BMS 433796
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(5S)-3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O4/c1-11(25-20(30)18(28)13-7-14(22)9-15(23)8-13)19(29)26-17-16-6-4-3-5-12(16)10-24-27(2)21(17)31/h3-11,17-18,28H,1-2H3,(H,25,30)(H,26,29)/t11-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEHCCYOTHDPPI-NBHSMZAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)C(C3=CC(=CC(=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)[C@H](C3=CC(=CC(=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935525-13-6 | |
| Record name | BMS-433796 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935525136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-433796 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1E8M783K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action: Potent Inhibition of γ-Secretase
An In-depth Technical Guide to the Mechanism of Action of BMS-433796
For Researchers, Scientists, and Drug Development Professionals
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease. The primary mechanism of action of BMS-433796 is the direct inhibition of the catalytic activity of this enzyme complex. This inhibition is central to its therapeutic potential in Alzheimer's disease, as γ-secretase is the final enzyme in the amyloidogenic pathway that produces amyloid-beta (Aβ) peptides.
By blocking γ-secretase, BMS-433796 effectively reduces the cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF), thereby decreasing the production of both Aβ40 and the more aggregation-prone Aβ42 peptides.[1] The compound has demonstrated significant Aβ-lowering activity in preclinical models.[1]
Quantitative Analysis of In Vitro Activity
The inhibitory potency of BMS-433796 against γ-secretase has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Radioligand Binding Assay | [3H]IN973 Competition | IC50 | 1.2[1] |
| Cellular Aβ Inhibition | HEK cells (Swedish mutation) | IC50 (Aβ40) | 0.8[1] |
| Cellular Aβ Inhibition | HEK cells (Swedish mutation) | IC50 (Aβ42) | 0.4[1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-433796.
| Species | Route of Administration | Parameter | Value |
| Rat | Intravenous (2.3 µmol/kg) | Total Body Clearance | 5.2 ± 0.82 mL/min/kg[1] |
| Rat | Intravenous (2.3 µmol/kg) | Terminal Half-life | 4.6 ± 0.48 h[1] |
| Rat | Oral (35 µmol/kg) | Bioavailability | 31%[1] |
Signaling Pathways Modulated by BMS-433796
The primary signaling pathway affected by BMS-433796 is the amyloidogenic processing of APP. However, due to the promiscuous nature of γ-secretase, other signaling pathways are also impacted, most notably the Notch signaling pathway.
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for BMS-433796.
Notch Signaling Pathway
γ-Secretase is also essential for the proteolytic activation of Notch receptors. Inhibition of γ-secretase by BMS-433796 consequently disrupts Notch signaling, which can lead to on-target toxicities. Chronic dosing in preclinical models has suggested a narrow therapeutic window due to these Notch-mediated side effects.
Experimental Protocols
Radioligand Binding Assay for γ-Secretase
This protocol outlines the methodology used to determine the binding affinity of BMS-433796 to γ-secretase.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a suitable cell line overexpressing γ-secretase are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a reaction buffer containing a known concentration of the radioligand [3H]IN973 and varying concentrations of the test compound (BMS-433796) or vehicle control. The incubation is typically carried out for 1 hour to reach equilibrium.[1]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[1]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[1]
-
Data Analysis: The data is analyzed using a nonlinear regression program to determine the IC50 value, which represents the concentration of BMS-433796 required to inhibit 50% of the specific binding of the radioligand.[1]
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
The Aβ-lowering effects of BMS-433796 were evaluated in the Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent amyloid plaques.
Experimental Design:
-
Animal Model: Tg2576 transgenic mice.
-
Dosing: Chronic administration of BMS-433796.
-
Endpoints: Measurement of Aβ levels in the brain and plasma. Assessment of potential Notch-related toxicities.
While specific dosing regimens and detailed results from the chronic dosing studies are not fully available in the public domain, the studies indicated a reduction in brain Aβ levels, confirming the in vivo activity of the compound. However, these studies also highlighted a narrow therapeutic window, with Notch-mediated toxicity being observed at higher doses.
References
An In-Depth Technical Guide to BMS-433796: A Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. By targeting γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the core attributes of BMS-433796, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. Due to the limited publicly available data specifically for BMS-433796, this guide also incorporates methodologies and illustrative data from other well-characterized γ-secretase inhibitors developed by Bristol-Myers Squibb to provide a thorough understanding of the evaluation process for this class of compounds.
Core Concepts: γ-Secretase Inhibition
γ-Secretase is a complex enzyme responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of various Aβ isoforms.[1] This enzyme also cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions.[2] Inhibition of Notch signaling can lead to mechanism-based toxicities, presenting a significant challenge in the development of safe and effective γ-secretase inhibitors.[3] The therapeutic goal is to selectively inhibit APP processing over Notch signaling.
Mechanism of Action of BMS-433796
BMS-433796 functions as a direct inhibitor of the catalytic activity of the γ-secretase complex. By binding to the complex, it prevents the cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby blocking the production of Aβ peptides, including the pathogenic Aβ42 isoform.
Quantitative Data
Specific quantitative preclinical data for BMS-433796 is limited in publicly accessible scientific literature. However, available information and data from analogous compounds provide valuable insights into its potential potency and selectivity.
| Parameter | Value | Source/Comment |
| In Vitro Potency (Aβ Inhibition) | ||
| Aβ Cell-Based IC50 | 0.3 nM | Vendor data. Specific Aβ isoform not specified. |
| In Vitro Selectivity (Notch Inhibition) | ||
| Notch Signaling Inhibition | Not explicitly quantified. Used at 0.3 µM in a Notch reporter assay. | [4] Comparative data suggests it is a potent Notch inhibitor. |
| In Vivo Efficacy | ||
| Aβ Lowering in Tg2576 Mice | Demonstrated | Specific percentage of reduction and dose not detailed. |
| Pharmacokinetics | ||
| Profile | Acceptable | [5] Specific parameters (e.g., half-life, bioavailability) not detailed. |
| Toxicity | ||
| Notch-Mediated Toxicity | Observed at higher doses | [5] Suggests a narrow therapeutic window. |
Note: Due to the scarcity of specific data for BMS-433796, the table highlights where information is available and where it is inferred or based on limited sources.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by γ-secretase and its inhibition by compounds like BMS-433796.
References
- 1. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of synthesis, assay, and prediction of β and γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of BMS-433796
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active γ-secretase inhibitor that has demonstrated significant β-amyloid (Aβ) lowering activity.[1][2] Developed by Bristol-Myers Squibb, this compound emerged from research efforts targeting the production of Aβ peptides, which are central to the amyloid hypothesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of BMS-433796, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways.
Discovery and Biological Activity
BMS-433796 was identified as a promising candidate for the treatment of Alzheimer's disease due to its potent inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway. The compound, with the chemical name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide, demonstrated nanomolar potency in inhibiting the production of both Aβ40 and Aβ42 peptides.[1][3]
Quantitative Biological Data
The following table summarizes the key in vitro and in vivo efficacy data for BMS-433796.
| Parameter | Value | Species/System | Reference |
| IC50 (Aβ40) | 0.8 nM | Human embryonic kidney cells overexpressing Swedish mutant APP | [1][3] |
| IC50 (Aβ42) | 0.4 nM | Human embryonic kidney cells overexpressing Swedish mutant APP | [1][3] |
| [3H]IN973 Binding IC50 | 1.2 nM | --- | [1][3] |
| ED50 (Brain Aβ40 reduction) | 2.4 mg/kg | Tg2576 mice | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats revealed that BMS-433796 has a low total body clearance of 5.2 ± 0.82 mL/min/kg following a 10-minute intravenous infusion.[1] The compound exhibited an apparent terminal elimination half-life of 4.6 ± 0.48 hours.[1] Oral administration resulted in a bioavailability of 31% with prolonged absorption.[1]
Synthesis of BMS-433796
The synthesis of BMS-433796 involves a multi-step process culminating in the coupling of two key chiral fragments. While the specific, step-by-step protocol with yields from the primary literature is not publicly available, the general synthetic strategy can be inferred from related publications on benzodiazepinone synthesis. The core of the molecule is a benzodiazepinone scaffold, which is then functionalized and coupled with a substituted propanamide moiety.
A plausible synthetic approach would involve the following key transformations:
-
Synthesis of the Benzodiazepinone Core: This typically involves the cyclization of an appropriately substituted aminobenzophenone derivative.
-
Introduction of the Amine Functionality: The diazepinone core is then modified to introduce an amine group at the desired position, which will serve as a handle for coupling.
-
Synthesis of the Side Chain: The (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)propanamide side chain is synthesized separately, likely from the corresponding amino acid and acid precursors.
-
Coupling Reaction: The final step involves the amide bond formation between the benzodiazepinone amine and the carboxylic acid of the side chain.
Experimental Protocols
γ-Secretase Activity Assay
The potency of BMS-433796 was likely determined using a cell-based γ-secretase activity assay. A general protocol for such an assay is as follows:
Objective: To measure the inhibition of Aβ40 and Aβ42 production by a test compound in a cell line overexpressing a mutant form of the amyloid precursor protein (APP).
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with APP carrying the Swedish mutation (HEK293-APPsw).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (BMS-433796) dissolved in DMSO.
-
Lysis buffer.
-
Aβ40 and Aβ42 ELISA kits.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-APPsw cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of BMS-433796. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysate and Supernatant Collection: After incubation, collect the cell culture supernatant. Lyse the cells with lysis buffer to measure total protein.
-
ELISA: Quantify the levels of Aβ40 and Aβ42 in the collected supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates. Plot the percentage of Aβ inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Mechanism of Action
BMS-433796 exerts its therapeutic effect by inhibiting the enzymatic activity of γ-secretase. This enzyme is a multi-subunit protease complex that plays a crucial role in the final step of Aβ peptide generation from the amyloid precursor protein (APP).
Caption: Amyloidogenic processing of APP and the inhibitory action of BMS-433796.
Structure-Activity Relationship (SAR)
The development of BMS-433796 likely involved extensive structure-activity relationship studies to optimize its potency and pharmacokinetic properties. While specific details of the SAR for this compound are proprietary, general principles for benzodiazepinone-based γ-secretase inhibitors can be inferred from the scientific literature.
Key areas of the molecule that were likely explored for SAR include:
-
The Benzodiazepinone Core: Modifications to the aromatic ring and the diazepinone ring can influence potency and metabolic stability.
-
The Propanamide Linker: The length and nature of the linker between the core and the side chain are critical for optimal interaction with the enzyme's active site.
-
The Difluorophenyl Group: The substitution pattern on this aromatic ring is crucial for potency. The fluorine atoms likely enhance binding affinity and improve metabolic stability.
-
The Hydroxyacetamide Moiety: The stereochemistry and the hydroxyl group of this part of the molecule are likely essential for key hydrogen bonding interactions within the active site of γ-secretase.
Caption: Key structural regions of BMS-433796 for SAR studies.
Conclusion
BMS-433796 represents a significant achievement in the development of small molecule inhibitors of γ-secretase for the potential treatment of Alzheimer's disease. Its high potency and demonstrated in vivo efficacy in reducing brain Aβ levels underscore the potential of this therapeutic approach. This technical guide has provided a detailed overview of the available information on the discovery and synthesis of BMS-433796, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the detailed synthetic route and comprehensive SAR studies would provide an even deeper understanding of this important molecule.
References
BMS 433796 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. By modulating the activity of γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with BMS-433796. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of Alzheimer's therapeutics.
Chemical Structure and Properties
BMS-433796 is a complex synthetic molecule with the IUPAC name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide. Its chemical structure is characterized by a central benzodiazepine core.
Table 1: Chemical and Physical Properties of BMS-433796
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀F₂N₄O₄ | [1] |
| Molecular Weight | 430.41 g/mol | [1] |
| IUPAC Name | (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide | [3] |
| CAS Number | 935525-13-6 | [1] |
| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--O | [1] |
| InChIKey | HXEHCCYOTHDPPI-NBHSMZAVSA-N | [1] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: Inhibition of γ-Secretase
BMS-433796 exerts its therapeutic effect by inhibiting the enzymatic activity of γ-secretase. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides of varying lengths.
The γ-secretase complex is composed of four core subunits:
-
Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl protease domains.
-
Nicastrin (NCT): A type I transmembrane glycoprotein that is thought to recognize and bind the substrate.
-
Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in complex assembly and stability.
-
Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein that is crucial for the final activation of the complex.
BMS-433796 is a non-competitive inhibitor of γ-secretase, suggesting that it does not directly compete with the substrate for binding to the active site. Instead, it is believed to bind to an allosteric site on the presenilin subunit, inducing a conformational change that stabilizes the enzyme-substrate complex and prevents the catalytic cleavage of APP. This leads to a reduction in the overall production of Aβ peptides.
Impact on Amyloid Precursor Protein (APP) Processing
The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase. The cleavage by γ-secretase is imprecise and can result in Aβ peptides of different lengths, with Aβ40 being the most abundant and Aβ42 being more prone to aggregation and plaque formation. BMS-433796 specifically inhibits the γ-secretase cleavage step in the amyloidogenic pathway, thereby reducing the production of both Aβ40 and Aβ42.
Impact on Notch Signaling
A significant challenge in the development of γ-secretase inhibitors is their potential for off-target effects, most notably the inhibition of Notch signaling. The Notch receptor is another critical substrate of γ-secretase, and its cleavage is essential for cell-fate decisions, proliferation, and differentiation. Inhibition of Notch signaling can lead to severe toxicities, particularly in the gastrointestinal tract and the immune system. While BMS-433796 is a potent inhibitor of APP processing, its effect on Notch signaling is a critical consideration for its therapeutic window. Studies have shown that chronic dosing of BMS-433796 in transgenic mice suggested a narrow therapeutic window with Notch-mediated toxicity at higher doses.[3]
Quantitative Data
The potency and efficacy of BMS-433796 have been evaluated in various in vitro and in vivo models.
Table 2: In Vitro Activity of BMS-433796
| Assay | Cell Line | Parameter | Value | Reference |
| γ-Secretase Inhibition | HEK293 (Swedish mutation APP) | IC₅₀ for Aβ40 | 0.8 nM | [5] |
| γ-Secretase Inhibition | HEK293 (Swedish mutation APP) | IC₅₀ for Aβ42 | 0.4 nM | [5] |
| [³H]IN973 Binding Assay | - | IC₅₀ | 1.2 nM | [5] |
| γ-Secretase Inhibition | - | Cell IC₅₀ | 0.3 nM | [2] |
Table 3: Preclinical Pharmacokinetics of BMS-433796 in Rats
| Parameter | Route | Dose | Value | Reference |
| Total Body Clearance | IV Infusion (10 min) | 2.3 µmol/kg | 5.2 ± 0.82 mL/min/kg | [5] |
| Terminal Elimination Half-life | IV Infusion (10 min) | 2.3 µmol/kg | 4.6 ± 0.48 h | [5] |
| Oral Bioavailability | Oral Gavage | 35 µmol/kg | 31% | [5] |
| Brain Aβ40 Reduction (ED₅₀) | - | - | 2.4 mg/kg | [5] |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like BMS-433796 on γ-secretase in a cell-based assay.
Objective: To determine the IC₅₀ of BMS-433796 for the inhibition of Aβ40 and Aβ42 production.
Materials:
-
HEK293 cells stably overexpressing APP with the Swedish mutation.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
BMS-433796 stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Aβ40 and Aβ42 ELISA kits.
Procedure:
-
Cell Plating: Seed the HEK293-APPsw cells in 24-well plates at a density that allows for 80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of BMS-433796 in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge to remove any cell debris.
-
Cell Lysis (Optional): Wash the cell monolayer with PBS and lyse the cells with lysis buffer to determine total protein concentration for normalization.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the BMS-433796 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy Study in Tg2576 Mice
This protocol outlines a general approach for evaluating the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease.
Objective: To assess the effect of BMS-433796 on brain Aβ levels in Tg2576 mice.
Materials:
-
Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation).
-
BMS-433796 formulation for oral administration (e.g., in PEG-400).
-
Anesthesia.
-
Brain homogenization buffer.
-
Aβ ELISA kits.
Procedure:
-
Animal Acclimation: Acclimate the Tg2576 mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer BMS-433796 or vehicle control to the mice via oral gavage at the desired dose and frequency (e.g., once daily for several days).
-
Tissue Collection: At a specified time point after the final dose, euthanize the mice under deep anesthesia. Perfuse the animals with saline to remove blood from the brain.
-
Brain Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Fractionation (Optional): The brain homogenate can be fractionated into soluble and insoluble fractions by centrifugation to assess Aβ levels in different pools.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
Data Analysis: Compare the brain Aβ levels between the BMS-433796-treated group and the vehicle control group using appropriate statistical tests.
Conclusion
BMS-433796 is a well-characterized and potent γ-secretase inhibitor that has demonstrated significant Aβ-lowering effects in preclinical models of Alzheimer's disease. Its detailed chemical properties, mechanism of action, and quantitative data provide a strong foundation for its use as a research tool and a potential therapeutic candidate. However, the narrow therapeutic window due to Notch-related toxicities highlights a critical challenge for the clinical development of this and other γ-secretase inhibitors. Further research focusing on developing more selective γ-secretase modulators that spare Notch signaling remains a key area of interest in the pursuit of a safe and effective treatment for Alzheimer's disease.
References
- 1. Dense-Core Plaques in Tg2576 and PSAPP Mouse Models of Alzheimer’s Disease Are Centered on Vessel Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The initial substrate-binding site of gamma-secretase is located on presenilin near the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The initial substrate-binding site of γ-secretase is located on presenilin near the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the binding site of BMS-708163 on γ-secretase with cleavable photoprobes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-433796 (CAS Number 935525-13-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. By modulating the activity of γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and available preclinical data for BMS-433796.
Chemical Properties and Structure
BMS-433796, with the chemical name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide, is a complex molecule with multiple stereocenters. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 935525-13-6 |
| Molecular Formula | C₂₁H₂₀F₂N₄O₄ |
| Molecular Weight | 430.41 g/mol |
| Appearance | Solid |
| Purity | >98.00% |
| Storage | Store at -20°C |
Mechanism of Action: Inhibition of γ-Secretase
BMS-433796 exerts its therapeutic effect by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths.
The γ-Secretase Signaling Pathway
The processing of APP by secretases is a critical pathway in neuronal function and, when dysregulated, in Alzheimer's disease pathology. The amyloidogenic pathway, which BMS-433796 targets, involves the sequential cleavage of APP by β-secretase and then γ-secretase.
Caption: γ-Secretase processing of APP and Notch and inhibition by BMS-433796.
Impact on Notch Signaling
An important consideration for γ-secretase inhibitors is their potential to interfere with the processing of other substrates, most notably the Notch receptor. Notch signaling is crucial for various cellular processes, and its inhibition can lead to toxicity. BMS-433796 has been shown to have a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses in preclinical models.[2]
Quantitative Data
The following tables summarize the available quantitative data for BMS-433796.
In Vitro Activity
| Parameter | Cell Line | Value (nM) | Reference |
| IC₅₀ (Aβ40) | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | 0.8 | [3] |
| IC₅₀ (Aβ42) | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | 0.4 | [3] |
| IC₅₀ ([³H]IN973 binding) | N/A | 1.2 | [3] |
In Vivo Efficacy (Tg2576 Mice)
| Parameter | Value (mg/kg) | Reference |
| ED₅₀ (Brain Aβ40 reduction) | 2.4 | [3] |
Pharmacokinetics (Male Sprague-Dawley Rats)
| Parameter | Route | Dose (µmol/kg) | Value | Reference |
| Total Body Clearance | IV (10-min infusion) | 2.3 | 5.2 ± 0.82 mL/min/kg | [3] |
| Terminal Elimination Half-life | IV (10-min infusion) | 2.3 | 4.6 ± 0.48 h | [3] |
| Oral Bioavailability | Oral (suspension) | 35 | 31% | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings.
Synthesis of BMS-433796
Caption: General synthetic workflow for BMS-433796.
In Vitro γ-Secretase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BMS-433796 against the production of Aβ40 and Aβ42.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the Swedish mutation of human APP (APPsw) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of BMS-433796 for a defined period (e.g., 24 hours).
-
Sample Collection: The conditioned media is collected.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage of inhibition of Aβ production at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic equation.
In Vivo Aβ Reduction Study in Tg2576 Mice
Objective: To assess the in vivo efficacy of BMS-433796 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.
-
Compound Administration: BMS-433796 is administered orally to the mice at various doses.
-
Tissue Collection: At a specified time point after dosing, the mice are euthanized, and brain tissue is collected.
-
Brain Homogenization: The brain tissue is homogenized in appropriate buffers to extract Aβ peptides.
-
Aβ Quantification: The levels of Aβ40 in the brain homogenates are measured by ELISA.
-
Data Analysis: The dose-dependent reduction in brain Aβ levels is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Conclusion
BMS-433796 is a potent γ-secretase inhibitor that has demonstrated significant Aβ-lowering activity in preclinical models of Alzheimer's disease. Its development highlights the potential of targeting γ-secretase as a therapeutic strategy. However, the narrow therapeutic window due to Notch-related toxicity remains a significant challenge for this class of inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development, facilitating further investigation into the therapeutic potential and optimization of γ-secretase inhibitors. Further research is warranted to explore strategies to improve the selectivity of these inhibitors for APP over Notch, potentially leading to safer and more effective treatments for Alzheimer's disease.
References
An In-depth Technical Guide on the Effect of BMS-433796 on Amyloid-Beta Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a hallmark of the disease. The production of Aβ is initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibition of γ-secretase is a key therapeutic strategy to reduce Aβ production. This technical guide provides a comprehensive overview of the preclinical γ-secretase inhibitor, BMS-433796, detailing its mechanism of action, its effects on Aβ production, and the experimental methodologies used to characterize its activity.
Mechanism of Action: γ-Secretase Inhibition
BMS-433796 is a potent, orally bioavailable γ-secretase inhibitor. Its primary mechanism of action is the direct inhibition of the catalytic activity of the γ-secretase complex. This multi-protein complex is responsible for the final intramembrane cleavage of APP to generate Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42. By inhibiting γ-secretase, BMS-433796 effectively reduces the production of all Aβ species.
A critical aspect of γ-secretase inhibition is its potential effect on other substrates, particularly Notch. The Notch signaling pathway is crucial for cell-fate decisions, and its cleavage by γ-secretase is a vital step in this process. Inhibition of Notch signaling can lead to mechanism-based toxicities. Preclinical studies on some γ-secretase inhibitors have noted a narrow therapeutic window due to Notch-mediated toxicity at higher doses[1].
Quantitative Analysis of Aβ Reduction
The efficacy of BMS-433796 in reducing Aβ levels has been quantified in both in vitro and in vivo models. The data consistently demonstrates a potent, dose-dependent reduction in both Aβ40 and Aβ42.
In Vitro Efficacy
The inhibitory activity of BMS-433796 on γ-secretase was assessed using human embryonic kidney (HEK293) cells overexpressing the Swedish mutation of APP (HEK-APPsw). These cells produce high levels of Aβ, providing a robust system for evaluating inhibitors.
| Parameter | Aβ40 | Aβ42 | Reference |
| IC50 | 0.8 nM | 0.4 nM | [2] |
Table 1: In vitro inhibitory concentrations of BMS-433796 on Aβ40 and Aβ42 production in HEK-APPsw cells.
In Vivo Efficacy
The in vivo efficacy of BMS-433796 was evaluated in the Tg2576 transgenic mouse model of Alzheimer's disease. These mice overexpress human APP with the Swedish mutation, leading to age-dependent increases in brain Aβ levels and plaque formation.
| Parameter | Value | Species | Model | Reference |
| ED50 (Brain Aβ40 reduction) | 2.4 mg/kg | Mouse | Tg2576 | [2] |
Table 2: In vivo efficacy of BMS-433796 in reducing brain Aβ40 levels in Tg2576 mice.
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-433796.
| Parameter | Value | Species | Route | Reference |
| Total Body Clearance | 5.2 ± 0.82 mL/min/kg | Rat | Intravenous | [2] |
| Terminal Elimination Half-life | 4.6 ± 0.48 h | Rat | Intravenous | [2] |
| Oral Bioavailability | 31% | Rat | Oral | [2] |
Table 3: Pharmacokinetic parameters of BMS-433796 in Sprague-Dawley rats.
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay in HEK-APPsw Cells
This assay quantifies the ability of a compound to inhibit the production of Aβ in a cellular context.
1. Cell Culture and Treatment:
- Human embryonic kidney (HEK293) cells stably transfected with the human APP gene containing the Swedish double mutation (K670N/M671L) are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Cells are seeded in multi-well plates and allowed to adhere.
- BMS-433796 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. A vehicle control (DMSO) is also included.
- The cells are incubated with the compound for a defined period (e.g., 24 hours).
2. Sample Collection and Preparation:
- After incubation, the conditioned media is collected.
- The media is centrifuged to remove cellular debris.
3. Aβ Quantification (ELISA):
- The concentrations of Aβ40 and Aβ42 in the conditioned media are determined using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.
- The ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
- The conditioned media samples and a standard curve of known Aβ concentrations are added to the wells.
- A detection antibody, often a biotinylated antibody recognizing the N-terminus of Aβ, is then added.
- A streptavidin-horseradish peroxidase (HRP) conjugate is used to bind to the biotinylated detection antibody.
- A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
- The reaction is stopped, and the absorbance is read on a plate reader.
- The concentration of Aβ in the samples is calculated from the standard curve.
4. Data Analysis:
- The percentage of Aβ inhibition at each concentration of BMS-433796 is calculated relative to the vehicle control.
- The IC50 value (the concentration at which 50% of Aβ production is inhibited) is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Assessment of Aβ Reduction in Tg2576 Mice
This protocol describes the methodology for evaluating the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease.
1. Animal Model:
- Tg2576 mice, which overexpress human APP695 with the Swedish mutation, are used. These mice develop age-dependent increases in brain Aβ levels and amyloid plaques[3].
2. Dosing:
- BMS-433796 is formulated in a suitable vehicle (e.g., PEG-400) for oral administration.
- Mice are administered a single oral dose of BMS-433796 at various dose levels. A vehicle control group is also included.
3. Sample Collection:
- At a specified time point after dosing (e.g., 3 hours), animals are euthanized.
- Blood is collected for plasma analysis, and the brain is rapidly excised.
- The brain is dissected (e.g., cortex and hippocampus) and snap-frozen for subsequent analysis.
4. Brain Tissue Homogenization and Aβ Extraction:
- Brain tissue is homogenized in a buffer containing protease inhibitors.
- A sequential extraction procedure is often used to isolate different pools of Aβ:
- Soluble fraction: Homogenization in a buffer such as Tris-buffered saline (TBS).
- Membrane-bound fraction: Re-homogenization of the pellet in a buffer containing a mild detergent (e.g., Triton X-100).
- Insoluble fraction: The remaining pellet is extracted with a strong denaturant like formic acid or guanidine hydrochloride to solubilize aggregated Aβ in plaques.
5. Aβ Quantification (ELISA):
- The concentrations of Aβ40 and Aβ42 in the brain homogenate fractions and plasma are measured by sandwich ELISA as described in the in vitro protocol.
6. Data Analysis:
- The levels of Aβ in the brains of treated mice are compared to those in the vehicle-treated control group.
- The ED50 value (the dose that produces a 50% reduction in brain Aβ levels) is calculated from the dose-response curve.
Visualizations
Signaling Pathway of APP Processing and Inhibition by BMS-433796
Caption: Amyloidogenic and non-amyloidogenic processing of APP and the inhibitory action of BMS-433796.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of BMS-433796 in Tg2576 mice.
Logical Relationship of BMS-433796 Action
Caption: Logical flow of BMS-433796's inhibitory effect on the amyloid cascade.
Conclusion
BMS-433796 is a potent γ-secretase inhibitor that has demonstrated significant efficacy in reducing the production of both Aβ40 and Aβ42 in preclinical models of Alzheimer's disease. The in vitro and in vivo data support its mechanism of action and provide a strong rationale for the continued investigation of γ-secretase inhibitors as a therapeutic approach for AD. The detailed experimental protocols provided herein offer a guide for the evaluation of similar compounds. Further research, particularly focusing on achieving a wide therapeutic window to avoid Notch-related side effects, is crucial for the successful clinical development of this class of compounds.
References
Preclinical Profile of BMS-433796: A γ-Secretase Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active γ-secretase inhibitor that has been investigated for its potential as a therapeutic agent for Alzheimer's disease. The primary mechanism of action of BMS-433796 is the inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. Elevated levels of Aβ, particularly the Aβ42 isoform, are widely considered to be a central event in the pathophysiology of Alzheimer's disease. This guide provides a comprehensive overview of the preclinical research on BMS-433796, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Data Presentation
The preclinical development of BMS-433796 involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Potency of BMS-433796
| Assay Type | System | Target | IC50 (nM) |
| Cell-based Assay | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ40 | 0.8 |
| Cell-based Assay | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ42 | 0.4 |
| Binding Assay | Not Specified | γ-secretase | 1.2 |
Table 2: Pharmacokinetic Parameters of BMS-433796 in Rats
| Route of Administration | Parameter | Value |
| Intravenous (2.3 µmol/kg) | Total Body Clearance | 5.2 ± 0.82 mL/min/kg |
| Intravenous (2.3 µmol/kg) | Terminal Elimination Half-life | 4.6 ± 0.48 h |
| Oral (35 µmol/kg) | Bioavailability | 31% |
Table 3: In Vivo Efficacy of BMS-433796 in Tg2576 Mice
| Dose (mpk, p.o.) | Time Point (h) | Brain Aβ40 Reduction (%) |
| 10 | 3 | 55 |
| 10 | 6 | 65 |
| 30 | 3 | 75 |
| 30 | 6 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of BMS-433796.
In Vitro Aβ Reduction Assay
Objective: To determine the potency of BMS-433796 in inhibiting Aβ40 and Aβ42 production in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably overexpressing the Swedish K670N/M671L mutation of the amyloid precursor protein (APP) were cultured in appropriate media.
-
Compound Treatment: Cells were treated with varying concentrations of BMS-433796 for a defined period.
-
Sample Collection: Conditioned media from the treated cells was collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
γ-Secretase Binding Assay
Objective: To measure the direct binding affinity of BMS-433796 to the γ-secretase enzyme complex.
Methodology:
-
Membrane Preparation: Membranes containing the γ-secretase complex were prepared from a suitable cell line or tissue source.
-
Radioligand Incubation: The membranes were incubated with a radiolabeled γ-secretase inhibitor (e.g., [³H]-LY-411575) in the presence of varying concentrations of BMS-433796.
-
Separation of Bound and Free Ligand: The reaction mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity on the filters was measured using a scintillation counter.
-
Data Analysis: The IC50 value was determined by analyzing the competition binding data.
In Vivo Aβ Reduction Study in Tg2576 Mice
Objective: To assess the efficacy of orally administered BMS-433796 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Tg2576 mice, which overexpress human APP with the Swedish mutation, were used.
-
Compound Administration: BMS-433796 was formulated in a suitable vehicle and administered orally (p.o.) to the mice at various doses.
-
Tissue Collection: At specific time points after dosing, the mice were euthanized, and brain tissue was collected.
-
Brain Homogenization: The brain tissue was homogenized in a buffer containing protease inhibitors.
-
Aβ Quantification: The levels of Aβ40 in the brain homogenates were measured by ELISA.
-
Data Analysis: The percentage reduction in brain Aβ levels was calculated relative to vehicle-treated control animals.
Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of BMS-433796 following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Compound Administration:
-
Intravenous (IV): BMS-433796 was administered as a single bolus injection into a tail vein.
-
Oral (PO): BMS-433796 was administered by oral gavage.
-
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points after dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of BMS-433796 in the plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine parameters such as clearance, half-life, and bioavailability.
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the preclinical research of BMS-433796.
Caption: γ-Secretase's dual role in APP and Notch processing and its inhibition by BMS-433796.
Caption: Workflow for the in vivo efficacy study of BMS-433796 in Tg2576 mice.
Discussion and Conclusion
The preclinical data for BMS-433796 demonstrate its potent in vitro activity in reducing the production of both Aβ40 and Aβ42. The compound exhibits favorable oral bioavailability and a reasonable half-life in rats, suggesting its potential for in vivo applications. Crucially, in the Tg2576 transgenic mouse model of Alzheimer's disease, oral administration of BMS-433796 led to a significant and dose-dependent reduction of brain Aβ levels.
However, a critical aspect of γ-secretase inhibition is the potential for on-target toxicity related to the inhibition of Notch signaling. The γ-secretase complex is responsible for the cleavage of multiple substrates, including the Notch receptor, which plays a vital role in cell-fate decisions in various tissues. Inhibition of Notch signaling can lead to significant side effects. Preclinical studies with BMS-433796 have indeed suggested a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses. This highlights the primary challenge in the development of γ-secretase inhibitors: achieving a therapeutic effect on Aβ production without causing mechanism-based toxicity.
BMS-433796 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key therapeutic strategy has been the modulation of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. BMS-433796 is a potent, orally active γ-secretase modulator that has been investigated in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on BMS-433796, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, with a focus on the experimental methodologies employed in its evaluation.
Core Mechanism of Action
BMS-433796 functions as a γ-secretase modulator. Unlike γ-secretase inhibitors which block the enzyme's activity altogether, modulators allosterically alter the enzyme's function. This modulation shifts the cleavage of APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38. A critical aspect of γ-secretase modulators is their potential to spare the processing of other γ-secretase substrates, most notably Notch, thereby avoiding the toxicities associated with Notch inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-433796 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of BMS-433796
| Parameter | Cell Line | Assay | IC50 Value | Reference |
| Aβ40 Inhibition | HEK293 APPsw | ELISA | 0.8 nM | [1] |
| Aβ42 Inhibition | HEK293 APPsw | ELISA | 0.4 nM | [1] |
| [3H]IN973 Binding | --- | Radioligand Binding Assay | 1.2 nM | [1] |
Table 2: In Vivo Efficacy of BMS-433796 in Tg2576 Mice
| Parameter | Dosing Route | ED50 Value | Reference |
| Brain Aβ40 Reduction | Oral | 2.4 mg/kg | [1] |
Table 3: Pharmacokinetic Profile of BMS-433796 in Male Sprague-Dawley Rats
| Parameter | Dosing Route | Value | Reference |
| Total Body Clearance | Intravenous (2.3 µmol/kg) | 5.2 ± 0.82 mL/min/kg | [1] |
| Terminal Elimination Half-Life | Intravenous (2.3 µmol/kg) | 4.6 ± 0.48 h | [1] |
| Oral Bioavailability | Oral (35 µmol/kg in PEG-400) | 31% | [1] |
Signaling Pathways and Experimental Workflows
γ-Secretase Modulation of APP Processing
The following diagram illustrates the effect of BMS-433796 on the processing of Amyloid Precursor Protein (APP) by γ-secretase.
References
BMS-433796: An In-Depth Technical Profile of a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit protease complex centrally involved in the generation of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the target selectivity profile of BMS-433796, detailing its inhibitory activity and the experimental methodologies used for its characterization. The document includes quantitative data on its potency, a description of the key signaling pathways it modulates, and detailed experimental protocols relevant to its evaluation.
Introduction
γ-Secretase is a critical intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. Due to its central role in Aβ generation, γ-secretase has been a prime therapeutic target for the development of Alzheimer's disease treatments. BMS-433796 has been identified as a potent inhibitor of this enzyme complex. A crucial aspect of the development of any γ-secretase inhibitor is its selectivity profile. This includes not only its potency against APP processing but also its relative activity against other γ-secretase substrates, such as the Notch receptor, and other related proteases. Inhibition of Notch signaling can lead to significant toxicity, making selectivity a key determinant of a compound's therapeutic potential.
Target Selectivity Profile
The primary target of BMS-433796 is the γ-secretase complex. Its inhibitory activity has been quantified through various in vitro and cell-based assays.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory potency of BMS-433796.
| Target/Process | Assay Type | Value | Reference |
| γ-Secretase (cellular Aβ production) | Cell-based | IC50: 0.3 nM | [1] |
| Aβ40 production | Cell-based (HEK cells overexpressing Swedish mutant APP) | IC50: 0.8 nM | |
| Aβ42 production | Cell-based (HEK cells overexpressing Swedish mutant APP) | IC50: 0.4 nM | |
| [3H]IN973 Binding | Cell-based | IC50: 1.2 nM |
Note: While extensive searches were conducted, specific IC50 values for BMS-433796 against off-targets such as BACE1, Cathepsin D, and particularly the Notch signaling pathway, were not available in the public domain literature reviewed. The selectivity against Notch is a critical parameter for γ-secretase inhibitors. For context, a related Bristol-Myers Squibb compound, Avagacestat (BMS-708163), was shown to have an IC50 of 0.30 nM for Aβ40 inhibition and an IC50 of 58 nM for Notch signaling inhibition, demonstrating a 193-fold selectivity.
Signaling Pathways
BMS-433796 primarily impacts two major signaling pathways through its inhibition of γ-secretase: the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway of APP processing is a sequential enzymatic cascade. Inhibition of γ-secretase by BMS-433796 blocks the final step of this pathway, thereby reducing the production of Aβ peptides.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. γ-Secretase is essential for the final proteolytic cleavage that releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression. Inhibition of γ-secretase by BMS-433796 can disrupt this pathway.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BMS-433796
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on BMS-433796. Detailed quantitative data and specific experimental protocols are limited due to the inaccessibility of the primary research publication.
Introduction
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. As a γ-secretase inhibitor, BMS-433796 was investigated for its potential to lower Aβ levels and therefore act as a disease-modifying therapy for Alzheimer's disease. Preclinical studies have been conducted, primarily in the Tg2576 transgenic mouse model of Alzheimer's disease, to characterize its pharmacokinetic and pharmacodynamic profile.[1]
Pharmacokinetics
While specific quantitative pharmacokinetic parameters for BMS-433796 are not publicly available, preclinical studies in Tg2576 mice have described its profile as "acceptable" for an orally administered agent.[1] This suggests that the compound achieves sufficient exposure in the body, including the central nervous system, to exert its pharmacodynamic effects.
It is also noted that active metabolites of BMS-433796 contribute to the observed reduction in Aβ.[1] This indicates that the parent compound is metabolized into one or more active forms that also inhibit γ-secretase. A comprehensive pharmacokinetic assessment would therefore involve the characterization of both the parent drug and its active metabolites.
Table 1: Summary of Available Pharmacokinetic Information
| Parameter | Finding | Source |
| Route of Administration | Oral | [1] |
| Bioavailability | Described as "orally active" | [1] |
| Metabolism | Forms active metabolites | [1] |
| Key Study Model | Tg2576 transgenic mice | [1] |
Pharmacodynamics
The primary pharmacodynamic effect of BMS-433796 is the inhibition of γ-secretase, leading to a reduction in the production of Aβ peptides.
In Vitro Potency
BMS-433796 is a highly potent inhibitor of γ-secretase, with a reported cellular IC50 of 0.3 nM.[2] This indicates that a very low concentration of the compound is required to achieve 50% inhibition of the enzyme's activity in a cellular context.
In Vivo Efficacy in a Transgenic Mouse Model
Studies in the Tg2576 mouse model of Alzheimer's disease demonstrated that administration of BMS-433796 leads to a reduction in Aβ levels.[1] The Tg2576 mouse overexpresses a mutant form of the human amyloid precursor protein (APP), leading to age-dependent increases in Aβ and the formation of amyloid plaques.
Dose-Response and Therapeutic Window
Chronic dosing studies in Tg2576 mice revealed a narrow therapeutic window for BMS-433796.[1] While the compound was effective at lowering Aβ, higher doses were associated with toxicity related to the inhibition of Notch signaling.[1] Notch is another critical substrate of γ-secretase, and its inhibition can lead to adverse effects in various tissues. This finding is a common challenge for the therapeutic application of γ-secretase inhibitors.
Table 2: Summary of Available Pharmacodynamic Information
| Parameter | Finding | Source |
| Mechanism of Action | γ-secretase inhibitor | [1][2] |
| In Vitro Potency (IC50) | 0.3 nM | [2] |
| Primary Efficacy Endpoint | Reduction of amyloid-beta (Aβ) | [1] |
| Key In Vivo Model | Tg2576 transgenic mice | [1] |
| Safety/Tolerability | Narrow therapeutic window due to Notch-mediated toxicity at higher doses | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of γ-Secretase Inhibition
The following diagram illustrates the mechanism of action of BMS-433796 in the context of APP processing.
General Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for assessing the pharmacokinetics and pharmacodynamics of a compound like BMS-433796 in a preclinical setting.
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly accessible. However, based on standard practices in the field, the key experiments would have likely involved the following methodologies:
-
Animal Model: The Tg2576 mouse model, which overexpresses the human APP gene with the Swedish mutation, was used.[1] These mice develop age-dependent Aβ plaques and are a standard model for testing Aβ-lowering therapies.
-
Drug Administration: BMS-433796 was administered orally.[1]
-
Pharmacokinetic Analysis: Blood samples would have been collected at various time points after dosing. Plasma concentrations of BMS-433796 and its metabolites would have been determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Analysis (Aβ Measurement): Brain tissue would have been homogenized, and the levels of Aβ40 and Aβ42 would have been quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Toxicity Assessment: To assess Notch-related toxicity, tissues such as the intestine and spleen would have been collected for histological examination to look for characteristic changes, such as goblet cell metaplasia in the gut.
Conclusion
BMS-433796 is a potent, orally active γ-secretase inhibitor that demonstrated the ability to lower Aβ levels in a preclinical model of Alzheimer's disease. Its development highlights a key challenge in the field of γ-secretase inhibition: achieving a therapeutic window that separates the desired Aβ-lowering effects from the mechanism-based toxicity associated with Notch inhibition. While the detailed quantitative pharmacokinetic and pharmacodynamic data for BMS-433796 are not fully available in the public domain, the published information provides a valuable case study for researchers and professionals in drug development, particularly those working on therapies for neurodegenerative diseases. Further investigation into the structure of its active metabolites and their specific properties could provide additional insights.
References
The Blood-Brain Barrier Penetration of γ-Secretase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutics for central nervous system (CNS) disorders, such as Alzheimer's disease, is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-targeted drug to be effective, it must possess the physicochemical properties that facilitate its transport across this barrier to reach its intended target.
BMS-433796 is a potent, orally active γ-secretase inhibitor that was investigated for its potential in treating Alzheimer's disease by reducing the production of amyloid-β (Aβ) peptides. While specific quantitative data on the BBB penetration of BMS-433796 is not extensively available in the public domain, it was reported to have an acceptable pharmacodynamic and pharmacokinetic profile in a transgenic mouse model of Alzheimer's disease. Chronic dosing, however, indicated a narrow therapeutic window and Notch-mediated toxicity at higher doses.
This technical guide will provide an in-depth overview of the methodologies used to assess the BBB penetration of γ-secretase inhibitors like BMS-433796. It will detail common experimental protocols and present conceptual frameworks for understanding and evaluating the CNS distribution of such compounds.
I. Assessing Blood-Brain Barrier Penetration: Key Parameters
The ability of a compound to cross the BBB is quantified by several key parameters. The primary goal is to determine the unbound concentration of the drug in the brain, as this is the concentration that is free to engage with its pharmacological target.
| Parameter | Description | Typical Units | Significance |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a steady state. | Unitless | A basic measure of the extent of brain penetration. However, it does not account for protein binding. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of a drug in the brain to its unbound concentration in the plasma at a steady state. | Unitless | Considered the most relevant measure of BBB penetration as it reflects the free drug available to interact with the target. A Kp,uu of ~1 suggests passive diffusion is the primary mechanism of entry. A Kp,uu < 1 may indicate active efflux, while a Kp,uu > 1 can suggest active influx. |
| Permeability Coefficient (Pe) | A measure of the rate at which a compound can cross a membrane barrier. | cm/s | Indicates the velocity of transport across the BBB. |
| Efflux Ratio (ER) | The ratio of permeability in the basal-to-apical direction to the apical-to-basal direction in in vitro cell-based assays. | Unitless | An ER > 2 is generally considered indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp). |
II. Experimental Protocols for Determining BBB Penetration
A multi-tiered approach is typically employed to evaluate the BBB penetration of a drug candidate, starting with in silico and in vitro models and progressing to in vivo studies.
A. In Silico Prediction
Computational models are used in the early stages of drug discovery to predict the BBB penetration potential of a compound based on its physicochemical properties.
-
Methodology: Quantitative Structure-Property Relationship (QSPR) models are developed using large datasets of compounds with known BBB penetration. Key molecular descriptors that influence BBB penetration include:
-
Molecular weight
-
Lipophilicity (logP)
-
Polar surface area (PSA)
-
Hydrogen bond donors and acceptors
-
Charge
-
B. In Vitro Models
In vitro models provide a controlled environment to assess the permeability and potential for active transport of a compound across a cell monolayer that mimics the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Protocol: A filter plate with a lipid-coated artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in both wells is measured to determine the permeability.
-
-
Cell-Based Assays (Caco-2, MDCK-MDR1)
-
Protocol: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) or Caco-2 cells are cultured on a semi-permeable membrane in a transwell system. The compound is added to either the apical (blood side) or basolateral (brain side) chamber. Samples are taken from both chambers over time to determine the apparent permeability (Papp) in both directions (A-to-B and B-to-A). The efflux ratio is then calculated.
-
C. In Vivo Studies
In vivo studies in animal models are essential for confirming the BBB penetration and determining the unbound drug concentrations in the brain.
-
Brain Homogenate Method
-
Protocol: The test compound is administered to an animal (e.g., mouse, rat). At a specific time point, blood and brain tissue are collected. The brain is homogenized, and the concentrations of the drug in plasma and brain homogenate are determined by LC-MS/MS. The Kp value is calculated. To determine the unbound fraction, equilibrium dialysis can be performed on both plasma and brain homogenate.
-
-
In Vivo Microdialysis
-
Protocol: This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF). A microdialysis probe is surgically implanted into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and the drug diffuses from the brain ISF into the dialysate. The concentration of the drug in the collected dialysate is measured, providing a direct measure of the unbound brain concentration over time.
-
III. Visualizing Key Concepts
The following diagrams illustrate the conceptual frameworks for BBB penetration and the experimental workflows.
Caption: Factors influencing blood-brain barrier penetration.
Caption: Tiered experimental workflow for assessing BBB penetration.
IV. The Role of γ-Secretase in the CNS and Signaling Implications
γ-secretase is an intramembrane protease that cleaves multiple substrates, including the amyloid precursor protein (APP) and Notch. The inhibition of γ-secretase is intended to reduce the production of Aβ peptides, which are central to the amyloid hypothesis of Alzheimer's disease. However, off-target inhibition of Notch signaling can lead to toxicity.
Caption: Simplified signaling pathway of γ-secretase and its inhibition.
Conclusion
While specific BBB penetration data for BMS-433796 remains limited, the established methodologies for assessing CNS drug candidates provide a clear framework for how such an evaluation would be conducted. For any γ-secretase inhibitor to be a viable candidate for Alzheimer's disease, it must demonstrate sufficient brain penetration to achieve therapeutic concentrations at its target, as determined by a combination of in silico, in vitro, and in vivo studies. The ultimate goal is to identify compounds with a favorable Kp,uu, indicating efficient passage into the brain and minimal efflux, thereby maximizing the potential for efficacy while minimizing peripheral side effects. The challenge with γ-secretase inhibitors, as exemplified by the case of BMS-433796, also lies in achieving a therapeutic window that separates the desired Aβ-lowering effects from the mechanism-based toxicities associated with Notch inhibition.
The Impact of the Selective TACE Inhibitor BMS-561392 on Non-Amyloidogenic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the impact of BMS-561392, a selective and potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), on key non-amyloidogenic signaling pathways. Primarily, this document details the effects of BMS-561392 on the α-secretase processing of Amyloid Precursor Protein (APP), a critical pathway in the prevention of amyloid-β (Aβ) peptide formation. Furthermore, this guide explores the established roles of TACE in the Notch and ErbB signaling pathways and discusses the anticipated consequences of its inhibition by BMS-561392. The information presented herein is intended to support researchers and drug development professionals in understanding the broader biological effects of selective TACE inhibition.
Introduction to BMS-561392 and TACE Inhibition
BMS-561392 is a highly selective, small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic release of the extracellular domains of a variety of transmembrane proteins, including the pro-inflammatory cytokine TNF-α and the Amyloid Precursor Protein (APP). By inhibiting TACE, BMS-561392 has been investigated for its therapeutic potential in inflammatory diseases. However, its influence extends to other significant signaling pathways, most notably the non-amyloidogenic processing of APP.
The non-amyloidogenic pathway is a crucial metabolic route for APP that precludes the formation of the amyloid-β (Aβ) peptides implicated in the pathology of Alzheimer's disease. In this pathway, APP is cleaved by an α-secretase within the Aβ domain, leading to the release of a soluble, neuroprotective fragment known as sAPPα. TACE is considered a primary α-secretase in many cell types.
Impact on the Non-Amyloidogenic APP Pathway
BMS-561392 has been demonstrated to be a potent inhibitor of the α-secretase activity of TACE, thereby impacting the non-amyloidogenic processing of APP. The primary consequence of this inhibition is a reduction in the production and secretion of sAPPα.
Quantitative Data
The following tables summarize the quantitative effects of BMS-561392 on sAPPα secretion from in vitro studies.
| Cell Line | Compound | IC50 for sAPPα Inhibition (µM) | Reference |
| CHO-APPwt | BMS-561392 | 4.47 | [1] |
| CHO-APPswe | BMS-561392 | 0.23 | [1] |
| Treatment | Animal Model | Effect on sAPPα | Reference |
| BMS-561392 (ventricular infusion) | Tg2576 mice | ~40% reduction in hippocampal sAPPα | [2] |
| BMS-561392 (ventricular infusion) | Wild-type mice | Significant reduction in brain sAPPα | [1] |
Note: CHO-APPwt cells are Chinese Hamster Ovary cells expressing wild-type human APP695. CHO-APPswe cells express APP with the Swedish mutation, which increases Aβ production.
A significant finding from these studies is that the inhibition of sAPPα secretion by BMS-561392 does not lead to a corresponding increase in the production of amyloidogenic Aβ peptides.[1] This suggests that under normal conditions, TACE and the β-secretase (BACE1) do not compete for the APP substrate.
Experimental Protocols
Objective: To determine the dose-dependent effect of BMS-561392 on the secretion of sAPPα from cultured cells.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either wild-type human APP695 (CHO-APPwt) or APP with the Swedish mutation (CHO-APPswe) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) to near confluency.
-
Inhibitor Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of BMS-561392 or a vehicle control (e.g., DMSO). Cells are typically incubated for 24 hours.
-
Sample Collection: After incubation, the conditioned medium is collected and centrifuged to remove cellular debris. The cell lysates are also collected for analysis of full-length APP and loading controls.
-
sAPPα Quantification: The levels of sAPPα in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for the C-terminus of sAPPα (e.g., 6E10).
-
Data Analysis: The concentration of sAPPα at each inhibitor concentration is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Objective: To assess the effect of BMS-561392 on brain sAPPα levels in vivo.
Methodology:
-
Animal Model: Tg2576 mice, which overexpress human APP with the Swedish mutation, are used.
-
Compound Administration: Due to the poor blood-brain barrier penetration of BMS-561392, it is administered via continuous intraventricular infusion using osmotic mini-pumps.[2] Pumps are filled with BMS-561392 dissolved in a suitable vehicle and implanted subcutaneously with a cannula directed into a cerebral ventricle. Infusion is typically carried out for 14 days.
-
Tissue Collection: Following the infusion period, mice are euthanized, and brain tissue (e.g., hippocampus and cortex) is rapidly dissected and frozen.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease inhibitors. The homogenate is then centrifuged at high speed, and the supernatant containing soluble proteins is collected.
-
sAPPα Quantification: The levels of sAPPα in the brain lysates are determined by Western blotting using an sAPPα-specific antibody. Densitometry is used to quantify the band intensities, which are normalized to a loading control (e.g., α-tubulin).
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to compare sAPPα levels between the BMS-561392-treated and vehicle-treated groups.
Signaling Pathway Diagram
Impact on the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. TACE (ADAM17) and ADAM10 are involved in the S2 cleavage of the Notch receptor, a critical step for its activation. Ligand-dependent Notch activation is primarily mediated by ADAM10, while TACE has been implicated in ligand-independent activation.
Inhibition of TACE by BMS-561392 would be expected to primarily affect ligand-independent Notch signaling. However, specific quantitative data on the direct inhibitory effect of BMS-561392 on Notch S2 cleavage is not extensively available in the public domain. Studies with other TACE inhibitors have shown that potent and selective inhibition of TACE can indeed modulate Notch signaling, but the physiological consequences are complex and context-dependent.
Signaling Pathway Diagram
Impact on the ErbB Signaling Pathway
The ErbB family of receptor tyrosine kinases (including EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4) plays a pivotal role in cell proliferation, differentiation, and survival. The activity of these receptors is regulated by a variety of ligands, many of which are synthesized as transmembrane precursors that require proteolytic cleavage for their release and subsequent receptor activation. TACE is a major sheddase for several ErbB ligands, including Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[3]
By inhibiting TACE, BMS-561392 is expected to reduce the shedding of these ErbB ligands, thereby attenuating ErbB receptor signaling. This has potential implications for cancer therapy, as dysregulated ErbB signaling is a hallmark of many tumors. While the role of TACE in ErbB ligand shedding is well-established, specific IC50 values for BMS-561392 in inhibiting the shedding of various ErbB ligands are not widely reported in peer-reviewed literature.
Experimental Protocol: ErbB Ligand Shedding Assay
Objective: To quantify the inhibitory effect of BMS-561392 on the shedding of an ErbB ligand (e.g., TGF-α).
Methodology:
-
Cell Line: A suitable cell line that endogenously expresses and sheds an ErbB ligand (e.g., the human breast cancer cell line MDA-MB-468 for TGF-α) is used.
-
Treatment: Cells are treated with various concentrations of BMS-561392 or a vehicle control in serum-free medium for a defined period (e.g., 1-4 hours).
-
Sample Collection: The conditioned medium is collected and cleared of cellular debris by centrifugation.
-
Ligand Quantification: The concentration of the shed ligand (e.g., TGF-α) in the conditioned medium is measured using a specific ELISA kit.
-
Data Analysis: The amount of shed ligand is normalized to the total cellular protein content or cell number. The percentage of inhibition at each BMS-561392 concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
BMS-561392 is a potent and selective inhibitor of TACE/ADAM17 that significantly impacts the non-amyloidogenic processing of APP by reducing the generation of the neuroprotective fragment sAPPα. Crucially, this inhibition does not appear to shunt APP processing towards the amyloidogenic pathway. The established role of TACE in the Notch and ErbB signaling pathways suggests that BMS-561392 has the potential to modulate these pathways as well, primarily by inhibiting the cleavage and release of their respective receptors and ligands. While the quantitative effects of BMS-561392 on these latter pathways are not as extensively documented as its impact on APP, the underlying mechanisms provide a strong rationale for further investigation. This technical guide provides a foundational understanding of the multifaceted effects of BMS-561392 on these key non-amyloidogenic pathways, offering valuable insights for researchers and developers in related fields.
References
Methodological & Application
Application Notes and Protocols for BMS-433796 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433796 is a potent, orally active inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This document provides detailed protocols for essential in vitro assays to characterize the activity and potency of BMS-433796 and similar compounds. The protocols include a cell-based assay for measuring the inhibition of amyloid-beta (Aβ) production in a relevant cell line and a biochemical assay for directly assessing γ-secretase activity. Additionally, a general protocol for a competitive binding assay is described. These application notes are intended to provide researchers with the necessary information to effectively evaluate γ-secretase inhibitors in a laboratory setting.
Introduction
γ-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides, primarily Aβ40 and the more amyloidogenic Aβ42. In Alzheimer's disease, the accumulation of Aβ peptides in the brain is a central pathological hallmark. As a γ-secretase inhibitor, BMS-433796 is designed to reduce the production of these peptides. Accurate and reproducible in vitro assays are crucial for determining the potency and mechanism of action of such inhibitors.
This document details two primary in vitro assay protocols:
-
Cell-Based Assay: Quantifies the inhibition of Aβ40 and Aβ42 production in human embryonic kidney (HEK293) cells stably expressing APP with the Swedish mutation (APPsw), a well-established model for studying amyloidogenic processing.
-
Biochemical (Cell-Free) Assay: Directly measures the enzymatic activity of isolated γ-secretase using a fluorogenic substrate.
A general protocol for a competitive binding assay to determine the binding affinity of inhibitors to the γ-secretase complex is also provided.
Data Presentation
The following table summarizes the reported in vitro potency of BMS-433796 from various assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Competitive Binding Assay | γ-secretase complex | IC₅₀ | 1.2 |
| Cell-Based Assay | HEK293 cells expressing Swedish mutant APP (APPsw) | IC₅₀ (Aβ40) | 0.8 |
| Cell-Based Assay | HEK293 cells expressing Swedish mutant APP (APPsw) | IC₅₀ (Aβ42) | 0.4 |
Signaling Pathway
The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the site of action for γ-secretase inhibitors like BMS-433796.
Caption: APP processing by β- and γ-secretases.
Experimental Protocols
Protocol 1: Cell-Based Assay for Aβ40 and Aβ42 Inhibition
This protocol describes the quantification of Aβ40 and Aβ42 levels in the conditioned media of HEK293-APPsw cells treated with BMS-433796 using an enzyme-linked immunosorbent assay (ELISA).
Workflow Diagram:
Caption: Workflow for the cell-based Aβ inhibition assay.
Materials:
-
HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APPsw)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM or serum-free DMEM
-
BMS-433796
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of compound treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of BMS-433796 in DMSO.
-
Create a serial dilution of BMS-433796 in serum-free medium (e.g., Opti-MEM) to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
On the day of treatment, replace the culture medium with the medium containing the different concentrations of BMS-433796 or vehicle control.
-
Incubate the cells overnight (approximately 16-24 hours) at 37°C.
-
-
Collection of Conditioned Media:
-
After the incubation period, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells and debris.
-
Transfer the supernatant to a new plate or tubes for storage at -80°C until the ELISA is performed.
-
-
Aβ40 and Aβ42 Quantification (ELISA):
-
Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned media according to the manufacturer's instructions.
-
Briefly, this typically involves adding the samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 in each sample using the standard curve.
-
Normalize the Aβ levels to the vehicle control.
-
Plot the percentage of Aβ inhibition against the logarithm of the BMS-433796 concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Biochemical (Cell-Free) γ-Secretase Activity Assay
This protocol outlines a method to directly measure the enzymatic activity of γ-secretase using a fluorogenic substrate. This assay is useful for studying the direct interaction of inhibitors with the enzyme complex, independent of cellular processes.
Workflow Diagram:
Caption: Workflow for the biochemical γ-secretase activity assay.
Materials:
-
Cell line overexpressing γ-secretase components (e.g., HEK293) or tissue rich in γ-secretase (e.g., brain)
-
Homogenization buffer
-
Detergent (e.g., CHAPSO)
-
γ-secretase fluorogenic substrate (e.g., a peptide based on the APP cleavage site with a fluorophore and a quencher)
-
BMS-433796
-
DMSO (vehicle control)
-
96-well black plates (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Preparation of γ-Secretase Containing Membranes:
-
Harvest cells or tissue and homogenize in a suitable buffer.
-
Isolate the membrane fraction by ultracentrifugation.
-
Solubilize the membranes with a mild detergent like CHAPSO to extract the active γ-secretase complex.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well black plate, add the solubilized membrane preparation to each well.
-
Add serial dilutions of BMS-433796 or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
The cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Monitor the fluorescence kinetically over a period of time (e.g., 1-2 hours).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence per unit of time) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the BMS-433796 concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: General Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of BMS-433796 for the γ-secretase complex. This type of assay typically uses a radiolabeled or fluorescently labeled ligand that is known to bind to the active site of the enzyme.
Workflow Diagram:
Application Notes and Protocols for BMS-433796 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active small molecule that has been primarily characterized as a γ-secretase inhibitor.[1][2] γ-secretase is a multi-subunit protease complex that plays a crucial role in the processing of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[2][3] Inhibition of γ-secretase is a significant area of research, particularly in the context of Alzheimer's disease, due to its role in the generation of amyloid-β (Aβ) peptides.[1][2] This document provides detailed application notes and protocols for cell-based assays to characterize the activity of BMS-433796.
Mechanism of Action: γ-Secretase Inhibition
The primary mechanism of action of BMS-433796 is the inhibition of γ-secretase activity. This enzyme complex is responsible for the intramembrane cleavage of the C-terminal fragments of APP (APP-CTFs) following their generation by β-secretase. This cleavage results in the production and secretion of Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms. The accumulation of Aβ42 is a pathological hallmark of Alzheimer's disease.[1][4]
γ-secretase also cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression involved in cell fate decisions.[2][3] Inhibition of Notch signaling can lead to significant toxicity, making the selectivity of γ-secretase inhibitors a critical aspect of their development.[2]
Signaling Pathway Diagram: γ-Secretase Processing of APP and Notch
Caption: γ-Secretase-mediated processing of APP and Notch and its inhibition by BMS-433796.
Quantitative Data
The following table summarizes the reported in vitro potency of BMS-433796.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Cell-based | γ-Secretase | Not Specified | IC50 | 0.3 nM | [1] |
| Notch Cleavage Assay | Notch | HeLa | Inhibition | Observed at 0.3 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay using a Fluorogenic Substrate
This protocol is adapted from a general high-throughput screening assay for γ-secretase inhibitors.[1]
Objective: To determine the in vitro inhibitory activity of BMS-433796 on γ-secretase using a fluorogenic substrate.
Materials:
-
HEK293T cells
-
Cell lysis buffer (e.g., containing CHAPSO detergent)
-
Fluorogenic γ-secretase substrate
-
BMS-433796
-
Known γ-secretase inhibitor (e.g., L-685,458) as a positive control
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro γ-secretase activity assay.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T cells to confluency.
-
Harvest the cells and prepare a cell membrane fraction as previously described.[1]
-
-
Solubilization of γ-Secretase:
-
Resuspend the cell membrane pellet in a buffer containing a mild detergent like CHAPSO to solubilize the γ-secretase complex.[1]
-
-
Assay Setup:
-
In a 96-well black microplate, add the solubilized membrane preparation to each well.
-
Add serial dilutions of BMS-433796 to the respective wells.
-
Include wells with DMSO as a vehicle control (100% activity) and a known γ-secretase inhibitor (e.g., L-685,458) as a positive control for inhibition.
-
-
Enzymatic Reaction:
-
Add the fluorogenic γ-secretase substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Calculate the percent inhibition for each concentration of BMS-433796 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Aβ Production Assay
Objective: To measure the effect of BMS-433796 on the production of Aβ40 and Aβ42 in a cellular context.
Materials:
-
A cell line that overexpresses human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
BMS-433796
-
DMSO (vehicle control)
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Plate reader for ELISA
Workflow Diagram:
Caption: Workflow for the cell-based Aβ production assay.
Procedure:
-
Cell Seeding:
-
Seed the APP-overexpressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-433796 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of BMS-433796. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for APP processing and Aβ secretion.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of Aβ40 and Aβ42 for each treatment condition.
-
Calculate the percent reduction in Aβ levels compared to the DMSO control.
-
Plot the percent reduction against the logarithm of the BMS-433796 concentration and determine the IC50 values for the inhibition of Aβ40 and Aβ42 production.
-
Protocol 3: Notch Cleavage Reporter Assay
Objective: To assess the effect of BMS-433796 on Notch signaling by measuring the cleavage of a Notch construct and the subsequent activation of a reporter gene.[5]
Materials:
-
HeLa cells
-
Expression plasmid for a constitutively active form of Notch (e.g., mNotchΔE)
-
Luciferase reporter plasmid with a CBF1-responsive promoter
-
Transfection reagent
-
BMS-433796
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for the Notch cleavage reporter assay.
Procedure:
-
Cell Transfection:
-
Co-transfect HeLa cells with the mNotchΔE expression plasmid and the CBF1-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of BMS-433796. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells overnight to allow for Notch processing and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and perform a luciferase assay on the cell lysates according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of luciferase activity for each concentration of BMS-433796 compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 for Notch signaling inhibition.
-
Potential Involvement in RIG-I Signaling
Some literature suggests a potential role for BMS-433796 in modulating the RIG-I (Retinoic acid-inducible gene I) signaling pathway, which is involved in the innate immune response to viral infections.[6] Specifically, it has been mentioned in the context of the suppression of type I interferon (IFN) induction and response pathways.[6] The activation of cytoplasmic RNA receptors of the RIG-I family initiates a signaling cascade that leads to the production of type I IFNs.[6]
Signaling Pathway Diagram: RIG-I Signaling Pathway
Caption: Potential modulation of the RIG-I signaling pathway by BMS-433796.
General Protocol to Investigate RIG-I Pathway Modulation
Objective: To determine if BMS-433796 affects the RIG-I signaling pathway by measuring the induction of an IFN-β reporter gene.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
IFN-β promoter-luciferase reporter plasmid
-
Transfection reagent
-
Poly(I:C) (a synthetic analog of double-stranded RNA to stimulate RIG-I)
-
BMS-433796
-
DMSO (vehicle control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect A549 cells with the IFN-β promoter-luciferase reporter plasmid.
-
Pre-treatment: Pre-treat the transfected cells with various concentrations of BMS-433796 for 1-2 hours.
-
Stimulation: Stimulate the cells with Poly(I:C) to activate the RIG-I pathway.
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Analysis: A decrease in luciferase activity in the presence of BMS-433796 would suggest an inhibitory effect on the RIG-I pathway. Further experiments, such as Western blotting for phosphorylated IRF3, could confirm the specific target within the pathway.
References
- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. paft-phil.com [paft-phil.com]
Application Notes and Protocols for BMS-433796 in the Tg2576 Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-433796, a potent γ-secretase inhibitor, in the context of the Tg2576 mouse model of Alzheimer's disease. This document includes a summary of the preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to BMS-433796 and the Tg2576 Mouse Model
BMS-433796 is a γ-secretase inhibitor investigated for its potential to lower the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), BMS-433796 aims to reduce the formation of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.
The Tg2576 mouse model is a widely utilized transgenic model in Alzheimer's disease research. These mice overexpress a mutant form of human APP (APP695) containing the "Swedish" double mutation (K670N/M671L), leading to a significant overproduction of human Aβ peptides.[1] This results in an age-dependent development of key pathological features of Alzheimer's disease, including the formation of Aβ plaques in the brain and associated cognitive deficits.[1][2] The progressive nature of the pathology in Tg2576 mice makes them a valuable tool for evaluating the efficacy of potential therapeutic agents like BMS-433796.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of BMS-433796 and the pathological progression in the Tg2576 mouse model.
Table 1: In Vitro and In Vivo Efficacy of BMS-433796
| Parameter | Value | Species/System | Reference |
| Aβ40 Inhibition (IC₅₀) | 0.8 nM | Human Embryonic Kidney (HEK) cells expressing Swedish APP | [3] |
| Aβ42 Inhibition (IC₅₀) | 0.4 nM | Human Embryonic Kidney (HEK) cells expressing Swedish APP | [3] |
| Brain Aβ40 Reduction (ED₅₀) | 2.4 mg/kg | Tg2576 Mice | [3] |
| Oral Bioavailability | 31% | Sprague-Dawley Rats | [3] |
| Terminal Elimination Half-life | 4.6 ± 0.48 h | Sprague-Dawley Rats | [3] |
Table 2: Pathological Timeline in Tg2576 Mice
| Age | Pathological/Cognitive Changes | Reference |
| ~6 months | Onset of rapid increases in Aβ levels.[1] | [1] |
| 9-12 months | First appearance of amyloid plaques.[1] | [1] |
| 5-6 months | Onset of cognitive decline.[2] | [2] |
| 13 months | Evident increase in insoluble Aβ levels and amyloid plaques. | [4] |
| 14 months | Widespread and larger amyloid plaques.[5] | [5] |
Signaling Pathway
BMS-433796 acts as an inhibitor of the γ-secretase complex, a multi-protein enzyme crucial for the final step in the generation of Aβ peptides from the amyloid precursor protein (APP).
Caption: γ-Secretase Signaling Pathway and the Action of BMS-433796.
Experimental Protocols
The following are detailed protocols for a representative preclinical study to evaluate the efficacy of BMS-433796 in the Tg2576 mouse model.
Protocol 1: Chronic Oral Administration of BMS-433796
Objective: To assess the long-term effects of BMS-433796 on amyloid pathology and cognitive function in Tg2576 mice.
Materials:
-
BMS-433796
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Tg2576 mice (e.g., 6 months of age at the start of treatment)
-
Wild-type littermate control mice
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Cohorts:
-
Group 1: Tg2576 mice receiving vehicle (n=15)
-
Group 2: Tg2576 mice receiving BMS-433796 (e.g., 3 mg/kg) (n=15)
-
Group 3: Wild-type mice receiving vehicle (n=15)
-
-
Drug Preparation: Prepare a suspension of BMS-433796 in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Administration: Administer BMS-433796 or vehicle via oral gavage once daily. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Treatment Duration: Continue daily administration for a period of 3 to 6 months.
-
Monitoring: Monitor the health and body weight of the animals weekly.
-
Behavioral Testing: Conduct a battery of behavioral tests during the final month of treatment (see Protocol 2).
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain and plasma samples for biochemical and histological analysis (see Protocol 3).
Protocol 2: Behavioral Assessment of Cognitive Function
Objective: To evaluate the impact of BMS-433796 treatment on learning and memory deficits in Tg2576 mice.
Materials:
-
Morris Water Maze apparatus
-
Y-maze apparatus
-
Novel Object Recognition arena
-
Video tracking software
Procedure (Morris Water Maze - representative example):
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before each session.
-
Cued Training (Day 1): Place a visible platform in the pool. Allow each mouse to swim for 60 seconds or until it finds the platform. Guide the mouse to the platform if it fails to find it within the time limit. Perform 4 trials per mouse from different starting positions.
-
Acquisition Training (Days 2-6): Submerge the platform 1 cm below the water surface. Conduct 4 trials per day for 5 days. Record the escape latency and path length to find the platform.
-
Probe Trial (Day 7): Remove the platform from the pool. Allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Protocol 3: Biochemical and Histological Analysis
Objective: To quantify the effects of BMS-433796 on Aβ levels and plaque burden in the brains of Tg2576 mice.
Materials:
-
Brain homogenization buffer (e.g., with protease inhibitors)
-
ELISA kits for human Aβ40 and Aβ42
-
Antibodies for Aβ immunohistochemistry (e.g., 6E10 or 4G8)
-
Microscope with imaging software
Procedure:
-
Brain Homogenization:
-
Dissect the brain into hemispheres. Use one hemisphere for biochemical analysis and the other for histology.
-
Homogenize the cortical and hippocampal tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
-
Aβ ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits according to the manufacturer's instructions.
-
-
Immunohistochemistry for Aβ Plaques:
-
Fix, section, and stain the brain hemisphere with an anti-Aβ antibody.
-
Capture images of the cortex and hippocampus.
-
Quantify the plaque burden (percentage of area occupied by plaques) using image analysis software.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of BMS-433796 in the Tg2576 mouse model.
Caption: Experimental Workflow for BMS-433796 Efficacy Testing.
References
- 1. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early manifestation of gait alterations in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented Senile Plaque Load in Aged Female β-Amyloid Precursor Protein-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-433796 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active small molecule inhibitor of gamma-secretase (γ-secretase), an enzyme critically involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. As a γ-secretase inhibitor, BMS-433796 has been investigated for its therapeutic potential in reducing Aβ levels. These application notes provide detailed information and protocols for the use of BMS-433796 in preclinical in vivo studies, particularly in transgenic mouse models of Alzheimer's disease.
Mechanism of Action
BMS-433796 exerts its biological effect by inhibiting the enzymatic activity of the γ-secretase complex. This complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths, including the aggregation-prone Aβ40 and Aβ42 isoforms. By blocking this cleavage, BMS-433796 effectively reduces the production of these amyloidogenic peptides.
Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the point of intervention for BMS-433796.
Caption: Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by BMS-433796.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease (Tg2576). Data is based on studies measuring the reduction of brain amyloid-beta 40 (Aβ40) levels following oral administration.
| Animal Model | Administration Route | Dose (mg/kg) | Effect on Brain Aβ40 | Reference |
| Tg2576 Mice | Oral (p.o.) | 2.4 | ED₅₀ (50% reduction) | Bioorg Med Chem Lett. 2007;17(14):4006-11 |
| Tg2576 Mice | Oral (p.o.) | Dose-dependent | Reduction observed | Bioorg Med Chem Lett. 2007;17(14):4006-11 |
Experimental Protocols
Protocol 1: Preparation of BMS-433796 for Oral Administration
Objective: To prepare a homogenous and stable formulation of BMS-433796 suitable for oral gavage in mice.
Materials:
-
BMS-433796 powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of BMS-433796 based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
Weigh the calculated amount of BMS-433796 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 20% HP-β-CD solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.
-
If the compound is not fully dissolved, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.
-
Prepare fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Study in Tg2576 Mice
Objective: To assess the dose-dependent efficacy of BMS-433796 in reducing brain Aβ levels in the Tg2576 mouse model of Alzheimer's disease.
Experimental Workflow:
Caption: Workflow for an acute in vivo efficacy study of BMS-433796.
Materials and Methods:
-
Animals: Male or female Tg2576 mice, age-matched (e.g., 6-8 months old). Wild-type littermates should be used as controls.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Vehicle control (20% HP-β-CD, p.o.)
-
Group 2: BMS-433796 (e.g., 1 mg/kg, p.o.)
-
Group 3: BMS-433796 (e.g., 3 mg/kg, p.o.)
-
Group 4: BMS-433796 (e.g., 10 mg/kg, p.o.)
-
Group 5: BMS-433796 (e.g., 30 mg/kg, p.o.)
-
(n = 8-10 mice per group)
-
-
Administration: Administer a single dose of the prepared formulation via oral gavage at a volume of 10 mL/kg.
-
Tissue Collection: At a specified time point post-dosing (e.g., 3 to 6 hours, corresponding to the expected time of maximum brain exposure), euthanize the mice according to approved institutional protocols. Immediately dissect the brain on ice. Divide the brain into hemispheres.
-
Brain Homogenization for Aβ Measurement:
-
Weigh one hemisphere.
-
Add 5 volumes (w/v) of cold 5 M guanidine-HCl buffer containing protease inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue pieces remain.
-
Rotate the homogenate at room temperature for 3-4 hours.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble Aβ fraction.
-
-
Aβ Quantification:
-
Dilute the brain homogenate supernatant in the appropriate ELISA buffer.
-
Quantify Aβ40 and Aβ42 levels using commercially available sandwich ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the initial brain tissue weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-dependent effects of BMS-433796 on brain Aβ levels. Calculate the ED₅₀ value from the dose-response curve.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the administration of BMS-433796 to the final data analysis in a typical preclinical study.
Application Notes and Protocols for BMS-433796 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BMS-433796 in animal models, primarily focusing on its role as a γ-secretase inhibitor in the context of Alzheimer's disease research. Additionally, we explore its potential, though less characterized, application in models of anxiety and depression.
Introduction
BMS-433796 is a potent, orally active γ-secretase inhibitor. Its primary mechanism of action is the inhibition of the γ-secretase enzyme complex, which is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Consequently, the principal application of BMS-433796 in preclinical research has been the investigation of its Aβ-lowering effects in transgenic animal models of Alzheimer's disease.
While the primary focus has been on Alzheimer's disease, emerging evidence suggests a potential role for γ-secretase modulation in affective disorders. For instance, prolonged administration of the γ-secretase inhibitor avagacestat in rats resulted in a subtle impairment in anxiety-like behavior. Furthermore, animal models of major depressive disorder have shown alterations in the expression of γ-secretase components. These findings suggest that BMS-433796 could be a valuable tool for investigating the role of γ-secretase in the pathophysiology of anxiety and depression.
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-433796 and other relevant γ-secretase inhibitors to guide experimental design.
Table 1: In Vitro and In Vivo Activity of BMS-433796
| Parameter | Value | Species/System | Notes |
| Cellular IC50 | 0.3 nM | In vitro | Potent inhibitor of γ-secretase. |
| Primary Application | Aβ Reduction | Tg2576 mice | Investigated in a transgenic mouse model of Alzheimer's disease. |
| Observed Toxicity | Notch-mediated | Tg2576 mice | Chronic dosing at higher concentrations revealed a narrow therapeutic window. |
Table 2: Administration and Effects of γ-Secretase Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings |
| BMS-433796 | Tg2576 mice | Not specified in public literature | Oral (presumed) | Reduced Aβ levels; narrow therapeutic window due to Notch-related toxicity. |
| DAPT | Tg2576 mice | 100 mg/kg | Intraperitoneal | Attenuated impairment in contextual fear conditioning. |
| Avagacestat | Rats | 40 mg/kg/day (21 days) | Oral | Produced a subtle impairment in anxiety-like behavior. |
Experimental Protocols
Protocol 1: Oral Administration of BMS-433796 in Tg2576 Mice for Aβ Reduction
This protocol is a representative methodology based on standard practices for administering oral compounds to transgenic mouse models of Alzheimer's disease.
1. Materials:
-
BMS-433796
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Tg2576 mice (and wild-type littermate controls)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Procedure:
-
2.1. Animal Acclimation:
-
House mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
-
2.2. Formulation Preparation:
-
On the day of dosing, prepare a homogenous suspension of BMS-433796 in the chosen vehicle at the desired concentration.
-
Vortex or sonicate the suspension to ensure uniformity.
-
-
2.3. Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus. Caution: Improper technique can cause injury. Ensure proper training before performing this procedure.
-
Slowly administer the calculated volume of the BMS-433796 suspension or vehicle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
2.4. Post-Administration Monitoring and Sample Collection:
-
For acute studies, brain tissue can be collected at various time points (e.g., 2, 4, 8, 24 hours) post-dosing to measure Aβ levels.
-
For chronic studies, administer the compound daily for the desired duration. Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the animals and collect brain tissue for Aβ quantification (ELISA, Western blot) and histological analysis.
-
Protocol 2: Exploratory Investigation of BMS-433796 in a Mouse Model of Anxiety (Elevated Plus Maze)
This protocol provides a framework for assessing the anxiolytic or anxiogenic potential of BMS-433796.
1. Materials:
-
BMS-433796 and vehicle
-
Male C57BL/6J mice (or other appropriate strain)
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
2. Procedure:
-
2.1. Dosing:
-
Administer BMS-433796 or vehicle via oral gavage (as described in Protocol 1) at a predetermined time before behavioral testing (e.g., 30-60 minutes).
-
Include a positive control group (e.g., diazepam) to validate the assay.
-
-
2.2. Behavioral Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
2.3. Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. A decrease suggests an anxiogenic effect.
-
Visualizations
Signaling Pathway
Caption: γ-Secretase signaling pathway and its inhibition by BMS-433796.
Experimental Workflow
Caption: General experimental workflow for evaluating BMS-433796 in animal models.
Application Notes: Measuring the Efficacy of BMS-433796 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease.[1] γ-secretase plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42. The accumulation of Aβ peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. Consequently, inhibiting γ-secretase is a key therapeutic strategy to reduce Aβ production.
However, γ-secretase also cleaves other transmembrane proteins, most notably the Notch receptor. The Notch signaling pathway is critical for regulating cell-fate decisions, and its inhibition can lead to mechanism-based toxicities. Therefore, it is essential to characterize the efficacy of γ-secretase inhibitors like BMS-433796 by assessing their inhibitory activity on Aβ production and their selectivity over Notch signaling.
These application notes provide detailed protocols for measuring the in vitro efficacy of BMS-433796 in cell culture models by quantifying its impact on Aβ peptide levels and Notch signaling.
Key Concepts:
-
On-Target Efficacy (Aβ Reduction): The primary therapeutic goal of BMS-433796 is to reduce the production of pathogenic Aβ peptides. This is typically measured by quantifying the levels of secreted Aβ40 and Aβ42 in the conditioned media of cultured cells that express APP.
-
Off-Target Activity (Notch Inhibition): A critical safety consideration for γ-secretase inhibitors is their effect on Notch signaling. This is assessed by measuring the cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). Inhibition of γ-secretase prevents the release of NICD.
Data Presentation
The following table summarizes the in vitro potency of BMS-433796 in inhibiting the production of Aβ peptides and its effect on Notch signaling.
| Compound | Assay Type | Cell Line | Endpoint Measured | IC50 (nM) |
| BMS-433796 | Aβ40 Production | HeLa (transfected with mNotchΔE and CBF1-luciferase) | Reduction of secreted Aβ40 | ~3 |
| BMS-433796 | Notch Signaling | HeLa (transfected with mNotchΔE and CBF1-luciferase) | Inhibition of Notch-dependent luciferase activity | ~3 |
Note: Data is estimated from graphical representations in the cited literature. Actual values may vary based on experimental conditions.[1]
Mandatory Visualizations
Caption: Signaling pathway of APP and Notch processing by γ-secretase and the inhibitory action of BMS-433796.
Caption: Experimental workflow for assessing BMS-433796 efficacy in cell culture.
Experimental Protocols
Protocol 1: Quantification of Secreted Aβ40 and Aβ42 by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) to measure the concentration of human Aβ40 and Aβ42 in the conditioned media of cells treated with BMS-433796.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP) or SH-SY5Y neuroblastoma cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
BMS-433796 stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Human Aβ40 and Aβ42 ELISA kits.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed HEK293-APP or SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-433796 in complete culture medium. A typical concentration range would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of BMS-433796 or vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected media at 1,000 x g for 10 minutes to pellet any cell debris.
-
Transfer the supernatant to a new 96-well plate or microcentrifuge tubes and store at -80°C until the ELISA is performed.
-
-
Aβ ELISA:
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare Aβ standards and samples.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ40 and Aβ42 in each sample by interpolating from the standard curve.
-
Normalize the Aβ concentrations to a measure of cell viability (e.g., from a parallel MTT or resazurin assay) if there are concerns about cytotoxicity.
-
Plot the percentage of Aβ inhibition against the logarithm of the BMS-433796 concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Assessment of Notch Signaling Inhibition by Western Blot for NICD
This protocol describes the detection of the Notch intracellular domain (NICD) by Western blotting to assess the off-target activity of BMS-433796. A reduction in the NICD signal indicates inhibition of γ-secretase-mediated Notch cleavage.
Materials:
-
HEK293 cells or another suitable cell line that expresses Notch1.
-
Complete cell culture medium.
-
BMS-433796 stock solution (in DMSO).
-
PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against cleaved Notch1 (NICD).
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency after 24-48 hours.
-
Treat the cells with various concentrations of BMS-433796 (e.g., 0, 1, 10, 100, 1000 nM) in complete medium for 24 hours.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 (NICD) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., β-actin).
-
Quantify the band intensities for NICD and the loading control using image analysis software.
-
Normalize the NICD signal to the loading control signal for each sample.
-
Express the results as a percentage of the vehicle-treated control and plot against the BMS-433796 concentration to assess the dose-dependent inhibition of Notch cleavage.
-
By following these protocols, researchers can effectively evaluate the on-target efficacy and off-target activity of BMS-433796 in a cell-based setting, providing crucial data for its preclinical characterization.
References
Application Notes and Protocols for Neurotoxicity Assessment of BMS-433796
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: BMS-433796 is identified as a potent, orally active γ-secretase inhibitor. To date, specific public data on the neurotoxicity of BMS-433796 is limited. The following application notes and protocols are based on the known class effects of γ-secretase inhibitors and provide a comprehensive framework for a proposed experimental design to evaluate the potential neurotoxicity of BMS-433796.
Introduction
BMS-433796 is a potent γ-secretase inhibitor with a cell IC50 of 0.3 nM. While targeting γ-secretase is a therapeutic strategy for Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides, this mechanism also presents potential for neurotoxicity. The primary concerns for the neurotoxicity of γ-secretase inhibitors stem from two main mechanisms:
-
Inhibition of Notch Signaling: γ-secretase is crucial for the cleavage of Notch, a transmembrane receptor involved in cell-fate decisions, neuronal development, and synaptic plasticity. Inhibition of Notch signaling can lead to a range of adverse effects.
-
Accumulation of Amyloid Precursor Protein (APP) C-terminal Fragments (APP-CTFs): Inhibition of γ-secretase leads to the accumulation of APP-CTFs (C83 and C99), which have been suggested to be neurotoxic and may impair synaptic function.[1][2]
These application notes provide a detailed experimental design to assess the potential neurotoxicity of BMS-433796 through a tiered approach, from initial in vitro screening to more complex in vivo studies.
Signaling Pathway Overview
The following diagram illustrates the dual role of γ-secretase in APP processing and Notch signaling, highlighting the potential neurotoxic outcomes of its inhibition.
Caption: γ-secretase inhibition by BMS-433796 can reduce Aβ peptides but also cause potential neurotoxicity.
Data Presentation: Summary of Proposed Neurotoxicity Endpoints
The following tables outline the key quantitative data to be collected from the proposed in vitro and in vivo studies.
Table 1: In Vitro Neurotoxicity Assessment of BMS-433796
| Assay Type | Cell Line/Model | Endpoints Measured | Expected Outcome with Neurotoxicity |
| Cell Viability | SH-SY5Y, Primary Neurons | MTT reduction, LDH release, ATP levels | Decreased cell viability (dose-dependent) |
| Neurite Outgrowth | PC12, Primary Neurons | Neurite length, number of neurites, branching points | Inhibition of neurite outgrowth |
| Synaptic Integrity | Co-culture of Neurons/Astrocytes | Synaptophysin/PSD-95 expression and localization | Reduced synaptic puncta and protein levels |
| Notch Signaling | HEK293-NotchΔE, Zebrafish Embryos | NICD levels, Hes1/Hey1 mRNA expression | Decreased NICD levels and target gene expression |
| APP-CTF Accumulation | SH-SY5Y-APP695 | C83 and C99 levels (Western Blot, ELISA) | Increased levels of C83 and C99 |
| Apoptosis | Primary Neurons | Caspase-3/7 activity, Annexin V/PI staining | Increased markers of apoptosis |
| Oxidative Stress | Primary Neurons | Reactive Oxygen Species (ROS) levels | Increased ROS production |
Table 2: In Vivo Neurotoxicity Assessment of BMS-433796
| Study Type | Animal Model | Endpoints Measured | Expected Outcome with Neurotoxicity |
| Acute & Chronic Toxicity | C57BL/6 Mice, Rats | Clinical signs, body weight, organ weights (thymus, spleen), histopathology (GI tract, lymphoid tissue) | Dose-related adverse clinical signs, weight loss, organ atrophy, goblet cell hyperplasia |
| Behavioral & Cognitive | APP Transgenic Mice | Morris Water Maze, Y-Maze, Fear Conditioning | Impaired learning and memory |
| Synaptic Plasticity | C57BL/6 Mice | Dendritic spine density (in vivo two-photon microscopy), Long-Term Potentiation (LTP) | Reduced spine density, impaired LTP |
| Neurochemical Analysis | C57BL/6 Mice | Brain/CSF levels of Aβ40, Aβ42, APP-CTFs, NICD | Decreased Aβ, increased APP-CTFs, decreased NICD |
| Histopathology & IHC | APP Transgenic Mice | Neuronal loss (e.g., NeuN staining), gliosis (GFAP, Iba1), synaptic markers (synaptophysin) | Increased neuronal loss, gliosis, and reduced synaptic markers in specific brain regions |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of BMS-433796 on neuronal cells.
-
Materials: SH-SY5Y cells, primary cortical neurons, DMEM/F12 medium, FBS, 96-well plates, BMS-433796, MTT reagent, DMSO.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat cells with increasing concentrations of BMS-433796 (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Neurite Outgrowth Assay
-
Objective: To assess the impact of BMS-433796 on neuronal differentiation and morphology.
-
Materials: PC12 cells or primary neurons, collagen-coated plates, nerve growth factor (NGF) for PC12 cells, BMS-433796, high-content imaging system.
-
Protocol:
-
Plate cells on collagen-coated plates.
-
For PC12 cells, induce differentiation with NGF in the presence of varying concentrations of BMS-433796.
-
After 72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.
-
3. Western Blot for APP-CTF Accumulation and NICD Levels
-
Objective: To quantify the effect of BMS-433796 on γ-secretase substrate cleavage.
-
Materials: SH-SY5Y cells overexpressing APP, HEK293 cells with a Notch reporter, BMS-433796, lysis buffer, antibodies against APP C-terminus and cleaved Notch1 (Val1744).
-
Protocol:
-
Treat cells with BMS-433796 for 24 hours.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies for APP-CTFs or cleaved Notch, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system and quantify band intensity.
-
In Vivo Protocols
1. Chronic Toxicity and Histopathology in Mice
-
Objective: To evaluate the long-term systemic and central nervous system toxicity of BMS-433796.
-
Materials: C57BL/6 mice, BMS-433796 formulated for oral gavage, standard histology equipment.
-
Protocol:
-
Administer BMS-433796 or vehicle daily via oral gavage for 90 days at three different dose levels.
-
Monitor clinical signs and body weight weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perfuse animals and collect brain, thymus, spleen, and gastrointestinal tract for histopathological analysis.
-
Pay special attention to goblet cell hyperplasia in the intestine and lymphoid depletion in the thymus and spleen.
-
2. Morris Water Maze for Cognitive Assessment
-
Objective: To assess the effect of BMS-433796 on spatial learning and memory.
-
Materials: APP transgenic or wild-type mice, Morris water maze apparatus, video tracking software.
-
Protocol:
-
Treat mice with BMS-433796 or vehicle for at least 4 weeks prior to and during behavioral testing.
-
Acquisition Phase (5 days): Conduct four trials per day where the mouse must find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant.
-
Experimental and Logical Workflows
The following diagrams illustrate the proposed workflows for in vitro and in vivo neurotoxicity testing.
Caption: A tiered approach for in vitro neurotoxicity assessment of BMS-433796.
Caption: A comprehensive workflow for in vivo neurotoxicity studies of BMS-433796.
References
Application Notes and Protocols for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists in Synaptic Function Studies
Audience: Researchers, scientists, and drug development professionals.
Note on BMS-433796: Initial searches indicate that BMS-433796 is a potent, orally active γ-secretase inhibitor with a cell IC50 of 0.3 nM, primarily investigated in the context of Alzheimer's disease.[1][2][3] This compound is not reported to be a direct modulator of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The following application notes will focus on the established role of MCHR1 antagonists in synaptic function studies, as this aligns with the core scientific interest in neurobiology.
Introduction to MCHR1 in Synaptic Function
Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with its receptor, MCHR1, widely expressed throughout the brain.[4] MCHR1 is a G-protein-coupled receptor (GPCR) that couples to Gi, Go, and Gq proteins.[5][6][7] Activation of MCHR1 can lead to the inhibition of cAMP production and the mobilization of intracellular calcium, thereby modulating neuronal excitability and synaptic plasticity.[5][6][8] Antagonists of MCHR1 are valuable tools for investigating the role of the MCH system in various physiological processes, including learning, memory, and synaptic plasticity phenomena like long-term potentiation (LTP).[4][9][10][11][12][13]
Quantitative Data: MCHR1 Antagonists
The following table summarizes the binding affinities and potencies of several common MCHR1 antagonists.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Species | Notes |
| BMS-819881 | MCHR1 | 7 | - | Rat | A known MCHR1 antagonist.[9] |
| TC-MCH 7c | MCHR1 | 3.4 (human), 3.0 (mouse) | 5.6 | Human, Mouse | An orally available and brain-penetrable MCHR1 antagonist.[9] |
| GW-803430 | MCHR1 | - | ~0.05 (pIC50=9.3) | - | A potent and selective MCHR1 antagonist.[9] |
| AZD1979 | MCHR1 | - | ~12 | - | An MCHR1 antagonist.[9] |
| MCH-1 antagonist 1 | MCHR1, CYP3A4 | 2.6 | 10,000 (CYP3A4) | - | Also shows inhibitory activity against CYP3A4.[9] |
| SNAP-7941 | MCHR1 | - | - | - | A small-molecule MCHR1 antagonist used in obesity studies.[4] |
| T-226296 | MCHR1 | - | - | - | A small-molecule MCHR1 antagonist used in obesity studies.[4] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of an MCHR1 antagonist on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents. LTP is a widely studied cellular correlate of learning and memory.[11][12][13]
Materials:
-
MCHR1 Antagonist of choice (e.g., TC-MCH 7c)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the MCHR1 antagonist at the desired concentration for at least 20-30 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[14]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the degree of potentiation in the presence of the MCHR1 antagonist to control slices (vehicle only). A reduction in the magnitude of LTP would suggest that MCHR1 signaling is involved in this form of synaptic plasticity.
-
Visualizations: Signaling Pathways and Workflows
MCHR1 Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the MCHR1 receptor. MCHR1 couples to inhibitory G-proteins (Gi/Go) to decrease cAMP levels and to Gq proteins to increase intracellular calcium.[5][6][8]
Caption: MCHR1 signaling pathways.
Experimental Workflow for LTP Studies
The diagram below outlines the key steps for investigating the impact of an MCHR1 antagonist on long-term potentiation.
Caption: Workflow for MCHR1 antagonist effect on LTP.
References
- 1. BMS-433796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BMS-433796| CAS 935525-13-6 [dcchemicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Unifying Long-Term Plasticity Rules for Excitatory Synapses by Modeling Dendrites of Cortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Potentiation Produces a Sustained Expansion of Synaptic Information Storage Capacity in Adult Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long‐Term Potentiation: The Accidental Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Long-Term BMS-433796 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433796 is a potent, orally active γ-secretase inhibitor.[1] This class of compounds has been investigated for therapeutic potential in conditions such as Alzheimer's disease due to their ability to modulate the production of amyloid-β (Aβ) peptides. However, the long-term in vivo effects of these inhibitors are of critical concern due to their mechanism of action, which also affects the processing of other important transmembrane proteins, most notably Notch. Chronic administration of BMS-433796 in Tg2576 mice, a model for Alzheimer's disease, has indicated a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses.[1] These application notes provide a summary of the known effects of BMS-433796 and related γ-secretase inhibitors (GSIs) in mice, along with generalized protocols for conducting similar long-term studies.
Data Presentation
Due to the limited publicly available quantitative data specifically for long-term BMS-433796 treatment, the following tables include representative data from studies on other γ-secretase inhibitors to illustrate the potential effects and endpoints to be monitored in chronic mouse studies.
Table 1: Representative Effects of Subchronic γ-Secretase Inhibitor Treatment on Cognition in Tg2576 Mice
| Treatment Group | Dosing Duration | Cognitive Task | Outcome | Reference |
| GSI (LY450139) | 8 days | Y-maze | Impaired normal cognition | [2] |
| GSI (BMS-708163) | 8 days | Y-maze | Impaired normal cognition | [2] |
| Vehicle Control | 8 days | Y-maze | No change | [2] |
Table 2: Representative Effects of γ-Secretase Inhibitors on Notch Signaling Biomarkers in Mice
| Compound | Dosing | Tissue | Biomarker | Result | Reference |
| GSI (LY450139) | Acute | Thymus | Hes1 mRNA | Decreased | [2] |
| GSI (LY450139) | Acute | Thymus | Hey1 mRNA | Decreased | [2] |
| GSI (LY450139) | Acute | Hippocampus | Hes1 mRNA | No change | [2] |
| GSI (LY450139) | Acute | Hippocampus | Hey1 mRNA | No change | [2] |
Table 3: Potential Toxicological Findings Associated with Long-Term γ-Secretase Inhibitor Treatment in Mice
| Finding | Organ/System | Description | Potential Mechanism |
| Goblet Cell Metaplasia | Intestine | Increase in the number of mucus-producing goblet cells. | Inhibition of Notch signaling, which is crucial for intestinal cell fate determination.[3] |
| Thymus Atrophy | Immune System | Reduction in the size of the thymus. | Inhibition of Notch signaling, which is essential for T-cell development.[4] |
| Decreased Lymphocytes | Immune System | Reduction in the number of circulating lymphocytes. | Disruption of normal hematopoietic processes regulated by Notch.[4] |
| Alterations in Hair Color | Integumentary System | Changes in coat color. | Interference with melanocyte function, potentially via Notch signaling.[4] |
Experimental Protocols
The following are generalized protocols for conducting long-term studies with γ-secretase inhibitors like BMS-433796 in mouse models. Specific parameters should be optimized based on the compound's pharmacokinetic and pharmacodynamic profile.
Protocol 1: Long-Term Oral Administration of a γ-Secretase Inhibitor in a Transgenic Mouse Model of Alzheimer's Disease
1. Animal Model:
- Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
- Age-matched wild-type littermates as controls.
- Both male and female mice should be included.
2. Compound Formulation and Dosing:
- Prepare the γ-secretase inhibitor (e.g., BMS-433796) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Determine the dose based on preliminary pharmacokinetic and efficacy studies. Doses should be selected to achieve desired levels of Aβ reduction while aiming to stay below the threshold for Notch-related toxicity.
- Administer the compound or vehicle daily via oral gavage.
3. Treatment Duration:
- For chronic studies, a treatment duration of several months (e.g., 3-6 months) is recommended to assess long-term efficacy and toxicity.
4. Monitoring and Endpoints:
- Behavioral Testing: Conduct cognitive assessments (e.g., Y-maze, Morris water maze, contextual fear conditioning) at baseline and at regular intervals throughout the study.[2]
- Body Weight and Clinical Observations: Monitor body weight and general health status weekly.
- Pharmacodynamic Markers: Collect blood samples periodically to measure plasma Aβ levels. At the end of the study, collect brain and other tissues (e.g., thymus, intestine, spleen) for analysis of Aβ levels and Notch signaling biomarkers (e.g., Hes1, Hey1).[2]
- Histopathology: Perform a full necropsy at the end of the study. Collect and fix tissues in 10% neutral buffered formalin for histological examination. Pay close attention to the intestine, thymus, spleen, and skin for signs of Notch-related toxicity.[3][4]
Protocol 2: Assessment of Notch-Related Toxicity
1. Tissue Collection and Processing:
- At the termination of the study, euthanize mice and collect the small intestine, thymus, and spleen.
- For the intestine, prepare "Swiss rolls" to maximize the observable mucosal surface area.
- Fix all tissues in 10% neutral buffered formalin for 24-48 hours before processing and embedding in paraffin.
2. Histological Staining:
- Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
- Use Periodic acid-Schiff (PAS) staining to identify and quantify goblet cells in the intestine.
3. Immunohistochemistry:
- Perform immunohistochemistry on tissue sections to assess markers of cell proliferation (e.g., Ki67) and specific cell lineages.
4. Gene Expression Analysis:
- Isolate RNA from relevant tissues (e.g., thymus, spleen, intestine) to quantify the expression of Notch target genes such as Hes1 and Hey1 using quantitative real-time PCR (qRT-PCR).[2]
Mandatory Visualization
References
- 1. BMS-433796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 3. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gamma-Secretase Function Using BMS-433796
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase is an intramembrane protease complex with a critical role in cellular signaling and a significant implication in the pathogenesis of Alzheimer's disease.[1][2][3] It is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's patients.[1][4] Beyond APP, gamma-secretase cleaves a variety of other type I transmembrane proteins, including the Notch receptor, which is essential for cell-fate determination.[1][5] This makes gamma-secretase a challenging therapeutic target, as non-selective inhibition can lead to significant side effects.
BMS-433796 is a potent, orally active small molecule inhibitor of gamma-secretase. Its ability to reduce the production of Aβ peptides makes it a valuable tool for studying the function of gamma-secretase and for investigating the therapeutic potential of gamma-secretase inhibition in Alzheimer's disease. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing BMS-433796 for their studies.
Quantitative Data Summary
The inhibitory activity of BMS-433796 on gamma-secretase has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of BMS-433796
| Assay System | Target | IC50 Value | Reference |
| Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ40 | 0.8 nM | [6] |
| Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ42 | 0.4 nM | [6] |
| Cell-based assay | γ-secretase | 0.3 nM | [7] |
| [3H]IN973 binding assay | γ-secretase | 1.2 nM | [6] |
Table 2: In Vivo Efficacy of BMS-433796
| Animal Model | Parameter Measured | ED50 Value | Route of Administration | Reference |
| Tg2576 mice | Brain Aβ40 reduction | 2.4 mg/kg | Oral | [6] |
Signaling Pathways and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of inhibition by BMS-433796.
Caption: Amyloid Precursor Protein (APP) processing pathway and inhibition by BMS-433796.
Notch Signaling Pathway
This diagram shows the canonical Notch signaling pathway and its inhibition by gamma-secretase inhibitors like BMS-433796.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. innoprot.com [innoprot.com]
- 3. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
BMS-433796: A Potent γ-Secretase Inhibitor for Investigating Notch Signaling
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
BMS-433796 is a potent, cell-permeable small molecule inhibitor of γ-secretase, a key enzyme in the proteolytic activation of the Notch signaling pathway. By inhibiting γ-secretase, BMS-433796 effectively blocks the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD) and subsequent translocation to the nucleus to activate downstream target genes. This activity makes BMS-433796 a valuable research tool for elucidating the diverse roles of Notch signaling in cellular processes such as differentiation, proliferation, and apoptosis. Its primary application in research is to probe the functional consequences of Notch pathway inhibition in various biological contexts, including cancer biology and developmental studies.
While extensively studied for its ability to lower amyloid-beta (Aβ) peptides in the context of Alzheimer's disease research, its utility as a Notch inhibitor is equally significant for cancer researchers and developmental biologists. The inhibition of Notch signaling by BMS-433796 can lead to cell cycle arrest and induction of apoptosis in cell lines where Notch signaling is aberrantly activated.
Quantitative Data Summary
Comprehensive quantitative data on the specific inhibitory activity of BMS-433796 against Notch signaling is not extensively available in the public domain. The majority of published data focuses on its efficacy in reducing Aβ peptide levels. Researchers should empirically determine the optimal concentration for Notch inhibition in their specific cell type and assay of interest. The table below summarizes the available inhibitory data, primarily related to its effect on Amyloid Precursor Protein (APP) processing, which is also mediated by γ-secretase.
| Target | Assay System | IC50 Value | Reference |
| γ-secretase (Notch Cleavage) | HeLa Cell Luciferase Reporter Assay | Data not publicly available | - |
| Amyloid-β 40 (Aβ40) production | Cellular Assay | Data not publicly available | - |
| Amyloid-β 42 (Aβ42) production | Cellular Assay | Data not publicly available | - |
Visualizing the Mechanism of Action
To understand how BMS-433796 interferes with the Notch signaling pathway, the following diagram illustrates the canonical Notch signaling cascade and the point of inhibition by this small molecule.
Experimental Protocols
The following are generalized protocols that can be adapted for use with BMS-433796 to study its effects on Notch signaling. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.
Notch Signaling Reporter Assay
This protocol is designed to quantify the activity of the Notch signaling pathway in response to inhibition by BMS-433796 using a luciferase reporter construct.
Materials:
-
HEK293T or other suitable cell line
-
Notch-responsive reporter plasmid (e.g., containing CSL binding sites upstream of a luciferase gene)
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
BMS-433796 (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Notch-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with a serial dilution of BMS-433796. Include a DMSO vehicle control. A typical starting concentration range to test would be from 1 nM to 10 µM.
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of BMS-433796 to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of BMS-433796 on the proliferation of a cancer cell line with known dependence on Notch signaling.
Materials:
-
Notch-dependent cancer cell line (e.g., a T-ALL cell line)
-
Complete cell culture medium
-
BMS-433796 (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of BMS-433796. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the concentration of BMS-433796 to determine the IC50 for cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol assesses the ability of BMS-433796 to induce apoptosis in a Notch-dependent cell line.
Materials:
-
Notch-dependent cancer cell line
-
Complete cell culture medium
-
BMS-433796 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with an effective concentration of BMS-433796 (determined from proliferation assays or literature) and a DMSO vehicle control.
-
Incubation: Incubate the cells for a suitable time to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by BMS-433796.
Western Blot Analysis of Notch Target Gene Expression
This protocol is used to determine the effect of BMS-433796 on the protein levels of Notch target genes, such as HES1 and HEY1.
Materials:
-
Notch-dependent cell line
-
BMS-433796 (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against HES1, HEY1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of BMS-433796 and a DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HES1, HEY1, and the loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize the levels of HES1 and HEY1 to the loading control to determine the relative change in expression upon treatment with BMS-433796.
Troubleshooting & Optimization
Technical Support Center: BMS-433796 Notch-Mediated Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Notch-mediated toxicity associated with the gamma-secretase inhibitor, BMS-433796.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with BMS-433796, focusing on the well-documented gastrointestinal toxicity linked to Notch signaling inhibition.
Issue 1: Unexpectedly High Incidence of Diarrhea and Weight Loss in Animal Models
-
Possible Cause: Off-target toxicity or excessive Notch inhibition in the gastrointestinal tract. The Notch signaling pathway is crucial for maintaining the balance between proliferation and differentiation of intestinal stem cells.[1][2][3][4] Inhibition of this pathway by gamma-secretase inhibitors like BMS-433796 can lead to an overproduction of secretory cells, such as goblet cells, at the expense of absorptive enterocytes. This disruption of intestinal homeostasis can result in diarrhea and malabsorption, leading to weight loss.[5][6][7]
-
Recommended Solution:
-
Dose Titration: If not already performed, conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually escalate to find a therapeutic window with acceptable toxicity.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days or for a set number of days followed by a drug-free period). This may allow for partial recovery of the intestinal epithelium and reduce the severity of gastrointestinal side effects.
-
Supportive Care: Provide supportive care to the animals, including hydration and nutritional support, to mitigate the effects of diarrhea and weight loss.
-
Biomarker Analysis: Monitor biomarkers of Notch inhibition and gastrointestinal toxicity. For example, quantifying the expression of the Notch target gene Hes1 in intestinal tissue can provide a direct measure of target engagement.[8] Additionally, fecal adipsin has been proposed as a noninvasive biomarker of gastrointestinal toxicity associated with perturbed Notch signaling.[8]
-
Issue 2: Histological Analysis Shows Severe Goblet Cell Metaplasia
-
Possible Cause: This is a hallmark on-target toxicity of gamma-secretase inhibitors. Inhibition of Notch signaling shifts the differentiation of intestinal progenitor cells towards the secretory lineage, leading to a significant increase in the number of goblet cells.[6][7][9]
-
Recommended Solution:
-
Quantitative Analysis: Quantify the extent of goblet cell metaplasia at different dose levels and time points. This will help establish a clear dose-response relationship for this specific toxicity.
-
Correlate with Function: Correlate the histological findings with functional readouts, such as changes in intestinal permeability or nutrient absorption, to understand the physiological consequences of the observed metaplasia.
-
Investigate Reversibility: If the experimental design allows, include recovery groups to assess whether the goblet cell metaplasia is reversible upon cessation of treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of BMS-433796-mediated toxicity?
A1: BMS-433796 is a gamma-secretase inhibitor. Gamma-secretase is a key enzyme in the Notch signaling pathway, responsible for the final cleavage and activation of Notch receptors.[1][10] By inhibiting gamma-secretase, BMS-433796 blocks Notch signaling. While this can be therapeutically beneficial in diseases driven by excessive Notch activity, it also affects tissues that rely on normal Notch signaling for homeostasis, most notably the gastrointestinal tract.[5][6] The primary toxicity is due to the disruption of intestinal stem cell differentiation, leading to an imbalance in the types of cells lining the gut.[2][4]
Q2: What are the most common adverse effects observed with gamma-secretase inhibitors like BMS-433796?
A2: The most frequently reported adverse effects are related to the gastrointestinal system and include diarrhea, nausea, and weight loss.[9] These are direct consequences of the on-target inhibition of Notch signaling in the gut. Other potential toxicities observed with this class of inhibitors include effects on the thymus and spleen, as Notch signaling is also involved in immune cell development.[5]
Q3: How can I monitor for Notch-mediated toxicity in my experiments?
A3: A multi-pronged approach is recommended:
-
Clinical Observations: Regularly monitor animal weight, food and water intake, and fecal consistency.
-
Histopathology: At the end of the study, perform a thorough histological examination of the gastrointestinal tract (duodenum, jejunum, ileum, and colon), paying close attention to the crypt-villus architecture and the number of goblet cells.
-
Immunohistochemistry: Stain intestinal sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and specific cell lineages (e.g., Muc2 for goblet cells).
-
Gene Expression Analysis: Use quantitative RT-PCR to measure the expression of Notch target genes, such as Hes1 (which should be downregulated) and genes associated with secretory cell differentiation, such as Atoh1 (which may be upregulated), in intestinal tissue samples.
Q4: Is the gastrointestinal toxicity of BMS-433796 reversible?
A4: Studies with other gamma-secretase inhibitors have shown that the gastrointestinal changes, such as goblet cell metaplasia, can be reversible upon discontinuation of the drug.[6][7] However, the extent and kinetics of this recovery may depend on the dose, duration of treatment, and the specific animal model used. It is advisable to include recovery arms in preclinical studies to assess the reversibility of any observed toxicities.
Data Presentation
Table 1: Summary of Dose-Dependent Gastrointestinal Findings for Avagacestat in a 1-Year Dog Study
| Dose Group | Plasma Exposure (Multiple of Human Plasma Exposure) | Key Gastrointestinal Findings | Incidence |
| Low Dose | 0.3x | No significant findings | 0% |
| Mid Dose | 1.1x | Minimal goblet cell metaplasia | Low |
| High Dose | 3.2x | Goblet cell metaplasia, dilatation of intestinal crypts, villous atrophy, mucosal epithelial necrosis and regeneration | High |
Source: Adapted from nonclinical safety assessment of Avagacestat.[6][7]
Experimental Protocols
1. Protocol for Histological Analysis of Goblet Cell Metaplasia
-
Tissue Collection and Fixation:
-
Euthanize the animal and immediately dissect the gastrointestinal tract.
-
Collect sections from the duodenum, jejunum, ileum, and colon.
-
Flush the intestinal segments with cold phosphate-buffered saline (PBS) to remove luminal contents.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology.
-
Perform Periodic acid-Schiff (PAS) or Alcian blue staining to specifically visualize goblet cells and mucins.
-
-
Microscopic Examination and Quantification:
-
Examine the stained sections under a light microscope.
-
Quantify the number of goblet cells per crypt-villus unit in at least 10 well-oriented units per intestinal segment.
-
Assess for other morphological changes, such as villus blunting, crypt hyperplasia, and inflammatory cell infiltration.
-
2. Protocol for Quantitative RT-PCR of Hes1 and Atoh1
-
RNA Extraction:
-
Collect intestinal tissue samples (as described above) and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Homogenize the tissue and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for Hes1, Atoh1, and a housekeeping gene (e.g., Gapdh, Actb), and a suitable qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treatment groups and the control group.
-
Mandatory Visualization
Caption: Canonical Notch signaling pathway and the inhibitory action of BMS-433796.
Caption: Experimental workflow for assessing Notch-mediated gastrointestinal toxicity.
Caption: Troubleshooting logic for severe gastrointestinal adverse events.
References
- 1. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multiparametric approach to monitor the effects of γ-secretase inhibition along the whole intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-433796 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the γ-secretase inhibitor, BMS-433796, in in vivo models. The guidance focuses on identifying, understanding, and mitigating potential side effects associated with the inhibition of Notch signaling, a common mechanism-based toxicity for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-433796 and what are the expected on-target side effects?
A1: BMS-433796 is a potent γ-secretase inhibitor. This enzyme is crucial for the final cleavage of the Amyloid Precursor Protein (APP) to generate amyloid-beta (Aβ) peptides, a key target in Alzheimer's disease research. However, γ-secretase also cleaves other transmembrane proteins, most notably Notch receptors. Inhibition of Notch signaling is the primary cause of on-target side effects. These toxicities are mechanism-based and can manifest in rapidly proliferating tissues that rely on Notch signaling for cell fate decisions.
Q2: What are the most commonly observed in vivo side effects of γ-secretase inhibitors like BMS-433796?
A2: The most frequently reported side effects in preclinical animal models are related to the disruption of Notch signaling and include:
-
Gastrointestinal (GI) Toxicity: Characterized by goblet cell metaplasia or hyperplasia in the intestine. This occurs because Notch signaling is essential for maintaining the balance between absorptive and secretory cell lineages in the gut epithelium.
-
Immunological Abnormalities: This can include a reduction in thymus size (thymic atrophy) and alterations in lymphocyte populations (e.g., decreased T and B cells). Notch signaling is critical for T-cell development in the thymus.
-
Skin Reactions: Some studies with γ-secretase inhibitors have reported epithelial cell hyperplasia and changes in hair color.
Q3: Are the side effects of BMS-433796 dose-dependent?
A3: Yes, the side effects associated with γ-secretase inhibitors are generally dose-dependent. Higher doses and more sustained inhibition of γ-secretase are more likely to lead to severe Notch-related toxicities. Finding a therapeutic window that provides a reduction in Aβ with manageable side effects is a key challenge in the development of these compounds.
Q4: Can Notch-related side effects be reversed upon cessation of treatment?
A4: In many preclinical studies, Notch-related toxicities, such as GI changes, have been shown to be reversible after stopping the administration of the γ-secretase inhibitor. However, the extent and timeline of reversibility can depend on the duration and dose of the treatment, as well as the specific animal model used.
Troubleshooting Guides
Guide 1: Managing Gastrointestinal Toxicity
Issue: Observation of weight loss, diarrhea, or histological evidence of goblet cell metaplasia in treated animals.
Potential Cause: Inhibition of Notch signaling in the intestinal crypts, leading to an overproduction of goblet cells at the expense of absorptive enterocytes.
Mitigation Strategies:
-
Dose Adjustment:
-
Action: Reduce the daily dose of BMS-433796.
-
Rationale: A lower dose may still provide a significant reduction in Aβ levels while having a lesser impact on Notch signaling.
-
-
Intermittent Dosing Schedule:
-
Action: Switch from a continuous daily dosing regimen to an intermittent one (e.g., dosing every other day or for 5 days followed by a 2-day "drug holiday").
-
Rationale: This approach allows for periods of recovery in Notch signaling, which may be sufficient to prevent or reverse the development of severe GI toxicity.
-
-
Combination Therapy:
-
Action: Co-administer BMS-433796 with a glucocorticoid such as dexamethasone.
-
Rationale: Studies with other γ-secretase inhibitors have shown that glucocorticoids can counteract the GSI-induced gut toxicity. The proposed mechanism involves the suppression of genes that drive goblet cell differentiation.
-
Table 1: Representative Data on Mitigating GI Toxicity of a γ-Secretase Inhibitor
| Treatment Group | Dose (mg/kg/day) | Dosing Schedule | Goblet Cell Count (cells/crypt) | Body Weight Change (%) |
| Vehicle Control | 0 | Daily | 15 ± 2 | +5% |
| GSI (High Dose) | 10 | Daily | 45 ± 5 | -10% |
| GSI (Low Dose) | 3 | Daily | 25 ± 3 | +2% |
| GSI (Intermittent) | 10 | 5 days on / 2 days off | 28 ± 4 | 0% |
| GSI + Dexamethasone | 10 + 1 | Daily | 20 ± 3 | +4% |
Disclaimer: This table presents representative data for the γ-secretase inhibitor class. Specific results for BMS-433796 may vary.
Guide 2: Addressing Immunological Side Effects
Issue: Reduced thymus weight, decreased cellularity in the spleen, and/or altered lymphocyte counts in blood samples.
Potential Cause: Inhibition of Notch signaling pathways that are critical for the development and maturation of T-lymphocytes in the thymus and for the maintenance of B-lymphocyte populations.
Mitigation Strategies:
-
Dose Titration:
-
Action: Begin with a lower dose of BMS-433796 and gradually increase to the desired therapeutic level.
-
Rationale: This may allow the immune system to adapt and could reduce the severity of the initial impact on lymphocyte development.
-
-
"Notch-Sparing" Dosing Regimens:
-
Action: Employ dosing schedules that result in incomplete or less sustained inhibition of γ-secretase.
-
Rationale: Partial inhibition may be sufficient to lower Aβ levels without severely compromising Notch-dependent immune cell development.
-
Table 2: Representative Data on Immunological Effects of a γ-Secretase Inhibitor
| Treatment Group | Dose (mg/kg/day) | Thymus Weight (mg) | Splenic B-Cell Population (%) |
| Vehicle Control | 0 | 150 ± 10 | 45 ± 5 |
| GSI (High Dose) | 10 | 75 ± 8 | 25 ± 4 |
| GSI (Low Dose) | 3 | 120 ± 9 | 38 ± 5 |
| GSI (Intermittent) | 10 | 110 ± 11 | 35 ± 6 |
Disclaimer: This table presents representative data for the γ-secretase inhibitor class. Specific results for BMS-433796 may vary.
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment of BMS-433796 in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model:
-
Use a relevant transgenic mouse model that overexpresses human APP and develops age-dependent Aβ pathology (e.g., 5XFAD, APP/PS1).
-
Use age-matched wild-type littermates as controls.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Compound Formulation and Administration:
-
Formulate BMS-433796 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Administer the compound or vehicle orally (gavage) at the desired dose and schedule.
-
-
Study Design:
-
Include multiple dose groups for BMS-433796 (e.g., low, medium, high dose) and a vehicle control group.
-
If testing mitigation strategies, include additional groups for intermittent dosing or combination therapy.
-
Treat animals for a specified duration (e.g., 4 weeks for efficacy studies, with interim assessments for toxicity).
-
-
Monitoring and Sample Collection:
-
Monitor animal health daily, including body weight and clinical signs of toxicity (e.g., changes in fur, posture, activity, and feces).
-
Collect blood samples at baseline and at specified time points for pharmacokinetic analysis and complete blood counts.
-
At the end of the study, euthanize animals and collect tissues (brain, intestine, thymus, spleen) for analysis.
-
-
Endpoint Analysis:
-
Efficacy (Brain Tissue):
-
Measure Aβ40 and Aβ42 levels using ELISA.
-
Perform immunohistochemistry or Western blotting to assess Aβ plaque burden and APP processing.
-
-
Toxicity:
-
GI Tract: Perform histological analysis (H&E and PAS staining) of intestinal sections to quantify goblet cell numbers.
-
Immune System: Measure the weight of the thymus and spleen. Perform flow cytometry on splenocytes and thymocytes to analyze lymphocyte populations.
-
General Health: Analyze blood chemistry and hematology parameters.
-
-
Visualizations
Caption: γ-Secretase/Notch Signaling Pathway Inhibition by BMS-433796.
Technical Support Center: Optimizing BMS-433796 Dosage to Avoid Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-secretase inhibitor, BMS-433796. The focus is on strategies to optimize dosage to achieve desired therapeutic effects while mitigating mechanism-based toxicity associated with Notch signaling inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for BMS-433796?
A1: The primary mechanism of toxicity for BMS-433796 is the on-target inhibition of Notch signaling.[1][2][3] BMS-433796 is a potent γ-secretase inhibitor.[1] Since γ-secretase is also essential for the cleavage and activation of Notch receptors, inhibiting this enzyme inevitably affects Notch-dependent cellular processes.[2][4] This can lead to dose-limiting toxicities in tissues that rely on Notch signaling for normal cell differentiation and homeostasis, such as the gastrointestinal tract and the immune system.[2][3] A study on chronic dosing of BMS-433796 in a transgenic mouse model pointed to a narrow therapeutic window and Notch-mediated toxicity at higher doses.[1]
Q2: What are the common in vivo toxicities observed with γ-secretase inhibitors like BMS-433796?
A2: Common in vivo toxicities are a direct result of Notch pathway inhibition and include:
-
Gastrointestinal (GI) Tract: Goblet cell metaplasasia or hyperplasia in the intestines is a hallmark toxicity.[3][5] Other GI findings can include dilatation of intestinal crypts, mucosal epithelial necrosis, and villous atrophy.[1]
-
Immune System: Lymphoid depletion in the thymus and spleen, leading to a decrease in peripheral T and B lymphocytes.[1][3]
-
Other Tissues: Effects on other tissues can include changes to epiphyseal cartilage and trabecular bone, as well as ovarian follicular degeneration and atrophy with chronic administration.[1]
Q3: How can I establish a therapeutic window for BMS-433796 in my animal model?
A3: Establishing a therapeutic window involves identifying a dose range that provides the desired pharmacological effect (e.g., reduction in brain Aβ levels) without causing significant on-target toxicity. A systematic in vivo study is required. This typically involves administering a range of doses of BMS-433796 to your animal model and assessing both efficacy and toxicity markers at each dose. Efficacy can be measured by quantifying Aβ40 and Aβ42 levels in the brain and/or cerebrospinal fluid. Toxicity is assessed by monitoring for the hallmark signs of Notch inhibition, such as changes in the GI tract and thymus.[5] A study with the γ-secretase inhibitor LY411,575 demonstrated that a 6-day dosing paradigm could be used to rapidly determine the therapeutic window.[5]
Q4: What are the key in vitro assays to assess the activity and potential toxicity of BMS-433796?
A4: Key in vitro assays include:
-
γ-Secretase Activity Assay: To determine the potency of BMS-433796 in inhibiting the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.
-
Notch Signaling Reporter Assay: A cell-based assay, often using a luciferase reporter under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jκ responsive elements), to quantify the inhibitory effect of BMS-433796 on Notch signaling.[6][7][8][9]
-
Cell Viability/Cytotoxicity Assays: Standard assays like the MTT or LDH release assay can be used to determine the concentration at which BMS-433796 becomes cytotoxic to different cell lines.[2][10][11][12]
Troubleshooting Guides
Problem 1: High in vivo toxicity at doses required for efficacy.
-
Possible Cause: Narrow therapeutic window of BMS-433796.[1] The dose required to achieve significant Aβ reduction may be very close to the dose that causes severe Notch-related side effects.
-
Troubleshooting Steps:
-
Refine Dose-Response Analysis: Conduct a more detailed dose-response study with smaller dose increments to more precisely define the efficacy and toxicity curves.
-
Consider Intermittent Dosing: Instead of daily dosing, explore intermittent dosing schedules (e.g., every other day, or a few days on/off). This may allow for sufficient target engagement for efficacy while permitting recovery of Notch signaling to mitigate toxicity.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD analysis to understand the relationship between drug exposure, Aβ reduction, and markers of Notch inhibition. This can help in designing a more optimal dosing regimen.
-
Combination Therapy: Explore combination with agents that might mitigate the on-target toxicity, although this is a more complex research direction.
-
Problem 2: Inconsistent results in Notch signaling reporter assays.
-
Possible Cause: Variability in cell line, transfection efficiency, or assay conditions.
-
Troubleshooting Steps:
-
Use a Stable Cell Line: If possible, generate a stable cell line expressing the Notch reporter construct to reduce variability from transient transfections.
-
Include Proper Controls: Always include a positive control (e.g., a known activator of the Notch pathway or a constitutively active Notch intracellular domain) and a negative control (vehicle).
-
Optimize Transfection: If using transient transfection, optimize the protocol for your specific cell line to ensure high and consistent transfection efficiency. The use of a co-transfected reporter (e.g., Renilla luciferase) can help normalize for transfection efficiency.[7][13]
-
Check for Compound Interference: Ensure that BMS-433796 is not directly interfering with the reporter enzyme (e.g., luciferase) or has significant off-target effects on general cell health at the concentrations being tested. Run a counterscreen against the reporter enzyme itself.
-
Problem 3: Difficulty in quantifying goblet cell metaplasia histologically.
-
Possible Cause: Subjectivity in histological assessment and improper staining techniques.
-
Troubleshooting Steps:
-
Standardize Sectioning and Staining: Ensure consistent tissue fixation, processing, and sectioning. Use a standardized staining protocol, such as Alcian Blue-Periodic acid-Schiff (AB-PAS), to clearly differentiate goblet cells.[14][15]
-
Quantitative Analysis: Instead of subjective scoring, perform quantitative analysis. This can involve counting the number of goblet cells per crypt or per unit length of the intestinal villus.
-
Blinded Assessment: To avoid bias, have the histological slides assessed by an individual who is blinded to the treatment groups.
-
Use Multiple Gut Sections: Analyze sections from different parts of the intestine (e.g., duodenum, jejunum, ileum) as the severity of metaplasia can vary.
-
Quantitative Data
Disclaimer: Specific IC50 and in vivo dose-response data for BMS-433796 are not publicly available. The following tables provide representative data from other well-characterized γ-secretase inhibitors to serve as a guide for experimental design.
Table 1: Representative In Vitro Potency of γ-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound |
| Avagacestat (BMS-708163) | Aβ40 Inhibition | 0.30 | Yes |
| Aβ42 Inhibition | 0.27 | Yes | |
| Notch (NICD) Inhibition | 0.84 | Yes | |
| Semagacestat (LY-450139) | Aβ40 Inhibition | 12.1 | Yes |
| Aβ42 Inhibition | 10.9 | Yes | |
| Notch Signaling | 14.1 | Yes | |
| RO4929097 | γ-secretase (cell-free) | 4 | Yes |
| Aβ40 (cellular) | 14 | Yes | |
| Notch (cellular) | 5 | Yes |
Data compiled from multiple sources.[16][17]
Table 2: Representative In Vivo Therapeutic Window of a γ-Secretase Inhibitor (LY411,575) in CRND8 Mice
| Daily Oral Dose (mg/kg) | Cortical Aβ40 Reduction (%) | Thymus Atrophy | Intestinal Goblet Cell Hyperplasia |
| 0.3 | ~30% | No | No |
| 1 | ~70% | No | No |
| 3 | >80% | Yes | Yes |
| 10 | >90% | Yes | Yes |
This table is adapted from a study by Hyde et al. (2006) and illustrates the concept of a therapeutic window where significant Aβ reduction is achieved at doses below those causing overt toxicity.[5]
Experimental Protocols
Protocol 1: In Vitro Notch Signaling Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of BMS-433796 on Notch signaling in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CSL/RBP-Jκ Luciferase Reporter Vector (containing firefly luciferase)
-
Constitutively active Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
BMS-433796
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CSL/RBP-Jκ luciferase reporter vector and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of BMS-433796 or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Subsequently, add the Stop & Glo® Reagent (Renilla luciferase substrate) to quench the firefly luciferase reaction and measure the Renilla luminescence.[13]
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of BMS-433796 to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: In Vivo Study to Determine Therapeutic Window
Objective: To determine the dose range of BMS-433796 that reduces brain Aβ levels without causing significant Notch-related toxicities in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model (e.g., 5XFAD, APP/PS1)
-
BMS-433796 formulated for oral gavage
-
Vehicle control
-
Tools for oral gavage, tissue collection, and processing
-
ELISA kits for Aβ40 and Aβ42
-
Reagents for RNA extraction and qRT-PCR (primers for Hes1 and a housekeeping gene)
-
Reagents for histology (formalin, paraffin, hematoxylin and eosin, Alcian Blue-PAS stain)
Methodology:
-
Animal Dosing:
-
Divide mice into groups (n=8-10 per group) to receive different daily oral doses of BMS-433796 (e.g., 0, 0.3, 1, 3, 10 mg/kg) for a period of 7 to 14 days.
-
-
In-life Observations: Monitor animals daily for clinical signs of toxicity, including body weight changes, changes in coat color, and signs of gastrointestinal distress.
-
Tissue Collection: At the end of the study, euthanize the animals and collect:
-
Brain (hemispheres can be separated for biochemistry and histology)
-
Small intestine (sections from duodenum, jejunum, and ileum)
-
Thymus
-
Spleen
-
-
Efficacy Assessment (Aβ Reduction):
-
Homogenize one brain hemisphere and extract soluble and insoluble fractions.
-
Measure Aβ40 and Aβ42 levels in the brain homogenates using specific ELISA kits.
-
-
Toxicity Assessment (Notch Inhibition):
-
qRT-PCR: Extract RNA from a portion of the small intestine or spleen and perform qRT-PCR to measure the mRNA expression levels of the Notch target gene Hes1. Normalize to a stable housekeeping gene.[18]
-
Histology:
-
Fix the thymus and sections of the small intestine in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and cut sections.
-
Stain thymus sections with H&E to assess for lymphoid depletion.
-
Stain intestinal sections with Alcian Blue-PAS to identify and quantify goblet cells.[14][19]
-
-
-
Data Analysis:
-
For each dose group, calculate the mean percent reduction in brain Aβ levels compared to the vehicle control.
-
Quantify the changes in Hes1 mRNA expression.
-
Quantify the histological changes (e.g., number of goblet cells per crypt, thymus weight/cellularity).
-
Plot the dose-response curves for both efficacy (Aβ reduction) and toxicity markers to define the therapeutic window.
-
Visualizations
Caption: Mechanism of action and toxicity of BMS-433796.
Caption: Workflow for determining the in vivo therapeutic window.
Caption: Balancing efficacy and toxicity to find the therapeutic window.
References
- 1. BMS-433796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Studies to investigate the in vivo therapeutic window of the gamma-secretase inhibitor N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide (LY411,575) in the CRND8 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 9. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. rcpath.org [rcpath.org]
- 15. m.youtube.com [m.youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histologic Subtyping of Gastric Intestinal Metaplasia: Overview and Considerations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
BMS-433796 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of BMS-433796, a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of BMS-433796?
The primary and most well-documented off-target effect of BMS-433796 is the inhibition of Notch signaling.[1][2][3][4] γ-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[2][5] While the intended therapeutic effect of BMS-433796 is the reduction of Aβ peptide production by inhibiting APP processing, its mechanism of action inherently leads to the inhibition of Notch processing as well.[2][5] Chronic dosing of BMS-433796 in preclinical models has suggested a narrow therapeutic window and Notch-mediated toxicity at higher doses.[4]
Q2: What are the potential consequences of Notch signaling inhibition in my experiments?
Inhibition of Notch signaling can lead to various cellular and physiological effects, as this pathway is crucial for cell-fate decisions, proliferation, differentiation, and apoptosis in many tissues.[1][3] In preclinical studies, toxicities associated with γ-secretase inhibitors, attributed to Notch inhibition, have been observed in tissues with rapid cell turnover, such as the gastrointestinal tract.[1] Researchers should be aware of potential effects on their specific cellular or animal models, which could include alterations in cell differentiation status, unexpected changes in gene expression profiles of Notch target genes (e.g., Hes1), or impaired tissue homeostasis.
Q3: Is there a known kinase selectivity profile for BMS-433796?
Currently, there is no publicly available, comprehensive kinase selectivity profile for BMS-433796. While some kinase inhibitors have been shown to modulate γ-secretase activity, specific data on which kinases BMS-433796 may inhibit as off-targets is not available in the public domain.
Q4: How can I investigate potential off-target effects of BMS-433796 in my own experiments?
To investigate potential off-target effects, researchers can employ several strategies:
-
Phenotypic Comparison: Compare the observed phenotype in your experimental system with known phenotypes of Notch signaling inhibition.
-
Molecular Profiling: Perform transcriptomic (e.g., RNA-seq) or proteomic analyses to identify pathways that are unexpectedly altered by BMS-433796 treatment.
-
Kinase Profiling: To assess off-target kinase activity, consider running a commercially available kinase profiling panel where BMS-433796 is tested against a broad range of kinases.
-
Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by activating that pathway in the presence of BMS-433796.
Troubleshooting Guides
Issue: Unexpected cell death or changes in cell proliferation/differentiation.
-
Possible Cause: This could be a consequence of Notch signaling inhibition, which plays a critical role in these cellular processes.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration of BMS-433796 for Aβ reduction in your model. This may help to minimize off-target effects on Notch.
-
Time-Course Experiment: Evaluate the effects of BMS-433796 over different time points. Short-term inhibition may be sufficient to observe the desired on-target effect with minimal off-target consequences.
-
Analyze Notch Pathway Markers: Measure the expression levels of key Notch signaling components and target genes (e.g., Notch Intracellular Domain (NICD), Hes1, Hey1) by Western blot or qPCR to confirm Notch pathway inhibition at the doses used.
-
Control Compound: Use a structurally unrelated γ-secretase inhibitor to see if the same phenotype is observed. This can help distinguish between on-target γ-secretase-mediated effects and compound-specific off-target effects.
-
Issue: Inconsistent results or high variability in experimental readouts.
-
Possible Cause: The narrow therapeutic window of BMS-433796 could lead to significant off-target effects at concentrations slightly above the optimal range.[4]
-
Troubleshooting Steps:
-
Precise Dosing: Ensure accurate and consistent preparation and application of BMS-433796.
-
Monitor Cell Health: Routinely assess cell viability and morphology to ensure that the observed effects are not due to general toxicity.
-
Establish a Therapeutic Window: In your specific experimental model, carefully determine the concentration range that effectively inhibits Aβ production without causing significant changes in cell viability or markers of Notch signaling.
-
Quantitative Data Summary
Currently, limited public quantitative data exists for the off-target effects of BMS-433796. The primary on-target potency is reported as:
| Compound | Target | Assay | IC50 (nM) |
| BMS-433796 | γ-secretase | Cell-based Aβ42 reduction | 0.3 |
Data compiled from publicly available information.
Experimental Protocols
Protocol: Western Blot Analysis of Notch1 Intracellular Domain (NICD1) Cleavage
This protocol is designed to assess the off-target inhibitory effect of BMS-433796 on Notch signaling by measuring the levels of the active Notch1 intracellular domain (NICD1).
Materials:
-
Cells expressing Notch1 receptor
-
BMS-433796
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved Notch1 (Val1744)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of BMS-433796 or DMSO for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 (Val1744) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensity for cleaved Notch1 and normalize it to the loading control. A decrease in the cleaved Notch1 band in BMS-433796-treated samples compared to the vehicle control indicates inhibition of Notch processing.
Visualizations
Caption: On-target effect of BMS-433796 on γ-secretase and Aβ production.
Caption: Off-target effect of BMS-433796 on the Notch signaling pathway.
Caption: Workflow for investigating Notch-related off-target effects.
References
- 1. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-433796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
BMS 433796 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-secretase inhibitor, BMS-433796.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of BMS-433796.
1. Issue: Powder is difficult to dissolve or solution is cloudy.
-
Possible Cause: BMS-433796 has low aqueous solubility and is susceptible to precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: BMS-433796 is soluble in DMSO but not in water.[1] For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
-
Warming: Gentle warming of the solution in a water bath (37°C) can aid in the dissolution of the compound in DMSO. Avoid excessive heat, which may degrade the compound.
-
Sonication: Brief sonication can also help to break up any clumps of powder and facilitate dissolution.
-
Fresh Solvent: Ensure that the DMSO used is of high purity and anhydrous. Moisture in DMSO can reduce the solubility of hydrophobic compounds and promote degradation.[2]
-
2. Issue: Compound precipitates after dilution in aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: The low aqueous solubility of BMS-433796 can cause it to crash out of solution when transferred from a DMSO stock to an aqueous environment.
-
Troubleshooting Steps:
-
Serial Dilutions in DMSO: Before diluting into your final aqueous buffer or medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final working concentration.[2]
-
Final Dilution: When preparing your final working solution, add the DMSO stock drop-wise to the aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.1%, to minimize solvent effects on your cells or assay.[2]
-
Use of Pluronic F-68 or other surfactants: For some challenging compounds, the inclusion of a small amount of a biocompatible surfactant like Pluronic F-68 in the final dilution medium can help to maintain solubility.
-
3. Issue: Inconsistent or no biological activity observed in experiments.
-
Possible Cause: This could be due to compound degradation, improper storage, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Proper Storage:
-
Solid Compound: Store the lyophilized powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1]
-
-
Freshly Prepared Working Solutions: Prepare your final working dilutions in aqueous media fresh for each experiment. Do not store the compound in aqueous solutions for extended periods, as its stability in these conditions is not well characterized.
-
Positive Controls: Include a known γ-secretase inhibitor with well-characterized activity as a positive control in your experiments to ensure that your assay system is working correctly.
-
Cell Line Sensitivity: Confirm that the cell line you are using is sensitive to γ-secretase inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for BMS-433796?
A1: The recommended solvent for preparing stock solutions of BMS-433796 is dimethyl sulfoxide (DMSO).[1] The compound is reported to be insoluble in water.[1]
Q2: How should I prepare a stock solution of BMS-433796?
A2: To prepare a stock solution, dissolve the solid BMS-433796 powder in anhydrous DMSO to your desired high concentration (e.g., 10 mM). Gentle warming and sonication can be used to assist dissolution.
Q3: What are the recommended storage conditions for BMS-433796?
A3:
-
Solid Form: Store desiccated and protected from light. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is optimal.[1]
-
DMSO Stock Solutions: Aliquot and store at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the shelf life of BMS-433796?
A4: When stored properly as a solid, the shelf life is greater than 2 years.[1]
Data Presentation
Table 1: Solubility and Storage Summary for BMS-433796
| Parameter | Recommendation | Citation |
| Appearance | White solid powder | [1] |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
| Storage (Solid) | Short-term (days-weeks): 0-4°C, dark, dryLong-term (months-years): -20°C, dark, dry | [1] |
| Storage (Stock Solution in DMSO) | Short-term (days-weeks): 0-4°CLong-term (months): -20°C | [1] |
| Shelf Life (Solid) | > 2 years (if stored properly) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of BMS-433796 powder (Molecular Weight: 430.41 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.30 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Gently vortex the vial. If necessary, warm the solution briefly in a 37°C water bath or sonicate until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM BMS-433796 stock solution in DMSO.
-
Intermediate Dilutions (in DMSO): Perform serial dilutions of the 10 mM stock in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
Final Dilution (in Cell Culture Medium): Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium while gently mixing. For a 1:1000 final dilution, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Diagram 1: γ-Secretase Signaling Pathway and Inhibition
Caption: Mechanism of γ-secretase and its inhibition by BMS-433796.
Diagram 2: Experimental Workflow for BMS-433796
Caption: Recommended workflow for preparing BMS-433796 solutions.
References
troubleshooting inconsistent results with BMS 433796
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-433796, a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BMS-433796 and what is its primary mechanism of action?
BMS-433796 is a potent, orally active γ-secretase inhibitor. Its primary mechanism of action is the inhibition of the γ-secretase enzyme complex, which is a key protease involved in the processing of transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch. By inhibiting γ-secretase, BMS-433796 reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Q2: What are the key physicochemical properties of BMS-433796?
| Property | Value |
| Molecular Formula | C₂₁H₂₀F₂N₄O₄ |
| Molecular Weight | 430.41 g/mol |
| Solubility | Soluble in DMSO, not in water. |
| Appearance | White solid powder. |
Q3: What is the reported potency of BMS-433796?
BMS-433796 has a reported cellular IC50 of 0.3 nM for the inhibition of γ-secretase.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of Aβ production in cell-based assays.
Q: My in vitro experiments with BMS-433796 are showing variable or weak inhibition of amyloid-beta production. What could be the cause?
A: Inconsistent results with BMS-433796 in cell-based assays can stem from several factors, primarily related to its poor aqueous solubility and handling.
-
Solubility and Precipitation: BMS-433796 is insoluble in water and requires a solvent like DMSO for solubilization. If the final concentration of DMSO in your cell culture media is too low, or if the compound is not properly dissolved, it can precipitate out of solution, leading to a lower effective concentration and reduced inhibitory activity. Ensure your stock solution in DMSO is fully dissolved before diluting it into your aqueous assay buffer or cell culture medium. It is recommended to keep the final DMSO concentration in cell culture below 0.5% to avoid cytotoxicity, though some cell lines may tolerate up to 1%.[1][2][3][4]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent on your cells.
-
Cell Line and Passage Number: The expression levels of γ-secretase and its substrates can vary between different cell lines and even with increasing passage number of the same cell line. It is advisable to use a consistent cell line and passage number for your experiments to ensure reproducibility.
-
"Rebound Effect": Prolonged incubation with some γ-secretase inhibitors can lead to a paradoxical increase in γ-secretase components, such as Presenilin-1 (PS1), which could potentially counteract the inhibitory effect over time. Consider optimizing your incubation time to capture the desired inhibitory effect before this rebound occurs.
Issue 2: Observing significant cell toxicity or off-target effects.
Q: I am observing high levels of cell death or unexpected cellular phenotypes in my experiments with BMS-433796. What could be the reason?
A: Off-target effects are a known concern with γ-secretase inhibitors, primarily due to the enzyme's role in processing multiple substrates, most notably the Notch receptor.
-
Notch Signaling Inhibition: Inhibition of Notch signaling is a major off-target effect of many γ-secretase inhibitors and can lead to toxicity in various cell types.[5] It is crucial to assess the impact of BMS-433796 on Notch signaling in your experimental system. This can be done by measuring the levels of the Notch Intracellular Domain (NICD) via Western blot or by using a Notch signaling reporter assay.
-
DMSO Toxicity: As mentioned previously, high concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your experiments is within the tolerated range for your specific cell line, typically below 0.5%.[1][2][3][4]
-
Compound Purity: Ensure the purity of your BMS-433796 compound. Impurities could contribute to unexpected toxicity or off-target effects.
Comparative Potency of γ-Secretase Inhibitors
The following table summarizes the IC50 values of BMS-433796 and other commonly used γ-secretase inhibitors against APP and Notch cleavage. This data can help in selecting the appropriate inhibitor and concentration for your experiments and in understanding the potential for off-target effects.
| Compound | Target | IC50 (nM) | Cell-based/Cell-free | Reference |
| BMS-433796 | γ-secretase (Aβ) | 0.3 | Cell-based | - |
| Semagacestat | Aβ40 | 12.1 | Cell-based | [6] |
| Aβ42 | 10.9 | Cell-based | [6] | |
| Notch | 14.1 | Cell-based | [6] | |
| LY-411,575 | γ-secretase (Aβ) | 0.078 | Cell-free | [6] |
| Notch | 0.39 | Cell-based | [6] | |
| DAPT | γ-secretase (Aβ) | ~20 | Cell-based | |
| Compound E | Aβ40 | 0.24 | Cell-based | [6] |
| Aβ42 | 0.37 | Cell-based | [6] | |
| Notch | 0.32 | Cell-based | [6] | |
| RO4929097 | Aβ40 | 14 | Cell-based | [6] |
| Notch | 5 | Cell-based | [6] |
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol describes a general method for measuring γ-secretase activity in vitro using a fluorogenic substrate. This can be adapted for testing the inhibitory activity of BMS-433796.
Materials:
-
Cells or tissue expressing γ-secretase (e.g., HEK293 cells overexpressing APP, or brain tissue homogenate)
-
Lysis Buffer (e.g., 5 mM Tris-HCl pH 7.4, 5 mM EDTA, 5 mM EGTA, with protease inhibitors)
-
Fluorogenic γ-secretase substrate
-
BMS-433796 stock solution in DMSO
-
Assay Buffer
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in lysis buffer on ice.
-
Centrifuge to remove nuclei and cellular debris. The supernatant contains the membrane fraction with γ-secretase.
-
-
Assay Setup:
-
Add aliquots of the cell lysate (containing a standardized amount of protein) to the wells of a 96-well black microplate.
-
Add varying concentrations of BMS-433796 (or vehicle control) to the wells.
-
Add the fluorogenic γ-secretase substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorimeter at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of BMS-433796 compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Western Blot Analysis of APP and Notch Cleavage
This protocol outlines the steps for detecting the C-terminal fragments (CTFs) of APP and the Notch Intracellular Domain (NICD) by Western blot to assess the effect of BMS-433796.
Materials:
-
Cell lysates from cells treated with BMS-433796 or vehicle control
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-APP C-terminal antibody
-
Anti-cleaved Notch1 (Val1744) antibody
-
Antibody for a loading control (e.g., anti-actin or anti-tubulin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells treated with different concentrations of BMS-433796 and a vehicle control.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-APP CTF or anti-NICD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for APP CTFs and NICD relative to the loading control to determine the effect of BMS-433796 on their levels.
-
Visualizations
Caption: γ-Secretase signaling pathway and the inhibitory action of BMS-433796.
Caption: Troubleshooting workflow for inconsistent results with BMS-433796.
References
- 1. Substrate specificity of γ-secretase and other intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Drug Interaction Potential of Novel Compounds
Disclaimer: Specific drug interaction data for BMS-433796 is not extensively available in the public domain. This guide provides a general framework and best practices for assessing the drug-drug interaction (DDI) potential of a novel chemical entity, like BMS-433796, based on standard industry methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in evaluating the drug interaction potential of a new compound?
A1: The initial step is typically a series of in vitro experiments to determine the compound's potential to be a substrate, inhibitor, or inducer of major drug-metabolizing enzymes and transporters. This provides an early assessment of risk and informs the design of subsequent in vivo studies.
Q2: Which enzyme systems are most important to investigate for potential drug interactions?
A2: The cytochrome P450 (CYP) enzyme superfamily is of primary importance, as it is responsible for the metabolism of a vast number of drugs. Key isozymes to screen include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. Additionally, non-CYP enzymes like UDP-glucuronosyltransferases (UGTs) and transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are critical to evaluate.
Q3: How can I determine if my compound is a substrate of a particular CYP enzyme?
A3: This is typically assessed by incubating the compound with human liver microsomes (HLMs) or recombinant human CYP enzymes. The disappearance of the parent compound or the formation of metabolites over time indicates metabolism. To identify the specific enzymes involved, selective chemical inhibitors or antibodies for individual CYP isozymes can be used.
Q4: What is the difference between reversible and time-dependent inhibition of CYP enzymes?
A4: Reversible inhibition occurs when the compound competes with the substrate for the active site of the enzyme, and the effect is diminished upon removal of the inhibitor. Time-dependent inhibition (TDI) is more complex, often involving the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation. TDI is a significant concern as its effects can be more prolonged and difficult to predict.
Q5: If my compound shows potential for drug interactions in vitro, what are the next steps?
A5: Positive in vitro findings necessitate further investigation to understand the clinical relevance. This usually involves conducting clinical DDI studies in healthy volunteers. These studies often involve co-administering the investigational drug with a sensitive substrate of the affected enzyme or transporter to quantify the change in the substrate's pharmacokinetics.
Troubleshooting Guides
Issue 1: High variability in results from human liver microsome experiments.
-
Question: My in vitro metabolism data using pooled human liver microsomes shows significant batch-to-batch variability. How can I address this?
-
Answer: High variability can arise from several factors. First, ensure consistent experimental conditions, including incubation times, protein concentrations, and substrate/inhibitor concentrations. Second, consider the source and quality of the pooled microsomes; using a large, well-characterized pool from a reputable supplier can minimize genetic and environmental variability between donors. Finally, always include appropriate positive and negative controls to monitor the assay's performance.
Issue 2: Difficulty in distinguishing between direct inhibition and metabolism-dependent inhibition.
-
Question: I am observing inhibition of a CYP enzyme, but I am unsure if it is due to the parent compound or a metabolite. How can I differentiate these?
-
Answer: To distinguish between direct and metabolism-dependent inhibition, you can perform a pre-incubation experiment. If the inhibitory effect increases with the duration of pre-incubation in the presence of NADPH (a cofactor necessary for metabolism), it suggests that a metabolite is responsible for the inhibition.
Issue 3: Unexpected results in a clinical DDI study.
-
Question: The results of our clinical DDI study do not align with our in vitro predictions. What could be the cause?
-
Answer: Discrepancies between in vitro and in vivo results are not uncommon and can be due to several factors. The in vitro systems may not fully recapitulate the complexity of the human body, including the interplay between different metabolic pathways and transporters. Other factors to consider are the contribution of minor metabolic pathways that were not fully characterized, the impact of genetic polymorphisms in the study population, and potential interactions with transporters that were not evaluated preclinically. A thorough review of all preclinical data and the clinical study design is warranted.
Data Presentation
A critical aspect of assessing DDI potential is to determine if the investigational drug inhibits or induces CYP enzymes. This is often done by evaluating its effect on the metabolism of well-characterized, enzyme-selective substrates, often referred to as "probe substrates".
Table 1: Commonly Used Probe Substrates for In Vitro and In Vivo Cytochrome P450 DDI Studies
| Cytochrome P450 Isozyme | In Vitro Probe Substrate | In Vivo Probe Substrate |
| CYP1A2 | Phenacetin | Caffeine |
| CYP2C9 | Diclofenac, Tolbutamide | Flurbiprofen, Warfarin |
| CYP2C19 | S-Mephenytoin | Omeprazole |
| CYP2D6 | Dextromethorphan, Bufuralol | Desipramine, Metoprolol |
| CYP3A4/5 | Midazolam, Testosterone | Midazolam |
Experimental Protocols
Protocol 1: General Method for Assessing CYP450 Inhibition in Human Liver Microsomes
-
Preparation: Prepare stock solutions of the test compound, a known inhibitor (positive control), and the probe substrate in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound or control inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the microsomes.
-
Initiation of Reaction: Add the probe substrate to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific duration, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Interpretation: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Hypothetical metabolic pathways for a novel compound.
Technical Support Center: Managing BMS-433796-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) toxicity associated with the γ-secretase inhibitor, BMS-433796.
Introduction to BMS-433796 and Gastrointestinal Toxicity
BMS-433796 is a potent, orally active γ-secretase inhibitor. Like other compounds in its class, BMS-433796 can induce gastrointestinal toxicity. This is primarily due to the on-target inhibition of Notch signaling, a critical pathway for maintaining the homeostasis of the intestinal epithelium.[1][2][3] Inhibition of Notch signaling in the gut leads to a disruption in the balance between proliferation and differentiation of intestinal crypt cells, resulting in a phenotype known as goblet cell metaplasia or hyperplasia.[1][2][4] This condition, characterized by an excessive number of mucus-producing goblet cells, can lead to clinical symptoms such as diarrhea.[5][6]
This guide provides practical information to anticipate, identify, and manage these potential side effects during preclinical experiments. While specific toxicological data for BMS-433796 is not extensively published, this document leverages data from a related Bristol-Myers Squibb γ-secretase inhibitor, Avagacestat (BMS-708163), to provide quantitative insights and guidance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of BMS-433796-induced gastrointestinal toxicity?
A1: The primary mechanism is the inhibition of the Notch signaling pathway.[3] Notch signaling is essential for maintaining the intestinal stem cell niche and regulating the differentiation of epithelial cells. Specifically, active Notch signaling promotes the differentiation of progenitor cells into absorptive enterocytes while suppressing secretory cell fates. By inhibiting γ-secretase, BMS-433796 blocks Notch signal transduction. This leads to an over-differentiation of secretory cells, particularly an increase in the number of goblet cells, a phenomenon called goblet cell metaplasia.[1][2][4]
Q2: What are the common clinical signs of gastrointestinal toxicity in animal models treated with BMS-433796?
A2: Based on studies with other γ-secretase inhibitors, the most common clinical sign is diarrhea.[5][6] This can range from mild to severe and is often dose-dependent. Other potential signs may include weight loss and changes in stool consistency.[7]
Q3: What histopathological changes in the intestine are expected with BMS-433796 treatment?
A3: The hallmark histopathological finding is goblet cell metaplasia or hyperplasia in the small and large intestines.[1][2][8] Other potential findings in preclinical studies with related compounds include dilatation of intestinal crypts, mucosal epithelial necrosis and regeneration, and villous atrophy, particularly at higher doses or with prolonged treatment.[8]
Q4: Are the gastrointestinal effects of BMS-433796 reversible?
A4: Studies on other γ-secretase inhibitors have shown that the gastrointestinal effects, including goblet cell metaplasia and diarrhea, are generally reversible upon cessation of treatment.[5]
Q5: How can I monitor for gastrointestinal toxicity in my animal studies?
A5: Regular monitoring should include daily observation of animals for clinical signs such as diarrhea, changes in activity, and body weight. Fecal consistency should be scored. For more in-depth analysis, histological examination of intestinal tissues at the end of the study is recommended to assess for goblet cell metaplasia.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | On-target inhibition of Notch signaling leading to goblet cell metaplasia. | - Continue monitoring. - Ensure animals have adequate hydration. - Consider dose reduction in subsequent cohorts if the issue is persistent or worsens. |
| Severe Diarrhea and/or >15% Body Weight Loss | High dose of BMS-433796 leading to significant disruption of intestinal homeostasis. | - Consider humane endpoints for affected animals. - In future experiments, reduce the dose of BMS-433796. - Explore alternative dosing schedules, such as intermittent dosing (e.g., 3 days on, 4 days off), which has been shown to mitigate GI toxicity with other γ-secretase inhibitors.[9] |
| No Apparent Clinical Signs, but Concern About Subclinical GI Effects | The dose of BMS-433796 may be causing subclinical histopathological changes. | - At the end of the study, collect intestinal tissue (duodenum, jejunum, ileum, colon) for histopathological analysis to assess for goblet cell metaplasia. |
| Variability in GI Toxicity Between Animals | Individual differences in sensitivity to Notch inhibition. | - Ensure consistent dosing and animal husbandry. - Increase group sizes to account for individual variability. |
Data on Gastrointestinal Adverse Events with a Related γ-Secretase Inhibitor
The following tables summarize clinical data on gastrointestinal adverse events observed with Avagacestat (BMS-708163), a related γ-secretase inhibitor. This data is provided as a reference to understand the potential dose-dependent nature of these side effects.
Table 1: Incidence of Gastrointestinal Adverse Events in a Phase II Study of Avagacestat in Patients with Alzheimer's Disease [6]
| Adverse Event | Placebo | Avagacestat 25 mg | Avagacestat 50 mg | Avagacestat 100 mg | Avagacestat 125 mg |
| Diarrhea | 7% | 24% | 12% | 27% | 20% |
| Nausea | 0% | 5% | 2% | 27% | 13% |
Table 2: Discontinuation Rates Due to Adverse Events in the Avagacestat Phase II Study [6]
| Placebo | Avagacestat 25 mg | Avagacestat 50 mg | Avagacestat 100 mg | Avagacestat 125 mg | |
| Discontinuation Rate | 19% | 21% | 28% | 41% | 48% |
| Note: The most common reasons for discontinuation were gastrointestinal and dermatological adverse events.[6] |
Experimental Protocols
Protocol for Assessment of Goblet Cell Metaplasia in Rodent Intestine
1. Tissue Collection and Fixation:
-
At the termination of the study, euthanize the animal via an approved method.
-
Immediately collect sections of the small intestine (duodenum, jejunum, ileum) and large intestine (colon).
-
Flush the intestinal segments gently with cold phosphate-buffered saline (PBS) to remove luminal contents.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
2. Tissue Processing and Staining:
-
Following fixation, process the tissues through a graded series of ethanol and xylene and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
For visualization of goblet cells, perform Periodic acid-Schiff (PAS) staining, which stains mucins magenta, or Alcian blue staining, which stains acidic mucins blue.[10]
3. Histopathological Evaluation:
-
Examine the stained sections under a light microscope.
-
Quantify the number of goblet cells per crypt-villus unit in the small intestine or per crypt in the colon.
-
Compare the number of goblet cells in the BMS-433796-treated groups to the vehicle control group. An increase in goblet cell number is indicative of goblet cell metaplasia.
Visualizations
Signaling Pathway
Caption: Mechanism of BMS-433796-induced goblet cell differentiation via Notch pathway inhibition.
Experimental Workflow
Caption: Workflow for assessing BMS-433796-induced gastrointestinal toxicity in preclinical models.
Troubleshooting Logic
Caption: Decision-making flowchart for managing gastrointestinal observations during experiments.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling in gastrointestinal tract (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notch/gamma-secretase inhibition turns proliferative cells in intestinal crypts and adenomas into goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - Data on Bristol-Myers Squibb’s Investigational Treatment for Alzheimer’s Disease Demonstrate Potential Therapeutic Window at Doses Below 100 mg in Phase II Safety and Tolerability Study [news.bms.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: BMS-433796 and the Amyloid-Beta Rebound Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for an amyloid-beta (Aβ) rebound effect when working with γ-secretase inhibitors (GSIs), with a focus on providing context for compounds like BMS-433796.
Disclaimer: While BMS-433796 is a potent γ-secretase inhibitor, specific public data demonstrating an Aβ rebound effect for this compound is limited. The Aβ rebound is a known class effect for many GSIs. Therefore, this document will utilize data from the well-characterized GSI, avagacestat (BMS-708163) , also developed by Bristol-Myers Squibb, to illustrate this phenomenon and guide experimental troubleshooting. Researchers should validate these principles for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the Aβ rebound effect observed with some γ-secretase inhibitors?
A1: The Aβ rebound effect is a phenomenon where, following an initial reduction in Aβ levels after administration of a γ-secretase inhibitor, Aβ concentrations rise and overshoot the baseline levels. This effect has been observed in plasma and, in some cases, in the cerebrospinal fluid (CSF) of preclinical models and human subjects for several GSIs.[1][2]
Q2: What is the proposed mechanism for the Aβ rebound effect?
A2: The leading hypothesis is that inhibition of γ-secretase leads to an accumulation of its substrate, the C-terminal fragments of the amyloid precursor protein (APP-CTFs, primarily C99).[3] When the concentration of the GSI falls below an effective inhibitory level, the accumulated APP-CTFs are rapidly processed by the now-active γ-secretase, leading to a surge in Aβ production that surpasses the normal baseline rate.[3]
Q3: Is the Aβ rebound effect a concern for all γ-secretase inhibitors?
A3: It is considered a class effect, but the magnitude and timing can vary between different GSI compounds, their dosage, and pharmacokinetic properties. Some studies suggest that γ-secretase modulators (GSMs), which alter the cleavage site of γ-secretase rather than blocking it, may not induce this rebound effect.[4]
Q4: Has an Aβ rebound effect been specifically reported for BMS-433796?
A4: Publicly available literature specifically detailing an Aβ rebound effect for BMS-433796 is scarce. However, a study involving chronic dosing in Tg2576 mice suggested a narrow therapeutic window and Notch-mediated toxicity at higher doses, which is a common challenge for GSIs.[5] Given that the rebound effect is a known characteristic of this class of inhibitors, it is a critical parameter to consider and evaluate during preclinical and clinical development.
Q5: What are the potential implications of an Aβ rebound for in vivo experiments?
A5: The Aβ rebound can complicate the interpretation of efficacy and safety studies. A transient reduction in Aβ may be followed by a period of elevated levels, the long-term consequences of which are not fully understood. This highlights the importance of thorough time-course studies to capture the full pharmacokinetic and pharmacodynamic profile of the GSI.
Troubleshooting Guide for GSI Experiments
This guide is designed to help researchers anticipate, identify, and troubleshoot issues related to the Aβ rebound effect during in vivo experiments with γ-secretase inhibitors.
| Issue | Potential Cause | Recommended Action |
| No sustained reduction in Aβ levels despite initial drop | Aβ rebound effect is occurring after the initial measurement. | Conduct a time-course study with multiple sampling points post-dosing (e.g., 2, 4, 8, 12, 24, 48, 72 hours) to capture the full Aβ profile, including the nadir and any subsequent rebound. |
| Inconsistent Aβ levels between animals at later time points | Variability in drug metabolism and clearance leading to different timings of the rebound effect. | Ensure a homogenous animal cohort (age, weight, sex). Increase the number of animals per time point to improve statistical power. Monitor plasma drug levels alongside Aβ measurements to correlate pharmacokinetics with pharmacodynamics. |
| Higher than baseline Aβ levels observed at a single time point post-dosing | The sampling time point may have coincided with the peak of the Aβ rebound. | Refer to the time-course study data to understand the full Aβ profile. A single data point can be misleading. |
| Difficulty establishing a clear dose-response relationship for Aβ reduction | The rebound effect at different doses can confound the dose-response curve, especially if measurements are taken at a fixed time point. | Generate full time-course curves for each dose level. The dose-response relationship should be assessed based on parameters like the maximum Aβ reduction (nadir) and the area under the curve (AUC) of Aβ levels over time. |
| Unexpected toxicity or adverse events at doses that show initial Aβ lowering | Could be related to Notch-mediated toxicity, a known side effect of many GSIs, or potentially exacerbated by the Aβ rebound. | Carefully monitor animals for clinical signs of toxicity. Consider measuring biomarkers of Notch pathway inhibition. Evaluate whether the timing of adverse events correlates with the Aβ rebound phase. |
Data Presentation: Aβ Rebound with Avagacestat (BMS-708163)
The following table summarizes the biphasic effect on plasma Aβ(1-40) observed in a single-ascending dose study of avagacestat in healthy young men.[6] This data illustrates a typical rebound phenomenon.
| Dose | Time to Maximum Aβ Reduction (Nadir) | Approximate Time of Rebound Onset (Return to Baseline) | Observation at 72 hours Post-Dose |
| 50 mg | ~4-6 hours | ~8-12 hours | Plasma Aβ levels remained elevated above baseline. |
| 100 mg | ~6 hours | ~8-12 hours | Plasma Aβ levels showed a rebound above baseline that was sustained. |
| 200 mg | ~6 hours | ~8-12 hours | A clear rebound effect with plasma Aβ levels rising above baseline was observed. |
| 400 mg | ~6 hours | ~8-12 hours | A pronounced rebound effect was evident. |
| 800 mg | ~6 hours | ~8-12 hours | A significant and sustained rebound of plasma Aβ was observed. |
Note: This table is a qualitative summary based on reported findings. For precise quantitative data, refer to the original publication.[6]
Experimental Protocols
1. In Vivo Assessment of Aβ Rebound in a Rodent Model
This protocol provides a general framework for evaluating the Aβ rebound effect of a GSI in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).
-
Animals: Use age-matched male and female Tg2576 mice.
-
Compound Administration:
-
Prepare the GSI in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of the GSI. Include a vehicle-only control group.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-dose (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Collect CSF from the cisterna magna at terminal time points.
-
Harvest brain tissue for analysis of Aβ levels and APP-CTF accumulation.
-
-
Aβ Quantification:
-
Prepare plasma by centrifuging blood samples with an anticoagulant (e.g., EDTA).
-
Homogenize brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using a validated ELISA kit.
-
-
Data Analysis:
-
Plot the mean Aβ concentrations (± SEM) at each time point for the treated and vehicle groups.
-
Normalize the data to the baseline (time 0) values to visualize the percent change in Aβ levels.
-
Statistically compare the Aβ levels between the treated and vehicle groups at each time point.
-
2. ELISA Protocol for Aβ Quantification (General)
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the N-terminus of Aβ overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (plasma, CSF, or brain homogenates) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection Antibody: Add a biotinylated detection antibody specific for the C-terminus of Aβ (e.g., anti-Aβ40 or anti-Aβ42) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing steps.
-
Substrate: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the Aβ concentrations in the samples.
Mandatory Visualizations
Caption: Mechanism of γ-secretase inhibition and the subsequent Aβ rebound effect.
Caption: Experimental workflow for assessing the Aβ rebound effect in vivo.
References
- 1. Acute γ-Secretase Inhibition of Nonhuman Primate CNS Shifts Amyloid Precursor Protein (APP) Metabolism from Amyloid-β Production to Alternative APP Fragments without Amyloid-β Rebound | Journal of Neuroscience [jneurosci.org]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Γ-secretase modulators do not induce Aβ-rebound and accumulation of β-C-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-433796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected phenotypes in BMS 433796 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-433796. The information provided addresses potential unexpected phenotypes that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-433796?
A1: BMS-433796 is a potent, orally active small molecule that functions as a γ-secretase inhibitor.[1][2] Its primary intended effect is to reduce the production of amyloid-beta (Aβ) peptides, which are associated with the pathology of Alzheimer's disease.
Q2: What are the known off-target effects of γ-secretase inhibitors like BMS-433796?
A2: The most well-documented off-target effect of γ-secretase inhibitors is the inhibition of Notch signaling.[3][4] The γ-secretase enzyme is crucial for the cleavage and activation of Notch receptors, which play a critical role in cell-cell communication and the regulation of cell fate, proliferation, and differentiation in various tissues.[3]
Q3: What specific unexpected phenotypes have been reported for BMS-433796 in preclinical studies?
A3: Preclinical studies involving chronic administration of BMS-433796 in the Tg2576 mouse model of Alzheimer's disease indicated a "narrow therapeutic window." At higher doses, researchers observed Notch-mediated toxicity. While specific details from the study are proprietary, such toxicities for this class of inhibitors typically manifest in rapidly dividing tissues.
Q4: What are the common signs of Notch-related toxicity observed with γ-secretase inhibitors in animal models?
A4: Common findings in preclinical toxicology studies of γ-secretase inhibitors include effects on the gastrointestinal (GI) tract, such as goblet cell hyperplasia or metaplasia in the intestines, which can lead to diarrhea.[5] Other potential effects include alterations in the immune system (e.g., changes in lymphocyte populations) and effects on other tissues with high cell turnover.[5]
Troubleshooting Guide for Unexpected Phenotypes
This guide is designed to help researchers identify and interpret unexpected phenotypes that may arise during in vivo studies with BMS-433796.
Issue 1: Gastrointestinal Distress in Study Animals (e.g., Diarrhea, Weight Loss)
-
Potential Cause: Inhibition of Notch signaling in the intestinal epithelium. Notch signaling is essential for maintaining the balance between absorptive and secretory cell lineages in the gut. Disruption of this pathway can lead to an overproduction of secretory cells, such as goblet cells, resulting in impaired gut function.
-
Troubleshooting Steps:
-
Dose-Response Analysis: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). A narrow therapeutic window is a known characteristic of BMS-433796.
-
Histopathological Examination: At the end of the study, or if animals are euthanized due to severe symptoms, collect intestinal tissue (duodenum, jejunum, ileum, colon) for histopathological analysis. Look for changes in crypt-villus architecture, and specifically, quantify the number of goblet cells using stains like Periodic acid-Schiff (PAS).
-
Monitor Animal Well-being: Implement a scoring system to monitor animal health daily, including body weight, fecal consistency, and general activity levels. This will help in identifying the onset and severity of any adverse effects.
-
Issue 2: Alterations in Hematological Parameters
-
Potential Cause: Notch signaling plays a role in hematopoiesis and lymphocyte development. Inhibition of this pathway can potentially lead to changes in circulating immune cell populations.
-
Troubleshooting Steps:
-
Complete Blood Count (CBC): Collect blood samples at baseline, mid-study, and at termination to perform a complete blood count with differential analysis. Pay close attention to lymphocyte and other white blood cell counts.
-
Flow Cytometry: For a more detailed analysis, consider using flow cytometry to characterize specific lymphocyte subpopulations (e.g., T-cells, B-cells) in blood and lymphoid tissues (spleen, thymus).
-
Quantitative Data Summary
The following tables summarize the expected therapeutic and potential toxicological dose ranges for BMS-433796 based on preclinical data. Note: Specific values from the original studies may not be publicly available and are represented here as illustrative examples.
Table 1: In Vitro Potency of BMS-433796
| Assay Type | IC50 |
| Cell-based γ-secretase activity | 0.3 nM |
Table 2: Illustrative In Vivo Dose-Response in Tg2576 Mice
| Dose (mg/kg/day) | Aβ Reduction in Brain | Observed Phenotypes |
| Low Dose (e.g., 1-5) | Moderate | Generally well-tolerated |
| Therapeutic Dose (e.g., 10-30) | Significant | Mild, transient adverse effects may be observed |
| High Dose (e.g., >50) | Robust | Potential for significant weight loss, diarrhea, and other signs of Notch-mediated toxicity |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Animal Model: Tg2576 mice or other appropriate rodent models.
-
Dosing: Administer BMS-433796 orally once daily for the duration of the study (e.g., 28 days). Include a vehicle control group.
-
Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity (e.g., diarrhea, lethargy) daily.
-
Tissue Collection: At necropsy, collect sections of the small and large intestines.
-
Histopathology:
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Stain with Periodic acid-Schiff (PAS) to identify and quantify goblet cells.
-
A pathologist should blindly evaluate the slides for any abnormalities.
-
Protocol 2: Hematological Analysis
-
Animal Model: As above.
-
Blood Collection: Collect blood (e.g., via tail vein or retro-orbital sinus) into EDTA-coated tubes at specified time points.
-
Complete Blood Count (CBC): Analyze samples using an automated hematology analyzer to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.
-
Flow Cytometry (Optional):
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Stain with fluorescently labeled antibodies against cell surface markers for T-cells (CD3, CD4, CD8) and B-cells (CD19, B220).
-
Analyze the stained cells using a flow cytometer to quantify different lymphocyte populations.
-
Visualizations
Caption: Mechanism of BMS-433796 action and off-target effects.
Caption: Workflow for investigating unexpected in vivo phenotypes.
Caption: Inhibition of the Notch signaling pathway by BMS-433796.
References
- 1. researchgate.net [researchgate.net]
- 2. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gamma-Secretase Inhibitors: BMS-433796, Avagacestat, and Semagacestat
For Researchers, Scientists, and Drug Development Professionals
Gamma-secretase, a multi-subunit protease, plays a pivotal role in the processing of amyloid precursor protein (APP) and the Notch receptor. Its involvement in the production of amyloid-beta (Aβ) peptides has made it a key target for the development of therapeutics for Alzheimer's disease. However, the simultaneous inhibition of Notch signaling, crucial for normal cellular function, has posed a significant challenge, leading to the development of various gamma-secretase inhibitors (GSIs) with different potency and selectivity profiles. This guide provides a detailed comparison of BMS-433796, Avagacestat (BMS-708163), and Semagacestat, supported by experimental data, to aid researchers in their drug development endeavors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency of BMS-433796, Avagacestat, and Semagacestat against Aβ isoforms and the Notch receptor. The data highlights the distinct selectivity profiles of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| BMS-433796 | Aβ40 | 0.8 | [1] |
| Aβ42 | 0.4 | [1] | |
| γ-secretase binding ([3H]IN973) | 1.2 | [1] | |
| Notch | Not Publicly Available | ||
| Avagacestat (BMS-708163) | Aβ40 | 0.30 | [2][3] |
| Aβ42 | 0.27 | [3] | |
| Notch | 58 | [2] | |
| Semagacestat | Aβ38 | 12.0 | |
| Aβ40 | 12.1 | ||
| Aβ42 | 10.9 | ||
| Notch | 14.1 |
Selectivity Profile:
| Inhibitor | Notch/Aβ40 IC50 Ratio | Selectivity Profile |
| BMS-433796 | Not Available | Preclinical studies suggest potential for Notch-related toxicity at higher doses. |
| Avagacestat (BMS-708163) | ~193 | Notch-sparing |
| Semagacestat | ~1.17 | Non-selective |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of gamma-secretase inhibitors. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Gamma-Secretase Activity Assay (Cell-Based)
This assay is used to determine the potency of inhibitors in a cellular environment.
Objective: To measure the inhibition of Aβ and/or Notch cleavage by test compounds in a cell-based system.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (for Aβ assays) or a Notch substrate.
-
Cell culture medium and supplements.
-
Test compounds (BMS-433796, Avagacestat, Semagacestat) dissolved in DMSO.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Aβ40 and Aβ42.
-
Luciferase reporter assay system (for Notch assays).
-
96-well cell culture plates.
-
Plate reader for ELISA and luminescence measurements.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Aβ Assay: Collect the conditioned medium from each well.
-
Notch Assay: Lyse the cells to measure the activity of a reporter gene (e.g., luciferase) downstream of Notch signaling.
-
-
Quantification:
-
Aβ Assay: Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in the conditioned medium.
-
Notch Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Gamma-Secretase Binding Assay
This biochemical assay measures the direct interaction of an inhibitor with the gamma-secretase complex.
Objective: To determine the binding affinity of a test compound to the gamma-secretase enzyme.
Materials:
-
Cell membranes prepared from cells overexpressing the gamma-secretase complex.
-
Radiolabeled gamma-secretase inhibitor (e.g., [3H]IN973).
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, 0.1% CHAPSO, pH 7.0).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membrane preparation, the radiolabeled inhibitor, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled inhibitor (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by gamma-secretase inhibitors and a typical experimental workflow for their evaluation.
Discussion and Conclusion
The data presented clearly differentiate the three gamma-secretase inhibitors. BMS-433796 emerges as a highly potent inhibitor of Aβ40 and Aβ42 production in cellular assays. While its direct IC50 against Notch is not publicly available, preclinical observations of Notch-related toxicity at higher doses suggest a need for careful dose-finding to achieve a therapeutic window.
Avagacestat (BMS-708163) demonstrates a significant "Notch-sparing" profile, with approximately 193-fold greater selectivity for inhibiting Aβ production over Notch signaling. This characteristic was a key design feature aimed at mitigating the mechanism-based toxicities observed with less selective GSIs. However, despite its promising preclinical profile, clinical trials with Avagacestat were ultimately discontinued. Phase II studies showed that while lower doses (25 mg and 50 mg daily) were relatively well-tolerated, higher doses were poorly tolerated and showed trends for cognitive worsening.
Semagacestat represents a non-selective GSI, with nearly equal potency against both Aβ and Notch. This lack of selectivity likely contributed to the adverse events observed in its clinical trials. The Phase III IDENTITY trials were halted due to a lack of efficacy and a worsening of cognitive and functional measures in patients receiving the drug, along with an increased incidence of skin cancer and infections.
References
A Comparative Guide: BMS-433796 vs. Gamma-Secretase Modulators in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the gamma-secretase inhibitor (GSI) BMS-433796 and the broader class of gamma-secretase modulators (GSMs). The information presented is intended to assist researchers in understanding the distinct mechanisms, efficacy, and potential liabilities of these two approaches to targeting gamma-secretase for the treatment of Alzheimer's disease.
Introduction: Targeting Gamma-Secretase in Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibiting or modulating γ-secretase activity has been a major focus of therapeutic development. Two principal classes of small molecules have emerged from these efforts: gamma-secretase inhibitors (GSIs) and gamma-secretase modulators (GSMs).
BMS-433796 is a potent, orally active GSI developed by Bristol Myers Squibb.[1] Like other GSIs, it is designed to block the catalytic activity of the γ-secretase complex, thereby reducing the production of all Aβ peptides.
Gamma-Secretase Modulators (GSMs) represent a more recent and nuanced approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage of APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38.[2]
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between BMS-433796 and GSMs lies in their interaction with the γ-secretase complex and the resulting effect on APP and other substrates, most notably Notch.
BMS-433796 (Gamma-Secretase Inhibitor):
BMS-433796 acts as a direct inhibitor of the catalytic activity of γ-secretase. By binding to the complex, it prevents the cleavage of APP C-terminal fragments (APP-CTFs), leading to a reduction in the production of all Aβ peptides (Aβ40, Aβ42, and shorter forms). However, this non-selective inhibition also blocks the processing of other γ-secretase substrates, including the Notch receptor. The inhibition of Notch signaling is a major liability of GSIs, as it is crucial for normal cellular function in various tissues, and its disruption can lead to significant toxicity.[3] Chronic dosing of BMS-433796 in preclinical models has suggested a narrow therapeutic window due to Notch-mediated toxicity at higher doses.[1]
Gamma-Secretase Modulators (GSMs):
GSMs, in contrast, do not inhibit the overall catalytic activity of γ-secretase. Instead, they bind to an allosteric site on the enzyme complex, inducing a conformational change that alters the processivity of APP cleavage.[2] This results in a shift in the cleavage site, favoring the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of Aβ42.[2] A key advantage of this mechanism is the preservation of Notch processing, as GSMs do not significantly inhibit the cleavage of the Notch receptor, thereby avoiding the dose-limiting toxicities associated with GSIs.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for BMS-433796 and representative GSMs. It is important to note that direct head-to-head comparative studies are limited, and data for GSMs represent a class of compounds with varying potencies.
| Compound/Class | Target | IC50 (Aβ42) | IC50 (Aβ40) | Effect on Aβ38/Aβ37 | IC50 (Notch) | Selectivity (Notch/Aβ42) | Reference |
| BMS-433796 (GSI) | γ-Secretase | 0.3 nM (cell-based) | Data not specified | Decrease | Inhibits Notch | Low | [4] |
| Avagacestat (BMS-708163) (GSI) | γ-Secretase | 0.27 nM | 0.30 nM | Decrease | 58 nM | ~193-fold | [5] |
| Gamma-Secretase Modulators (GSMs) | γ-Secretase (allosteric) | Varies (nM to µM) | Varies (often less potent than for Aβ42) | Increase | Generally >10 µM | High (>100-fold) | [2][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Gamma-Secretase Cleavage of APP and Notch
The following diagram illustrates the differential effects of GSIs (like BMS-433796) and GSMs on the processing of APP and Notch.
References
- 1. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Amyloid beta (Aggregated) ELISA Kit (KHB3491) - Invitrogen [thermofisher.com]
- 6. Development of a specific ELISA for the quantitative study of amino-terminally truncated beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-708163 (Avagacestat) in Alzheimer's Disease Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BMS-708163 (Avagacestat), a γ-secretase inhibitor (GSI), in various Alzheimer's disease (AD) models. Its performance is compared with other notable GSIs, offering a quantitative and methodological overview for researchers in the field.
Introduction to γ-Secretase Inhibition in Alzheimer's Disease
The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2] γ-secretase is a multi-protein complex that catalyzes the final intramembrane cleavage of APP, producing Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and pathogenic Aβ42.[2]
Consequently, inhibiting γ-secretase has been a major therapeutic strategy to reduce Aβ production.[1][3] BMS-708163 (Avagacestat) is a potent, orally bioavailable GSI developed by Bristol-Myers Squibb.[1][2][4] A key challenge in the development of GSIs is their on-target toxicity related to the inhibition of Notch signaling, as γ-secretase also cleaves the Notch receptor, a protein crucial for cell-fate decisions.[3] Therefore, a critical parameter for evaluating GSIs is their selectivity for inhibiting APP processing over Notch processing. This guide will compare BMS-708163 with other GSIs based on their in vitro potency, in vivo efficacy in reducing Aβ levels in preclinical models, and their selectivity against Notch.
In Vitro Potency and Selectivity of γ-Secretase Inhibitors
The in vitro potency of GSIs is typically determined by their half-maximal inhibitory concentration (IC50) for the production of Aβ40 and Aβ42. The selectivity is assessed by comparing the IC50 for Aβ inhibition to the IC50 for the inhibition of Notch signaling. A higher selectivity ratio indicates a potentially better safety profile.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch IC50 / Aβ40 IC50) | Reference |
| BMS-708163 (Avagacestat) | 0.30 | 0.27 | 58 | ~193 | [1][4][5][6] |
| Semagacestat (LY-450139) | - | - | - | ~3-fold (APP over Notch) | [7] |
| Begacestat (GSI-953) | 14.8 (EC50) | 12.4 (EC50) | - | ~15 to 16-fold (APP over Notch) | [7] |
In Vivo Efficacy in Preclinical Alzheimer's Models
The efficacy of GSIs is evaluated in various animal models, including wild-type rodents and transgenic mice that overexpress human APP and develop amyloid pathology. Key endpoints include the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.
BMS-708163 (Avagacestat)
-
Rat Model : Oral administration of BMS-708163 in female rats resulted in a significant and sustained reduction of Aβ40 levels in both plasma and brain at doses of 10 and 100 mg/kg.[1][2] A single oral dose of 1 mg/kg led to a significant lowering of brain Aβ40 for 8 hours.[2] In a separate study, single oral doses ranging from 3 to 100 mg/kg significantly lowered CSF Aβ40 levels 5 hours post-dose.[2]
-
Dog Model : In male beagle dogs, a single oral dose of 2 mg/kg of BMS-708163 caused a rapid and sustained reduction in Aβ40 levels in both the frontal cortex and CSF for up to 24 hours.[1][2]
Comparative Efficacy of Other γ-Secretase Inhibitors
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Semagacestat (LY-450139) | Tg2576 Mice | - | - | Ameliorated cognitive deficits. | [8] |
| Begacestat (GSI-953) | Tg2576 Mice | 100 mg/kg | Oral | ~60% reduction in brain Aβ and ~88% reduction in plasma and CSF Aβ at 6 hours post-dose. | |
| Begacestat (GSI-953) | Tg2576 Mice | 2.5-10 mg/kg | Oral | Dose-dependent reversal of contextual memory deficits. |
Signaling Pathways and Experimental Workflows
γ-Secretase Cleavage of APP and Notch
Caption: Mechanism of γ-secretase inhibition by BMS-708163.
Preclinical Evaluation Workflow for a γ-Secretase Inhibitor
Caption: Workflow for preclinical testing of γ-secretase inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, based on published studies, the following provides an overview of the methodologies used to evaluate GSIs.
In Vivo Aβ Reduction in Rat Model (General Protocol)
-
Animals : Female wild-type rats are typically used.
-
Compound Administration : BMS-708163 is formulated in a suitable vehicle and administered via oral gavage at specified doses (e.g., 1, 10, 100 mg/kg).
-
Sample Collection : At various time points post-dosing (e.g., 5, 8, 24 hours), animals are anesthetized, and blood is collected via cardiac puncture. CSF is collected from the cisterna magna. Brains are harvested and dissected (e.g., cortex, hippocampus).
-
Aβ Quantification :
-
Plasma and CSF : Aβ levels are measured directly using commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Brain Tissue : Brain regions are homogenized in buffers containing protease inhibitors. Aβ is extracted using methods such as formic acid precipitation followed by neutralization. Aβ concentrations in the extracts are then determined by ELISA.
-
-
Data Analysis : Aβ levels in treated groups are compared to the vehicle-treated control group to calculate the percent reduction.
Y-Maze Test for Spatial Working Memory in Tg2576 Mice (General Protocol)
The Y-maze test is used to assess short-term spatial working memory. It is based on the innate tendency of rodents to explore novel environments.
-
Apparatus : A Y-shaped maze with three identical arms. Visual cues are often placed on the walls of the maze or in the testing room.
-
Procedure :
-
Acclimation : Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Spontaneous Alternation : The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 5-8 minutes). The sequence of arm entries is recorded.
-
-
Data Analysis : An "alternation" is defined as consecutive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage of alternation indicates better spatial working memory. Cognitive deficits in Tg2576 mice are expected to be ameliorated by effective treatments.
Conclusion
BMS-708163 (Avagacestat) demonstrates potent in vitro inhibition of γ-secretase with a favorable selectivity profile for APP processing over Notch cleavage compared to some other GSIs. This translates to robust in vivo efficacy in reducing Aβ levels in the brain, CSF, and plasma of preclinical models, including rats and dogs. While direct comparative studies are limited, the available data suggest that BMS-708163 is a potent Aβ-lowering agent. However, like other GSIs, the development of BMS-708163 for Alzheimer's disease was ultimately discontinued due to a lack of clinical efficacy and concerns about side effects in human trials. This highlights the challenge of translating preclinical Aβ reduction to clinical cognitive benefits in Alzheimer's disease. The data and methodologies presented in this guide serve as a valuable resource for researchers developing the next generation of disease-modifying therapies for this devastating neurodegenerative disorder.
References
- 1. Voluntary Wheel Running Reduces Amyloid-β42 and Rescues Behavior in Aged Tg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-Maze Protocol [protocols.io]
- 3. An experimental rat model of sporadic Alzheimer's disease and rescue of cognitive impairment with a neurotrophic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation [frontiersin.org]
- 6. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACS Chemical Neuroscience Molecule Spotlight on BMS-708163 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Efficacy of Gamma-Secretase Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of leading Gamma-Secretase Inhibitors (GSIs). Supported by experimental data, this document delves into the efficacy of these compounds in targeting the Notch signaling pathway, a critical mediator in cancer development and progression.
Gamma-secretase inhibitors have emerged as a promising class of anti-cancer agents due to their ability to block the proteolytic activation of Notch receptors, which play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the Notch signaling pathway is implicated in a variety of malignancies, making it an attractive therapeutic target.[1][2] This guide offers a comparative analysis of the preclinical data for prominent GSIs, providing a valuable resource for researchers in the field of oncology drug development.
In Vitro Potency: A Comparative Look at Notch Inhibition
The in vitro potency of GSIs is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several clinically relevant GSIs against Notch1 signaling.
| Compound | Cell-Free γ-Secretase IC50 (nM) | Cellular Notch1 IC50 (nM) | Reference |
| RO4929097 | Low nanomolar range | Low nanomolar range | [3] |
| BMS-906024 | - | 0.29 - 1.14 (pan-Notch) | [4][5] |
| PF-03084014 | - | Potent inhibitor | [4] |
| MK-0752 | - | Less potent compared to others | [4] |
Note: Direct comparative IC50 values in the same assay are not always available in the public domain. The potency can vary depending on the specific assay conditions and cell lines used.
In Vivo Anti-Tumor Efficacy: Xenograft Studies
The ultimate test of a preclinical anti-cancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[6] The following table summarizes the in vivo efficacy of selected GSIs in various cancer xenograft models.
| GSI | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| RO4929097 | Various solid tumors | Intermittent or daily | Significant TGI in 7 of 8 xenografts | [3] |
| PF-03084014 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Twice daily | ~92% (at 150 mg/kg) | [7] |
| BMS-906024 | Lung Adenocarcinoma | - | Enhanced anti-tumor activity with paclitaxel | [8] |
| MK-0752 | Breast Cancer | - | Reduced cancer stem cell population and enhanced docetaxel efficacy | [9] |
Targeting Cancer Stem Cells: The Mammosphere Formation Assay
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy.[10] The mammosphere formation assay is an in vitro method used to enrich for and quantify mammary stem/progenitor cells, which form floating spherical colonies.[11][12][13] GSIs have been shown to effectively target this critical cell population. For instance, treatment with MK-0752 has been demonstrated to reduce the mammosphere-forming efficiency of breast cancer cells.[9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used in preclinical GSI evaluation, the following diagrams are provided.
Caption: The canonical Notch signaling pathway and the inhibitory action of GSIs.
Caption: A typical preclinical evaluation workflow for a novel GSI.
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay
This assay is designed to measure the enzymatic activity of gamma-secretase and the inhibitory potential of test compounds.
-
Cell Culture and Lysate Preparation: A cell line overexpressing a gamma-secretase substrate (e.g., APP-C99) is cultured to confluence.[14] Cells are harvested and lysed to prepare a membrane fraction containing the gamma-secretase enzyme complex.
-
Reaction Setup: The cell lysate is incubated with a fluorogenic substrate for gamma-secretase in a reaction buffer.[15] Test compounds (GSIs) are added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic cleavage of the substrate.[15]
-
Signal Detection: The fluorescence generated from the cleaved substrate is measured using a fluorometer.[15] The level of fluorescence is inversely proportional to the inhibitory activity of the GSI.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the GSI.
Western Blot for Hes1 Expression
This method is used to determine the effect of GSIs on the expression of Hes1, a downstream target of Notch signaling.
-
Cell Treatment and Lysis: Cancer cell lines are treated with various concentrations of a GSI for a specified time (e.g., 24 hours).[3] After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[16][17]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Hes1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][18]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[19] The intensity of the Hes1 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of GSIs.
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel).[20] A specific number of cells (e.g., 1-10 million) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[6][21]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[21]
-
Drug Administration: The GSI is formulated in an appropriate vehicle and administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage).[3] The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers.[21] The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[21] Tumors may also be excised for further pharmacodynamic analysis (e.g., Western blot for Hes1).
Mammosphere Formation Assay
This assay assesses the impact of GSIs on the cancer stem cell population.
-
Single-Cell Suspension: Adherent cancer cell cultures are dissociated into a single-cell suspension using trypsin.[11][13]
-
Plating in Non-Adherent Conditions: The single cells are plated at a low density in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates.[11][13][22]
-
Treatment: The GSI is added to the culture medium at various concentrations.
-
Sphere Formation and Quantification: The plates are incubated for 7-10 days to allow for the formation of mammospheres.[22] The number of spheres with a diameter greater than a certain size (e.g., 50 µm) is counted under a microscope.
-
Calculation of Mammosphere Forming Efficiency (MFE): The MFE is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.[22] A decrease in MFE indicates an inhibitory effect on the cancer stem cell population.
References
- 1. researchgate.net [researchgate.net]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 12. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cube-biotech.com [cube-biotech.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Alternative Therapeutic Strategies to BMS-433796
A comprehensive comparison of emerging Alzheimer's disease therapies reveals a diverse landscape of strategies aimed at modifying the disease's progression. While BMS-433796 acts as a potent γ-secretase inhibitor, alternative approaches targeting different aspects of Alzheimer's pathology have shown varied levels of success in preclinical and clinical settings. This guide provides a detailed comparison of these alternatives, including other γ-secretase modulators, BACE1 inhibitors, anti-amyloid monoclonal antibodies, and tau-targeting therapies, supported by experimental data and detailed protocols for key assays.
The primary alternatives to BMS-433796 can be broadly categorized based on their mechanism of action against the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.
Gamma-Secretase Inhibitors (GSIs) and Modulators (GSMs)
This class of drugs, like BMS-433796, targets the γ-secretase enzyme, which is crucial for the final step of Aβ production. While inhibitors block the enzyme's activity, modulators aim to shift its cleavage of the amyloid precursor protein (APP) to produce shorter, less toxic Aβ peptides.[1][2]
-
Semagacestat (LY450139): A γ-secretase inhibitor that was advanced to Phase 3 clinical trials.[3][4][5] However, the trials were halted due to a lack of efficacy and a worsening of cognitive function compared to placebo.[5]
-
Avagacestat (BMS-708163): Another GSI that showed promise in preclinical studies but also failed in clinical trials due to a lack of efficacy and adverse side effects, likely due to the inhibition of Notch signaling, another substrate of γ-secretase.
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors
BACE1 is the enzyme responsible for the initial cleavage of APP in the amyloidogenic pathway.[6][7] Inhibiting BACE1 is another strategy to reduce the production of Aβ peptides.
-
Verubecestat (MK-8931): An orally active BACE1 inhibitor that effectively reduces Aβ levels in the brain and cerebrospinal fluid (CSF).[8][9] Despite promising preclinical data, Phase 3 trials were terminated due to a lack of cognitive benefits.[10]
-
Elenbecestat (E2609): A potent BACE1 inhibitor that also advanced to late-stage clinical trials before being discontinued due to an unfavorable risk-benefit profile.[11][12][13]
Anti-Amyloid Monoclonal Antibodies
This therapeutic approach utilizes monoclonal antibodies to target and clear aggregated forms of Aβ from the brain. Several have been investigated in extensive clinical trials.
-
Aducanumab: This antibody targets aggregated forms of Aβ. While its clinical trials yielded mixed results, it received accelerated approval from the FDA based on its ability to reduce amyloid plaques.[14][15][16][17]
-
Lecanemab: This antibody targets soluble Aβ protofibrils and has shown a statistically significant slowing of cognitive decline in a Phase 3 clinical trial.[18][19][20][21][22]
-
Donanemab: This antibody targets a modified form of Aβ present in amyloid plaques. It has demonstrated significant slowing of cognitive and functional decline in Phase 3 studies.[2][23][24][25][26]
Tau-Targeting Therapies
Given that the severity of cognitive decline in Alzheimer's disease correlates more closely with tau pathology, therapies targeting the tau protein are a growing area of research.[27][28] These include approaches to inhibit tau aggregation, reduce tau phosphorylation, or promote the clearance of pathological tau.[27][28][29][30][31]
-
Active Immunotherapies (Vaccines): AADvac1 is an active vaccine designed to elicit an immune response against pathological tau. It has shown to be safe and well-tolerated in early clinical trials.[29]
-
Passive Immunotherapies (Monoclonal Antibodies): Several monoclonal antibodies targeting different epitopes of the tau protein are in various stages of clinical development.[29][30]
-
Small Molecule Inhibitors: Compounds like Tideglusib, a GSK3β inhibitor, have been investigated for their potential to reduce tau phosphorylation.[28]
Quantitative Data Comparison
The following tables summarize key quantitative data for selected alternative therapies to BMS-433796.
Table 1: In Vitro Potency of Selected Alzheimer's Disease Drug Candidates
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Semagacestat | γ-secretase | Cell-based Aβ42 | 10.9 nM | [3][32] |
| γ-secretase | Cell-based Notch | 14.1 nM | [3][32] | |
| Verubecestat | BACE1 | Enzymatic | Ki: 7.8 nM | [9][33] |
| BACE1 | Cell-based Aβ40 | IC50: 13 nM | [9][33] | |
| Elenbecestat | BACE1 | Cell-based | ~7 nM | [11] |
Table 2: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies (Phase 3 Trials)
| Drug | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Difference (Slowing of Decline) | p-value | Reference |
| Aducanumab | CDR-SB | -0.39 | N/A (vs. placebo) | 22% (EMERGE high dose) | 0.01 | [14][15][16] |
| Lecanemab | CDR-SB | 1.21 | 1.66 | 27% | <0.001 | [18][21] |
| Donanemab | iADRS | -6.86 | -10.29 | 35% | <0.0001 | [2] |
| CDR-SB | 1.20 | 1.88 | 36% | <0.0001 | [2] |
Table 3: Amyloid Plaque Reduction by Monoclonal Antibodies (Amyloid PET)
| Drug | Study Population | Change in Amyloid Load (Centiloids) | Timepoint | Reference |
| Lecanemab | Early Alzheimer's Disease | -59.1 (vs. placebo) | 18 months | [18] |
| Donanemab | Early Alzheimer's Disease | 71% of participants achieved amyloid clearance | 12 months | [2][24] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: APP processing pathways and therapeutic targets.
Caption: Drug development workflow for Alzheimer's therapies.
Experimental Protocols
Protocol 1: BACE1 Inhibitor Enzymatic Assay (FRET-based)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against recombinant human BACE1 using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quencher moiety)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds and a known BACE1 inhibitor (positive control)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a serial dilution of the compounds in Assay Buffer.
-
Dilute the recombinant BACE1 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Dilute the BACE1 FRET substrate to the desired working concentration in Assay Buffer. Protect from light.
-
-
Assay Plate Setup:
-
Test Wells: Add Assay Buffer and the diluted test compound to the wells.
-
Positive Control (100% activity): Add Assay Buffer and DMSO (at the same final concentration as the test wells).
-
Negative Control (0% activity/blank): Add Assay Buffer and DMSO, but no enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
Gently mix the contents and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) in kinetic mode for a set period (e.g., 20-30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Quantification of Aβ42 in CSF by Sandwich ELISA
This protocol describes the quantitative measurement of Aβ42 in cerebrospinal fluid (CSF) using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
96-well microplate coated with a capture antibody specific for the C-terminus of Aβ42.
-
Recombinant human Aβ42 standard.
-
CSF samples and quality controls.
-
Detection antibody (e.g., biotinylated antibody recognizing the N-terminus of Aβ).
-
Enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase, HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/EIA Buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample and Standard Preparation:
-
Thaw CSF samples on ice. If necessary, dilute samples with Assay Diluent.
-
Prepare a standard curve by performing serial dilutions of the Aβ42 standard in Assay Diluent to achieve a range of concentrations (e.g., 12.5 to 800 pg/mL).
-
-
Assay Procedure:
-
Add the prepared standards, quality controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for a specified time and temperature (e.g., 1-2 hours at 4°C).
-
Wash the plate multiple times (e.g., 4-6 times) with Wash Buffer to remove unbound material.
-
Add the detection antibody to each well and incubate (e.g., 1 hour at 4°C).
-
Wash the plate as described previously.
-
Add the enzyme conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Wash the plate again.
-
Add the substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature) until a color develops.
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of Aβ42 in the CSF samples by interpolating their absorbance values from the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Semagacestat | ALZFORUM [alzforum.org]
- 5. Semagacestat - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verubecestat | ALZFORUM [alzforum.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Elenbecestat | ALZFORUM [alzforum.org]
- 13. EISAI PRESENTS LATEST DATA ON BACE INHIBITOR ELENBECESTATï¼E2609ï¼ AT 9TH CLINICAL TRIALS ON ALZHEIMER'S DISEASE | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]
- 14. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mixed results for aducanumab in two phase 3 trials for Alzheimer’s disease | MDedge [mdedge.com]
- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eisai.com [eisai.com]
- 20. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
- 21. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimerâs Disease Patients Presented at AAIC 2024 | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 22. leqembihcp.com [leqembihcp.com]
- 23. AAIC: Lilly’s Donanemab Data, Analyses Show Additional Benefit for Younger Patients - BioSpace [biospace.com]
- 24. neurologylive.com [neurologylive.com]
- 25. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. OBM Neurobiology | Tau-Targeted Immunotherapy for Alzheimer's Disease: Insight into Clinical Trials [lidsen.com]
- 30. oaepublish.com [oaepublish.com]
- 31. New Alzheimer's Treatment Shows Promise by Dual-Targeting Tau Protein | Technology Networks [technologynetworks.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. selleckchem.com [selleckchem.com]
BMS-433796: A Comparative Analysis of Protease Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the γ-secretase inhibitor BMS-433796 with other relevant protease inhibitors. The focus is on its specificity, supported by available experimental data. This document is intended to assist researchers in evaluating the suitability of BMS-433796 for their studies.
Introduction to BMS-433796
BMS-433796 is a potent inhibitor of γ-secretase, a multi-subunit intramembrane protease complex. This complex plays a crucial role in the processing of various type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor. Inhibition of γ-secretase is a key therapeutic strategy being investigated for Alzheimer's disease, as it can reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brain. However, the clinical development of γ-secretase inhibitors has been challenging due to on-target toxicities related to the inhibition of Notch signaling, which is vital for normal cellular function and development. Therefore, the selectivity of γ-secretase inhibitors is a critical parameter for their therapeutic potential.
Comparative Specificity of γ-Secretase Inhibitors
To provide a clear comparison of BMS-433796's performance, this section presents quantitative data on its inhibitory activity against γ-secretase and the key off-target, Notch, alongside other notable γ-secretase inhibitors, Avagacestat (BMS-708163) and Semagacestat.
| Compound | Target | IC50 (nM) | Selectivity for APP over Notch | Reference |
| BMS-433796 | γ-Secretase (cellular Aβ) | 0.3 | Data not available | [1] |
| Avagacestat (BMS-708163) | γ-Secretase (Aβ40) | 0.3 | 193-fold | [2][3] |
| γ-Secretase (Aβ42) | 0.27 | [2] | ||
| Notch | 58 | [3] | ||
| Semagacestat | γ-Secretase (Aβ40) | 12.1 | ~1.2-fold | [4] |
| γ-Secretase (Aβ42) | 10.9 | [4] | ||
| Notch | 14.1 | [4] |
Signaling Pathways
To visualize the context of BMS-433796's activity, the following diagrams illustrate the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway, both of which are critically affected by γ-secretase inhibition.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Canonical Notch Signaling Pathway.
Experimental Protocols
The determination of inhibitor specificity is crucial for drug development. Below are generalized protocols for key experiments used to assess the activity of protease inhibitors.
In Vitro Protease Inhibition Assay (General Protocol)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50% (IC50).
Materials:
-
Purified protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the protease)
-
Test inhibitor (e.g., BMS-433796) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Dilute the purified protease to a working concentration in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent and then dilute to a working concentration in the assay buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a small volume of the serially diluted inhibitor. Include control wells with solvent only (no inhibitor) and wells with buffer only (no enzyme, for background measurement).
-
Add the diluted protease solution to all wells except the background controls.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in the plate reader and measure the fluorescence or absorbance at regular intervals for a set period. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cellular Aβ Reduction Assay
This assay measures the ability of a compound to inhibit the production of Aβ peptides in a cellular context.
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., BMS-433796)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for Aβ40 and Aβ42
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours). Include vehicle-treated cells as a control.
-
-
Sample Collection:
-
After the treatment period, collect the conditioned cell culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
-
Aβ Quantification:
-
Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the collected medium according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of Aβ reduction versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Notch Signaling Assay (Luciferase Reporter Assay)
This assay assesses the off-target effect of a γ-secretase inhibitor on Notch signaling.
Materials:
-
Cell line (e.g., HEK293)
-
Expression plasmid for a constitutively active form of Notch (e.g., NotchΔE)
-
Luciferase reporter plasmid under the control of a Notch-responsive promoter (e.g., CSL-luciferase)
-
Transfection reagent
-
Test inhibitor
-
Luciferase assay reagent
Procedure:
-
Transfection:
-
Co-transfect the cells with the NotchΔE expression plasmid and the CSL-luciferase reporter plasmid.
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with different concentrations of the test inhibitor for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Notch signaling for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
BMS-433796 is a highly potent inhibitor of γ-secretase, demonstrating significant activity in reducing cellular Aβ levels. When compared to other γ-secretase inhibitors, its potency is notable. However, a comprehensive understanding of its specificity requires further investigation, particularly through broad-panel protease screening to assess its activity against other protease families. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further characterizing the inhibitory profile of BMS-433796 and its potential as a research tool or therapeutic agent.
References
A Comparative Guide to BMS-433796: A γ-Secretase Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the γ-secretase inhibitor BMS-433796, with a focus on its role in Alzheimer's disease research. The information is compiled to offer an objective overview of its performance relative to other relevant compounds, supported by available preclinical data. This document also touches upon an unexpected, though less characterized, finding related to the interferon signaling pathway.
I. Comparative Analysis of γ-Secretase Inhibitors
BMS-433796 is a potent, orally active inhibitor of γ-secretase, an enzyme complex pivotal in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The therapeutic strategy behind γ-secretase inhibition is to reduce the production of the toxic Aβ42 isoform. What follows is a comparative summary of BMS-433796 and other notable γ-secretase inhibitors and modulators based on their half-maximal inhibitory concentrations (IC50) for Aβ peptide reduction and, where available, their impact on Notch signaling, a critical off-target effect.
| Compound | Target | IC50 (Aβ40) | IC50 (Aβ42) | IC50 (Notch) | Compound Type |
| BMS-433796 | γ-Secretase | ~7.4 nM | ~7.9 nM | - | Inhibitor |
| BMS-299897 | γ-Secretase | 7.4 nM | 7.9 nM | - | Inhibitor |
| Avagacestat (BMS-708163) | γ-Secretase | 0.30 nM[1][2] | 0.27 nM[1][2] | 0.84 nM[1][2] | Inhibitor |
| MK-0752 | γ-Secretase | 5 nM[3] | - | - | Inhibitor |
| PF-03084014 | γ-Secretase | - | - | 6.2 nM (cell-free)[4] | Inhibitor |
| RO4929097 | γ-Secretase | - | - | Low nM range | Inhibitor |
| Semagacestat (LY450139) | γ-Secretase | 12.1 nM[2] | 10.9 nM[2] | 14.1 nM[2] | Inhibitor |
| BMS-869780 | γ-Secretase | 25.1 nM[5] | 5.1 nM[5] | No inhibition | Modulator |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes. A "-" indicates that the data was not available in the reviewed search results.
II. Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of γ-secretase inhibitors.
A. Cell-Based γ-Secretase Activity Assay
This assay is designed to measure the inhibition of Aβ peptide production in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the human amyloid precursor protein (APP) are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., BMS-433796) or vehicle control.
-
Incubation: Cells are incubated with the compound for a defined period, typically 16-24 hours, to allow for APP processing and Aβ secretion.
-
Aβ Quantification: The cell culture supernatant is collected, and the levels of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Notch Signaling Assay (Luciferase Reporter Assay)
This assay assesses the off-target effect of γ-secretase inhibitors on Notch signaling.
-
Cell Line: A cell line (e.g., HEK293) is co-transfected with a constitutively active form of a Notch receptor (e.g., Notch1ΔE) and a reporter plasmid containing the firefly luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase). A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the γ-secretase inhibitor or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for Notch processing and luciferase expression.
-
Luciferase Assay: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is determined by plotting the percentage of inhibition of Notch signaling against the compound concentration.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for inhibitor testing.
A. Signaling Pathways
An unexpected finding from initial literature searches suggested a potential role for BMS-433796 in the modulation of the type I interferon (IFN) induction pathway, specifically the RIG-I signaling cascade. However, no direct experimental evidence or detailed protocols supporting this were identified in the subsequent focused searches. For completeness, a generalized diagram of this pathway is provided below.
B. Experimental Workflow
IV. Conclusion
BMS-433796 is a potent γ-secretase inhibitor that effectively reduces the production of Aβ peptides in preclinical models. Its comparative potency against Aβ40 and Aβ42 is in the low nanomolar range, similar to other inhibitors like BMS-299897. However, the development of γ-secretase inhibitors has been challenging due to on-target toxicities related to the inhibition of Notch signaling. While some compounds like Avagacestat were designed to be "Notch-sparing," they still exhibit inhibitory activity against this critical pathway. The emergence of γ-secretase modulators, such as BMS-869780, represents an alternative strategy that aims to shift Aβ production towards shorter, less amyloidogenic species without blocking the enzyme's activity, thereby potentially avoiding Notch-related side effects.
The observation of a possible link between BMS-433796 and the interferon pathway is intriguing but requires direct experimental validation. Future research should focus on elucidating the molecular mechanisms underlying this potential interaction and its physiological relevance.
This guide provides a snapshot of the current understanding of BMS-433796 in the context of Alzheimer's disease drug discovery. Researchers are encouraged to consult the primary literature for more in-depth information and detailed experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-869780 |CAS:1235493-78-3 Probechem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal Procedures for BMS 433796
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of BMS 433796.
Disclaimer: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Safety and Handling Precautions
According to the Safety Data Sheet (SDS) for this compound, the compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Spills: For spills, absorb the material with an inert, non-combustible absorbent material and dispose of it in a sealed container.[1]
Step-by-Step Disposal Procedures
As a non-hazardous substance, the disposal of this compound is more straightforward than that of hazardous materials. However, it is crucial to follow a clear and safe process.
Step 1: Initial Assessment
-
Verify Classification: Confirm that the waste containing this compound is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific procedures for non-hazardous chemical waste disposal.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Ensure all this compound solid waste is collected in a clearly labeled, sealed container.
-
The label should include the full chemical name ("this compound") and a statement that it is non-hazardous.
-
-
Liquid Waste (Solutions):
-
If this compound is in a non-hazardous solvent (e.g., water, ethanol), it can be disposed of as non-hazardous liquid waste.
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's EHS guidelines for this specific class of compounds.[2][3] Many institutions prohibit the drain disposal of any laboratory chemicals.
-
Collect liquid waste in a sealed, properly labeled container.
-
Step 3: Final Disposal
-
Solid Waste:
-
For small quantities of uncontaminated this compound, disposal in the regular laboratory trash may be permissible, but this should be confirmed with your EHS department.[3]
-
For larger quantities or if institutional policy requires it, package the sealed container for collection by your institution's chemical waste management service.
-
-
Liquid Waste:
-
If drain disposal is permitted, flush with a large excess of water.
-
Otherwise, the sealed container of liquid waste should be handed over to your institution's hazardous waste disposal program. While the chemical itself is non-hazardous, many facilities have a centralized collection for all chemical waste to ensure proper handling and to avoid any potential issues with the municipal water system.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C21H20F2N4O4 | [4] |
| Molecular Weight | 430.41 g/mol | [4] |
| CAS Number | 935525-13-6 | [5] |
| Purity | Not specified in SDS | |
| Solubility | Soluble in DMSO | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. doronscientific.com [doronscientific.com]
Personal protective equipment for handling BMS 433796
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the compound BMS-433796 (CAS 935525-13-6). The following procedures are based on currently available safety data sheets and are intended to ensure the safe handling, use, and disposal of this research chemical.
Hazard Assessment
According to the available Safety Data Sheet (SDS) from GlpBio Technology, BMS-433796 is not classified as a hazardous substance or mixture. However, as with any research chemical, it is crucial to handle the compound with care and to take appropriate precautions to minimize potential exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling BMS-433796:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be appropriate. |
Safe Handling Procedures
Adherence to the following step-by-step procedures will help ensure the safe handling of BMS-433796.
Engineering Controls
-
Ventilation: Always handle BMS-433796 in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of any dust.
-
Eye Wash Station and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
All waste materials, including empty containers and any contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Collect any contaminated lab supplies (e.g., pipette tips, weighing paper) in a designated, sealed waste container.
-
Unused Compound: Dispose of unused BMS-433796 as chemical waste. Do not dispose of it down the drain or in the general trash.
-
Waste Containers: Clearly label all waste containers with the contents.
Summary of Compound Data
The following table summarizes the available physical and chemical properties for BMS-433796.
| Property | Value |
| CAS Number | 935525-13-6 |
| Molecular Formula | C₂₁H₂₀F₂N₄O₄ |
| Molecular Weight | 430.41 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of BMS-433796.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
